Product packaging for Collismycin A(Cat. No.:CAS No. 158792-24-6)

Collismycin A

Cat. No.: B606761
CAS No.: 158792-24-6
M. Wt: 275.33 g/mol
InChI Key: NQGMIPUYCWIEAW-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Collismycin A is a microbial natural product belonging to the 2,2'-bipyridyl family, originally isolated from Streptomyces species. This peptide-polyketide hybrid is a valuable tool for researching iron metabolism and its role in disease pathologies. Its primary characterized mechanism of action is as a specific iron chelator; it binds both Fe(II) and Fe(III) ions with high affinity to form a stable 2:1 chelator-iron complex with a redox-inactive center . This iron chelation activity underlies its diverse research applications. In cancer research, this compound demonstrates potent anti-proliferative and cytotoxic effects against a broad panel of human cancer cell lines, including leukemia, lymphoma, and carcinomas, by inducing G1 cell cycle arrest . The addition of exogenous iron completely abolishes this growth inhibition, confirming the central role of iron depletion in its mechanism . Beyond oncology, this compound and its analogs show significant promise in neuroscience research. Certain derivatives, such as Collismycin H, exhibit potent neuroprotective activity against oxidative stress, with markedly reduced cytotoxic activity—a desirable profile for a neuroprotectant candidate . This has prompted investigations into its potential for treating neurodegenerative conditions . In microbiology, Collismycin C, a closely related analog, has been shown to strongly inhibit Staphylococcus aureus biofilm formation, suggesting a role in researching novel anti-biofilm strategies . The biosynthesis of this compound is regulated by iron levels through pathway-specific regulators, and its gene cluster has been fully characterized, opening avenues for bioengineering novel analogs . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N3O2S B606761 Collismycin A CAS No. 158792-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-18-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)19-2/h3-8,17H,1-2H3/b15-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGMIPUYCWIEAW-OVCLIPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1SC)C=NO)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=NC(=C1SC)/C=N/O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158792-24-6
Record name Collismycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Collismycin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collismycin A, also known as SF2738A, is a potent bioactive secondary metabolite originally discovered and isolated from the fermentation broth of a Streptomyces species. This technical guide provides an in-depth overview of the discovery, isolation, physicochemical properties, and biological activities of this compound, tailored for researchers, scientists, and professionals in the field of drug development. This compound belongs to the 2,2'-bipyridine class of natural products and has garnered significant interest due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties.[1][2] Its mechanism of action has been linked to its potent iron-chelating capabilities. This document details the experimental protocols for its extraction and purification and presents its biological data in a clear, comparative format.

Physicochemical Properties of this compound

This compound is a crystalline substance with the molecular formula C₁₃H₁₃N₃O₂S and a molecular weight of 275.33 g/mol .[3] It is soluble in various organic solvents, including ethanol, methanol, DMSO, and dimethylformamide.[4]

PropertyValueReference
Molecular Formula C₁₃H₁₃N₃O₂S[3]
Molecular Weight 275.33 g/mol [3]
Appearance Pale yellow needles
Solubility Soluble in ethanol, methanol, DMSO, dimethylformamide[4]
Synonyms SF2738A[3][4]

Experimental Protocols

Fermentation of the Producing Organism (Streptomyces sp. SF2738)

The production of this compound is achieved through submerged fermentation of Streptomyces sp. SF2738.

1. Culture Medium: A suitable fermentation medium is prepared with the following composition per liter:

ComponentConcentration (g/L)
Soluble Starch30
Soybean Meal20
NaCl5
K₂HPO₄1
MgSO₄·7H₂O1
CaCO₃4

The pH of the medium is adjusted to 7.0 before sterilization.

2. Inoculum Preparation: A seed culture is prepared by inoculating a loopful of spores from a slant culture of Streptomyces sp. SF2738 into a flask containing the above-mentioned medium. The seed culture is incubated on a rotary shaker at 28°C for 48 hours.

3. Production Fermentation: The production fermentation is carried out in larger flasks or a fermenter. The production medium is inoculated with the seed culture (5% v/v). The fermentation is maintained at 28°C with vigorous aeration and agitation for 5 to 7 days. The production of this compound is typically monitored by bioassay or HPLC analysis of the culture broth.

Isolation and Purification of this compound

The following protocol outlines the steps for the extraction and purification of this compound from the fermentation broth.

1. Broth Filtration: The fermentation broth is filtered to separate the mycelium from the culture filtrate. A filter aid such as diatomaceous earth can be used to improve filtration efficiency.

2. Solvent Extraction: The pH of the culture filtrate is adjusted to 4.0 with an acid (e.g., HCl). The acidified filtrate is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined.

3. Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude oily residue.

4. Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification:

  • Silica Gel Column Chromatography: The crude residue is dissolved in a minimal amount of chloroform and applied to a silica gel column. The column is eluted with a stepwise gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water.

    • Detection: UV detection at a wavelength of 254 nm.

5. Crystallization: The purified this compound fractions from HPLC are concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol-water) to obtain pale yellow needles.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation Fermentation of Streptomyces sp. SF2738 Filtration Broth Filtration Fermentation->Filtration SolventExtraction Solvent Extraction (Ethyl Acetate) Filtration->SolventExtraction Concentration1 Concentration SolventExtraction->Concentration1 SilicaGel Silica Gel Chromatography Concentration1->SilicaGel PrepHPLC Preparative HPLC SilicaGel->PrepHPLC Crystallization Crystallization PrepHPLC->Crystallization PureCollismycinA Pure this compound Crystallization->PureCollismycinA

Caption: Experimental workflow for the isolation and purification of this compound.

Biological Activity of this compound

This compound exhibits a broad spectrum of biological activities. The quantitative data for its antimicrobial and cytotoxic effects are summarized below.

Antimicrobial Activity

The minimum inhibitory concentrations (MICs) of this compound against various bacteria and fungi have been determined.[4]

Test OrganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacterium6.25
Bacillus subtilisGram-positive bacterium12.5
Escherichia coliGram-negative bacterium100
Pseudomonas aeruginosaGram-negative bacterium>100
Candida albicansFungus12.5
Aspergillus nigerFungus25
Saccharomyces cerevisiaeFungus12.5
Cytotoxic Activity

This compound has demonstrated potent cytotoxic activity against various cancer cell lines.[2]

Cell LineCancer TypeIC₅₀ (µg/mL)
P388 Murine LeukemiaLeukemia0.08
A549Lung Cancer0.083 (0.3 µM)
HCT116Colon Cancer0.165 (0.6 µM)
HeLaCervical Cancer0.083 (0.3 µM)

Mechanism of Action: Iron Chelation and Biosynthesis Regulation

Recent studies have elucidated that the biological activity of this compound is linked to its function as an iron chelator.[4] The biosynthesis of this compound in Streptomyces sp. CS40 is regulated by the availability of iron, involving two key pathway-specific regulatory genes, clmR1 and clmR2. High iron concentrations in the culture medium inhibit the biosynthesis of this compound. This regulation suggests a biological role for this compound as an iron-scavenging molecule for the producing organism.

The regulatory model proposes that:

  • ClmR2 is a positive regulator (an activator) of the collismycin biosynthetic gene cluster.

  • ClmR1 is a negative regulator (a repressor) that controls the expression of clmR2.

  • High iron levels lead to the repression of clmR2 transcription, thereby downregulating the production of this compound.

signaling_pathway Iron High Iron Concentration ClmR1 ClmR1 (Repressor) Iron->ClmR1 Activates ClmR2 ClmR2 (Activator) ClmR1->ClmR2 Represses CollismycinGenes Collismycin Biosynthetic Genes ClmR2->CollismycinGenes Activates CollismycinA This compound Production CollismycinGenes->CollismycinA Leads to

References

An In-depth Technical Guide to Collismycin A: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collismycin A is a naturally occurring 2,2'-bipyridyl antibiotic produced by Streptomyces species. It belongs to the hybrid polyketide-nonribosomal peptide family of natural products. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and diverse biological activities of this compound. It details its mechanism of action as a potent and specific iron chelator, leading to antiproliferative and neuroprotective effects. This document also includes summaries of experimental protocols for its isolation, characterization, and biological evaluation, alongside visualizations of key biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound, also known as SF2738A, is a small molecule with a distinct 2,2'-bipyridine core. Its formal chemical name is (NE)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine[1]. The key structural features and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound
IdentifierValue
CAS Number 158792-24-6[1]
Molecular Formula C₁₃H₁₃N₃O₂S[1]
IUPAC Name (NE)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine[1]
SMILES COC1=CC(=NC(=C1SC)/C=N/O)C2=CC=CC=N2
InChI InChI=1S/C13H13N3O2S/c1-18-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)19-2/h3-8,17H,1-2H3/b15-8+
InChIKey NQGMIPUYCWIEAW-OVCLIPMQSA-N[1]
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 275.33 g/mol
Appearance Solid[1]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[1]

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antiproliferative, and neuroprotective properties[1].

Antimicrobial Activity

This compound is active against a variety of bacteria and fungi. The minimum inhibitory concentrations (MICs) are reported to be in the range of 6.25 to 100 µg/mL for bacteria and 12.5 to 100 µg/mL for fungi[1].

Antiproliferative Activity

This compound demonstrates potent antiproliferative activity against several human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) for various cell lines are detailed in Table 3.

Table 3: Antiproliferative Activity of this compound
Cell LineCancer TypeIC₅₀ (µM)
HeLa Cervical Cancer0.3[1]
A549 Lung Cancer0.3[1]
HCT116 Colon Cancer0.6[1]
NIH3T3 Fibroblast56.6[1]
MDA-MB-231 Breast Cancer>100[1]
Neuroprotective Activity

This compound has shown significant neuroprotective effects. In a zebrafish model of neuronal cell death induced by all-trans retinoic acid, 1 µM of this compound was able to prevent apoptosis in the brain region by 44%[1].

Mechanism of Action: Iron Chelation and HIF-1α Stabilization

The primary mechanism of action of this compound is its function as a specific iron chelator. It forms a stable 2:1 complex with both ferrous (Fe²⁺) and ferric (Fe³⁺) ions[1]. This iron-chelating activity is crucial for its antiproliferative effects, as the addition of iron ions can reverse the growth inhibition in cancer cells[1]. The chelation of iron leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that plays a key role in cellular response to low oxygen. The accumulation of HIF-1α affects the glycolytic pathway, contributing to the inhibition of cancer cell growth[2].

G cluster_0 This compound's Iron Chelation Mechanism Collismycin_A This compound Complex This compound-Iron Complex (2:1) Collismycin_A->Complex chelates Fe_ions Intracellular Fe²⁺/Fe³⁺ Fe_ions->Complex HIF_1a_degradation HIF-1α Degradation Fe_ions->HIF_1a_degradation required for Complex->HIF_1a_degradation inhibits HIF_1a_stabilization HIF-1α Stabilization (Accumulation) Glycolysis Altered Glycolytic Pathway HIF_1a_stabilization->Glycolysis Cell_Growth_Inhibition Cancer Cell Growth Inhibition Glycolysis->Cell_Growth_Inhibition

Mechanism of this compound's antiproliferative activity.

Biosynthesis and Regulation

This compound is synthesized by a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) machinery in Streptomyces[3]. The biosynthesis of this compound is regulated by iron levels in the cellular environment. High iron concentrations inhibit its production through the repression of the transcriptional activator ClmR2[4][5].

G cluster_1 Iron Regulation of this compound Biosynthesis High_Fe High Intracellular Iron ClmR1 ClmR1 (TetR-family repressor) High_Fe->ClmR1 activates Low_Fe Low Intracellular Iron Low_Fe->ClmR1 inactivates ClmR2 ClmR2 (LuxR-family activator) ClmR1->ClmR2 represses transcription clm_genes Collismycin Biosynthesis Genes (clm) ClmR2->clm_genes activates transcription Collismycin_A_prod This compound Production clm_genes->Collismycin_A_prod

Regulatory pathway of this compound biosynthesis by iron.

Experimental Protocols

This section provides a summary of the methodologies for the isolation, characterization, and biological evaluation of this compound. Please note that detailed, step-by-step protocols are often found in the supplementary information of the cited literature and may require adaptation based on laboratory conditions.

Isolation and Purification from Streptomyces sp.

A general workflow for the isolation and purification of this compound from a Streptomyces culture is outlined below.

G cluster_2 Isolation and Purification Workflow Fermentation 1. Fermentation of Streptomyces sp. Extraction 2. Solvent Extraction of Culture Broth (e.g., Ethyl Acetate) Fermentation->Extraction Concentration 3. Concentration of Crude Extract Extraction->Concentration Chromatography1 4. Silica Gel Column Chromatography Concentration->Chromatography1 Fractionation 5. Fraction Collection and Bioassay Chromatography1->Fractionation Chromatography2 6. High-Performance Liquid Chromatography (HPLC) (e.g., C18 column) Fractionation->Chromatography2 Pure_Compound 7. Pure this compound Chromatography2->Pure_Compound

A generalized workflow for isolating this compound.

Protocol Summary:

  • Fermentation: Streptomyces sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate to partition the bioactive compounds.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to column chromatography (e.g., silica gel) to separate the components based on polarity. Fractions are collected and tested for biological activity.

  • Purification: Active fractions are further purified by High-Performance Liquid Chromatography (HPLC), typically using a reverse-phase column (e.g., C18), to obtain pure this compound.

Spectroscopic Characterization

The structure of this compound is confirmed using various spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern.

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol Summary for HeLa and A549 cells:

  • Cell Seeding: Plate HeLa or A549 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Neuroprotective Activity Assay (Zebrafish Model)

The neuroprotective effect of this compound can be assessed using a zebrafish model of chemically induced neuronal apoptosis.

Protocol Summary:

  • Embryo Collection and Staging: Collect zebrafish embryos and raise them to the desired developmental stage.

  • Induction of Apoptosis: Expose the zebrafish larvae to a neurotoxic agent, such as all-trans retinoic acid (ATRA), to induce neuronal apoptosis.

  • Treatment: Co-incubate the larvae with different concentrations of this compound.

  • Apoptosis Detection: Stain the larvae with a fluorescent dye that labels apoptotic cells (e.g., Acridine Orange).

  • Imaging and Quantification: Visualize the apoptotic cells in the brain region using fluorescence microscopy and quantify the fluorescence intensity or the number of apoptotic cells to determine the protective effect of this compound.

Iron Chelation Assay

The iron-chelating ability of this compound can be determined spectrophotometrically.

Protocol Summary:

  • Reaction Mixture: Prepare a solution of this compound in a suitable buffer.

  • Iron Addition: Add a solution of Fe²⁺ or Fe³⁺ to the this compound solution.

  • Spectrophotometric Measurement: Monitor the change in the UV-Visible absorption spectrum upon the addition of iron. The formation of the this compound-iron complex will result in a shift in the absorption maximum, and the stoichiometry of the complex can be determined by titration.

Conclusion

This compound is a multifaceted natural product with significant potential for further investigation in drug discovery and development. Its well-defined mechanism of action as an iron chelator provides a solid foundation for exploring its therapeutic applications in cancer and neurodegenerative diseases. The information and protocols summarized in this guide are intended to facilitate further research into this promising compound.

References

An In-depth Technical Guide to the Collismycin A Biosynthetic Pathway and Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collismycin A, a member of the 2,2'-bipyridyl family of natural products produced by Streptomyces sp. CS40, exhibits a range of biological activities, including cytotoxic, antimicrobial, and neuroprotective properties.[1] Structurally, it is a hybrid polyketide-nonribosomal peptide, the biosynthesis of which is orchestrated by a complex interplay of enzymes encoded within a dedicated gene cluster.[1] This guide provides a comprehensive overview of the this compound biosynthetic pathway, the organization and function of its gene cluster, and the regulatory networks that govern its production. Detailed experimental protocols for key methodologies used in the elucidation of this pathway are also presented, along with quantitative data on production levels in various mutant strains.

The this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound from Streptomyces sp. CS40 spans a 46.7 kb DNA region and contains 27 open reading frames (ORFs), 23 of which are proposed to be involved in the biosynthesis of the molecule. The cluster encodes a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system, along with enzymes for precursor synthesis, tailoring reactions, regulation, and transport.

Gene Organization and Function

The genes within the this compound cluster are organized in a contiguous region and their putative functions have been assigned based on sequence homology and experimental evidence from gene knockout studies.

GeneProposed Function
Core Biosynthesis
clmSLysine 2-aminotransferase: Involved in the initial step of converting L-lysine to picolinic acid, the starter unit for the PKS-NRPS assembly line.
clmPPKS-NRPS module: A hybrid enzyme responsible for the core assembly of the 2,2'-bipyridyl structure.
clmLAmidohydrolase: Catalyzes the removal of a leucine residue during the formation of the bipyridyl core.
clmD1Dehydrogenase: Likely involved in the modification of the polyketide chain.
clmG1Glycosyltransferase: Potentially involved in modifying the collismycin structure, though not essential for the core scaffold formation.
clmG2Glycosyltransferase: Similar to ClmG1, may play a role in generating structural diversity.
clmMFAD-dependent monooxygenase: Catalyzes the late-stage formation of the oxime group.[2]
clmM1Monooxygenase: Potentially involved in tailoring reactions.
clmM2Monooxygenase: Potentially involved in tailoring reactions.
clmD2Dehydrogenase: Involved in the oxidation of a hydroxymethyl group to an aldehyde, a key step in oxime formation.[3]
clmATAminotransferase: Involved in the formation of the oxime group.[3]
clmAHAcyl-CoA hydrolase-like protein.
clmALAcyl-CoA ligase-like protein.
clmN1N-acetyltransferase: Potentially involved in self-resistance or tailoring.
clmN2N-acetyltransferase: Similar to ClmN1.
Regulation
clmR1TetR-family transcriptional repressor: Negatively regulates the biosynthesis of this compound.[4][5]
clmR2LuxR-family transcriptional activator: Positively regulates the biosynthesis of this compound.[4][5]
Transport
clmT1-clmT5ABC transporter components: Likely involved in the export of this compound.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the formation of the picolinic acid starter unit, followed by chain extension and cyclization by the PKS-NRPS machinery, and concluding with a series of tailoring reactions.

Formation of the 2,2'-Bipyridyl Core

A proposed model for the biosynthesis of the 2,2'-bipyridyl core involves the following key steps:

  • Picolinic Acid Formation: The pathway is initiated with the conversion of L-lysine to picolinic acid, which serves as the starter unit.

  • PKS-NRPS Assembly: The picolinic acid starter unit is loaded onto the PKS-NRPS multienzyme complex. The assembly line then incorporates a malonyl-CoA extender unit via the PKS module.

  • Unusual Cysteine Incorporation: An unusual NRPS-mediated incorporation of a cysteine residue occurs, likely through a Michael addition.

  • Leucine Incorporation and Removal: The peptide chain is further extended by the incorporation of a leucine residue, which is subsequently removed by an amidohydrolase.

  • Cyclization and Release: The final steps on the PKS-NRPS assembly line involve the cyclization and release of the 2,2'-bipyridyl scaffold.

Late-Stage Tailoring Reactions

Following the formation of the bipyridyl core, a series of tailoring reactions occur to yield the final this compound structure. A key modification is the formation of the oxime group, which is catalyzed by a flavin-dependent monooxygenase, ClmM.[2] Inactivation of the clmM gene leads to the accumulation of the corresponding N-acetylamine shunt product.[2]

collismycin_biosynthesis cluster_precursor Precursor Synthesis cluster_pks_nrps PKS-NRPS Assembly cluster_tailoring Tailoring Reactions Lysine L-Lysine Picolinic_acid Picolinic Acid Lysine->Picolinic_acid clmS PKS_NRPS PKS-NRPS Complex (clmP) Picolinic_acid->PKS_NRPS Bipyridyl_core 2,2'-Bipyridyl Core PKS_NRPS->Bipyridyl_core clmL (Leucine removal) Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_NRPS Cysteine L-Cysteine Cysteine->PKS_NRPS Leucine L-Leucine Leucine->PKS_NRPS Intermediate Bipyridyl Intermediate Bipyridyl_core->Intermediate Collismycin_A This compound Intermediate->Collismycin_A clmM, clmD2, clmAT (Oxime formation)

Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by two pathway-specific regulators, ClmR1 and ClmR2, and is also influenced by the concentration of iron in the culture medium.[4][5]

  • ClmR1 (TetR-family repressor): Inactivation of clmR1 leads to a moderate increase in this compound production and an earlier onset of biosynthesis, indicating its role as a repressor.[4][5]

  • ClmR2 (LuxR-family activator): Inactivation of clmR2 abolishes this compound biosynthesis, while its overexpression results in a fourfold increase in production, confirming its role as a transcriptional activator.[4][5]

  • Iron Regulation: High concentrations of iron in the culture medium inhibit this compound biosynthesis by repressing the transcription of the activator gene clmR2.[4][5]

ClmR1 negatively regulates its own expression and the expression of clmR2. ClmR2, in turn, positively controls the expression of most of the genes within the biosynthetic cluster.[4]

collismycin_regulation Iron High Iron clmR2 ClmR2 (Activator) Iron->clmR2 represses clmR1 ClmR1 (Repressor) clmR1->clmR1 represses clmR1->clmR2 represses collismycin_genes Collismycin Biosynthetic Genes clmR2->collismycin_genes activates collismycin_A This compound collismycin_genes->collismycin_A gene_inactivation_workflow cluster_plasmid Plasmid Construction cluster_conjugation Intergeneric Conjugation cluster_screening Mutant Screening gDNA Streptomyces gDNA PCR_arms PCR Amplify Upstream & Downstream Arms gDNA->PCR_arms Ligation Clone Arms into Vector PCR_arms->Ligation Vector Suicide Vector + Resistance Cassette Vector->Ligation Plasmid Gene Replacement Plasmid Ligation->Plasmid Ecoli E. coli Donor Plasmid->Ecoli Mix Mix and Incubate Ecoli->Mix Streptomyces Streptomyces Recipient Streptomyces->Mix Selection Select for Exconjugants Mix->Selection Single_crossover Single Crossover (Antibiotic Resistant) Selection->Single_crossover Double_crossover Double Crossover (Antibiotic Sensitive) Single_crossover->Double_crossover Second Crossover PCR_verification PCR Verification Double_crossover->PCR_verification

References

An In-depth Technical Guide to the Mechanism of Action of Collismycin A as an Iron Chelator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collismycin A, a natural product synthesized by Streptomyces species, has garnered significant interest for its potent anti-proliferative and neuroprotective activities. Central to its biological function is its remarkable ability to act as a highly specific iron chelator. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its iron-chelating properties and the downstream cellular consequences. This document details the stoichiometry of iron binding, summarizes its effects on cancer cell proliferation, and elucidates the signaling pathways modulated by its iron sequestration activity. Furthermore, detailed experimental protocols for key assays and visualizations of the underlying molecular interactions are provided to facilitate further research and drug development efforts.

Introduction

Iron is an essential metal for a vast array of cellular processes, including DNA synthesis, cellular respiration, and enzymatic catalysis. Consequently, the maintenance of iron homeostasis is critical for cell viability and proliferation. The dysregulation of iron metabolism is implicated in various pathological conditions, including cancer, where neoplastic cells often exhibit an increased demand for iron. This dependency on iron has made iron chelation a promising therapeutic strategy for cancer treatment.

This compound (CMA) is a 2,2'-bipyridyl-containing hybrid polyketide-nonribosomal peptide that has been identified as a potent and specific iron chelator.[1][2] Its ability to sequester intracellular iron leads to a cascade of cellular events, ultimately resulting in the inhibition of cancer cell growth and the induction of cell cycle arrest.[3][4] This guide will delve into the molecular details of this compound's interaction with iron and its impact on cellular signaling pathways.

Iron Chelation by this compound

This compound exhibits a high affinity and specificity for both ferrous (Fe(II)) and ferric (Fe(III)) iron. Spectroscopic and chromatographic analyses have demonstrated that this compound forms a stable 2:1 complex with iron, meaning two molecules of this compound bind to a single iron ion.[1][4] This chelation is highly specific, as this compound does not significantly interact with other biologically relevant divalent metal ions such as Zn(II), Mn(II), Cu(II), and Mg(II).[3]

Stoichiometry of Iron Binding

The formation of the 2:1 this compound-iron complex has been confirmed through absorption spectroscopy and high-performance liquid chromatography (HPLC). The binding of this compound to Fe(II) results in a new, intense absorption maximum at 535 nm. The intensity of this absorption increases linearly with the addition of Fe(II) and reaches saturation when the molar ratio of Fe(II) to this compound is 0.5, confirming the Fe(II)-(CMA)₂ stoichiometry.[4] A similar 2:1 complex is formed with Fe(III).[1][4]

Data Presentation

Anti-proliferative Activity of this compound

This compound demonstrates potent anti-proliferative effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several cell lines are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer0.3[3]
A549Lung Cancer0.3[2]
HCT116Colon Cancer0.6[2]
Effect of this compound on Iron-Responsive Protein Expression

The iron-chelating activity of this compound leads to a state of intracellular iron depletion, which in turn affects the expression of iron-responsive proteins. The expression levels of ferritin heavy and light chains, the primary intracellular iron storage proteins, are significantly downregulated in the presence of this compound.

ProteinTreatment Time (hours)Decrease in Expression (%)Reference
Ferritin Heavy Chain625.7[4]
1224.4[4]
1845.5[4]
2453.1[4]
Ferritin Light Chain6Not significant[4]
12Not significant[4]
18Not significant[4]
2435.5[4]
Induction of Hypoxia-Inducible Factor-1α (HIF-1α)

Iron is a critical cofactor for prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1). By chelating iron, this compound inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α.

Treatment Time (hours)Fold Increase in HIF-1α ProteinReference
610.9[5]
1215.8[5]
1815.7[5]
2412.3[5]

Signaling Pathways and Cellular Effects

The sequestration of intracellular iron by this compound triggers a series of downstream signaling events that culminate in its anti-proliferative effects.

The HIF-1α Pathway

As mentioned, this compound treatment leads to the robust accumulation of HIF-1α.[5] HIF-1 is a master transcriptional regulator of the cellular response to low oxygen (hypoxia). Under normoxic conditions, HIF-1α is continuously degraded. However, under hypoxic conditions or when prolyl hydroxylases are inhibited by iron chelation, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating their transcription. These target genes are involved in various cellular processes, including angiogenesis, glucose metabolism, and cell survival. The accumulation of HIF-1α due to this compound treatment leads to a metabolic shift towards glycolysis.[1]

HIF1a_Pathway cluster_nucleus Nuclear Events CMA This compound Iron Intracellular Fe²⁺ CMA->Iron chelates PHDs Prolyl Hydroxylases (PHDs) CMA->PHDs inhibits Iron->PHDs cofactor HIF1a HIF-1α PHDs->HIF1a hydroxylates HIF1a_p HIF-1α (prolyl-hydroxylated) Proteasome Proteasomal Degradation HIF1a_p->Proteasome targeted for HIF1a->HIF1a_p hydroxylation HIF1 HIF-1 Complex HIF1a->HIF1 dimerizes with HIF1b HIF-1β HIF1b->HIF1 HRE Hypoxia Response Elements (HREs) HIF1->HRE binds to Nucleus Nucleus TargetGenes Target Gene Transcription HRE->TargetGenes activates

Fig. 1: this compound-induced HIF-1α stabilization pathway.
Iron-Responsive Element (IRE) / Iron Regulatory Protein (IRP) System

The cellular iron status is post-transcriptionally regulated by the interaction between iron-responsive elements (IREs) and iron regulatory proteins (IRPs). IREs are hairpin structures found in the untranslated regions (UTRs) of mRNAs encoding proteins involved in iron metabolism, such as ferritin and the transferrin receptor. When intracellular iron levels are low, IRPs bind to IREs. Binding of IRPs to the 5' UTR of ferritin mRNA blocks its translation, thereby decreasing iron storage. Conversely, IRP binding to the 3' UTR of the transferrin receptor mRNA stabilizes the transcript, leading to increased synthesis of the receptor and enhanced iron uptake.

By chelating intracellular iron, this compound mimics a low-iron state, leading to increased IRP binding to IREs. This results in the observed decrease in ferritin expression.

IRE_IRP_System CMA This compound LowIron Low Intracellular Iron CMA->LowIron induces IRP_active Active IRP LowIron->IRP_active activates Ferritin_mRNA Ferritin mRNA (5' IRE) IRP_active->Ferritin_mRNA binds to TfR_mRNA Transferrin Receptor mRNA (3' IRE) IRP_active->TfR_mRNA binds to Translation_block Translation Blocked Ferritin_mRNA->Translation_block mRNA_stabilization mRNA Stabilized TfR_mRNA->mRNA_stabilization Ferritin_protein Ferritin Synthesis ↓ Translation_block->Ferritin_protein TfR_protein Transferrin Receptor Synthesis ↑ mRNA_stabilization->TfR_protein

Fig. 2: Effect of this compound on the IRE/IRP regulatory system.

Experimental Protocols

Spectrophotometric Determination of Iron Chelation using the Chrome Azurol S (CAS) Assay

This protocol is adapted for the quantitative assessment of iron chelation by a pure compound like this compound.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)

  • FeCl₃·6H₂O

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Spectrophotometer

Procedure:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • In a separate flask, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Prepare a 1 mM FeCl₃·6H₂O solution in 10 mM HCl.

    • Slowly add 10 mL of the FeCl₃ solution to the CAS solution with constant stirring.

    • Add the HDTMA solution to the Fe-CAS mixture and bring the final volume to 100 mL with deionized water. This is the CAS stock solution.

  • Preparation of PIPES Buffer:

    • Prepare a 0.5 M PIPES buffer and adjust the pH to 6.8 with NaOH.

  • Assay Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add 100 µL of the CAS stock solution to each well.

    • Add 10 µL of various concentrations of this compound (or DMSO as a control) to the wells.

    • Add 90 µL of PIPES buffer to each well.

    • Incubate the plate at room temperature for 1 hour in the dark.

    • Measure the absorbance at 630 nm using a microplate reader.

    • The percentage of iron chelation can be calculated using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100

CAS_Assay_Workflow Start Start Prep_CAS Prepare CAS Assay Solution Start->Prep_CAS Prep_PIPES Prepare PIPES Buffer Start->Prep_PIPES Prep_CMA Prepare this compound Dilutions Start->Prep_CMA Mix Mix CAS Solution, this compound, and PIPES Buffer in 96-well plate Prep_CAS->Mix Prep_PIPES->Mix Prep_CMA->Mix Incubate Incubate for 1 hour at RT in the dark Mix->Incubate Measure Measure Absorbance at 630 nm Incubate->Measure Calculate Calculate % Iron Chelation Measure->Calculate End End Calculate->End

Fig. 3: Workflow for the Chrome Azurol S (CAS) assay.
Electrophoretic Mobility Shift Assay (EMSA) for IRE-Binding Protein Activity

This protocol describes how to assess the effect of this compound on the binding of IRPs to a radiolabeled IRE probe.

Materials:

  • Cancer cell line (e.g., HeLa)

  • This compound

  • Cytoplasmic extraction buffer

  • ³²P-labeled IRE RNA probe

  • TBE buffer

  • Native polyacrylamide gel (6%)

  • Loading buffer

  • Phosphorimager

Procedure:

  • Cell Treatment and Lysate Preparation:

    • Culture cancer cells to ~80% confluency.

    • Treat cells with various concentrations of this compound for the desired time. Include an untreated control.

    • Harvest the cells and prepare cytoplasmic extracts using a suitable extraction buffer containing protease and RNase inhibitors.

    • Determine the protein concentration of the lysates.

  • Binding Reaction:

    • In a microfuge tube, combine 10-20 µg of cytoplasmic extract with the ³²P-labeled IRE RNA probe.

    • Add a non-specific competitor RNA (e.g., poly(rC)) to reduce non-specific binding.

    • Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Add loading buffer to the binding reactions.

    • Load the samples onto a pre-run 6% native polyacrylamide gel in 0.5x TBE buffer.

    • Run the gel at 200V until the dye front reaches the bottom.

  • Detection:

    • Dry the gel and expose it to a phosphor screen overnight.

    • Visualize the bands using a phosphorimager. An increase in the intensity of the shifted band (IRP-IRE complex) in this compound-treated samples indicates increased IRP binding activity.

EMSA_Workflow Start Start Treat_cells Treat Cells with this compound Start->Treat_cells Prep_lysate Prepare Cytoplasmic Lysates Treat_cells->Prep_lysate Binding_reaction Incubate Lysate with ³²P-labeled IRE Probe Prep_lysate->Binding_reaction Electrophoresis Run on Native Polyacrylamide Gel Binding_reaction->Electrophoresis Detection Visualize Bands with Phosphorimager Electrophoresis->Detection Analysis Analyze Shifted Bands Detection->Analysis End End Analysis->End

References

The Multifaceted Biological Activities of Collismycin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collismycin A, a bacterial metabolite originally isolated from Streptomyces, has garnered significant attention within the scientific community due to its diverse and potent biological activities.[1] This technical guide provides an in-depth analysis of the antibacterial, antifungal, and cytotoxic properties of this compound. It is designed to serve as a comprehensive resource, presenting quantitative data in accessible formats, detailing experimental methodologies, and illustrating key molecular pathways and experimental workflows. This document aims to equip researchers and drug development professionals with the critical information necessary to explore the therapeutic potential of this promising natural product.

Introduction

This compound is a member of the 2,2'-bipyridyl family of natural products, characterized by a unique molecular structure that underpins its diverse biological functions.[2] Initially identified as an antibiotic, subsequent research has revealed its potent antiproliferative and neuroprotective properties.[1][3] A pivotal aspect of its mechanism of action is its ability to act as an iron chelator, a property that is intrinsically linked to its bioactivity.[1][4] This guide will systematically explore the evidence supporting the antibacterial, antifungal, and cytotoxic activities of this compound.

Antibacterial Activity

This compound has demonstrated inhibitory activity against a variety of bacteria.[1] The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5]

Quantitative Antibacterial Data

The available data indicates that this compound is active against various bacteria with MIC values typically ranging from 6.25 to 100 µg/mL.[1][3] More specific data from targeted studies is required to fully delineate its antibacterial spectrum.

Bacterial GroupMIC Range (µg/mL)Reference
Various Bacteria6.25 - 100[1][3]
MRSA ATCC 433008[6]

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits activity against a range of fungi.[1] Similar to antibacterial testing, antifungal efficacy is quantified by determining the MIC.

Quantitative Antifungal Data

This compound has been shown to be effective against various fungal species, with MIC values generally falling between 12.5 and 100 µg/mL.[1][3] Recent studies have begun to explore its potential against clinically relevant fungal pathogens.[7]

Fungal GroupMIC Range (µg/mL)Reference
Various Fungi12.5 - 100[1][3][8]

Cytotoxic Activity

A significant area of research for this compound is its potent cytotoxic activity against various cancer cell lines.[4] This activity is often quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process.

Quantitative Cytotoxic Data

This compound has demonstrated selective cytotoxicity, inhibiting the proliferation of several human cancer cell lines at sub-micromolar concentrations.[1][3]

Cell LineCancer TypeIC50 (µM)Reference
A549Lung0.3[1][3][8]
HCT116Colon0.6[1][3][8]
HeLaCervical0.3[1][3][8]
NIH3T3Fibroblasts56.6[1][3][8]
MDA-MB-231Breast>100[1][3][8]

Mechanism of Action: Iron Chelation

A key molecular mechanism underlying the biological activities of this compound is its ability to chelate iron. It forms a stable 2:1 complex with both ferrous (Fe(II)) and ferric (Fe(III)) ions.[1][4] This iron-scavenging capability is thought to disrupt essential iron-dependent cellular processes in target organisms and cells, leading to the observed antibacterial, antifungal, and cytotoxic effects.[6][7] The addition of iron ions has been shown to inhibit the antiproliferative effect of this compound on HeLa cells, an effect not observed with other divalent cations such as zinc, manganese, copper, or magnesium.[1][4]

Mechanism of Action of this compound CollismycinA This compound Complex This compound-Iron Complex CollismycinA->Complex Chelation Iron Iron (Fe²⁺/Fe³⁺) Iron->Complex Disruption Disruption of Cellular Processes Complex->Disruption CellularProcesses Essential Iron-Dependent Cellular Processes CellularProcesses->Disruption Activity Biological Activity (Antibacterial, Antifungal, Cytotoxic) Disruption->Activity

Proposed mechanism of this compound's biological activity.

Regulatory Pathway of this compound Biosynthesis

The biosynthesis of this compound in Streptomyces sp. CS40 is tightly regulated by iron availability and two key pathway-specific regulators: ClmR1 and ClmR2.[6][9] High iron levels inhibit the production of this compound.[6][9]

Regulation of this compound Biosynthesis Iron High Iron Levels ClmR1 ClmR1 (TetR-family) Negative Regulator Iron->ClmR1 Activates ClmR2 ClmR2 (LuxR-family) Positive Regulator Iron->ClmR2 Represses ClmR1->ClmR2 Inhibits CollismycinA_Biosynthesis This compound Biosynthesis ClmR2->CollismycinA_Biosynthesis Activates

Iron-dependent regulation of this compound biosynthesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's biological activities.

Antibacterial and Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacteria and fungi.[10][11]

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[8]

  • Preparation of Microtiter Plates: Serially dilute the this compound stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate to achieve a range of concentrations.[12][13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[14]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism with no drug) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-24 hours for bacteria, 24-72 hours for fungi).[12][13]

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[5]

Broth Microdilution Workflow Start Start PrepStock Prepare this compound Stock Solution Start->PrepStock SerialDilution Perform Serial Dilutions in 96-well Plate PrepStock->SerialDilution Inoculate Inoculate Wells SerialDilution->Inoculate PrepInoculum Prepare Standardized Microbial Inoculum PrepInoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Determine MIC Incubate->ReadMIC End End ReadMIC->End

Workflow for determining the Minimum Inhibitory Concentration.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[18]

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration.

MTT Assay Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatCells Treat with this compound SeedCells->TreatCells AddMTT Add MTT Reagent TreatCells->AddMTT Incubate Incubate AddMTT->Incubate Solubilize Add Solubilization Solution Incubate->Solubilize ReadAbsorbance Measure Absorbance Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Workflow for assessing cytotoxicity using the MTT assay.
Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[19][20]

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with this compound.

  • Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for at least 1 hour.[19]

  • Staining: Remove the TCA, wash the plates, and stain the cells with SRB solution for 30 minutes at room temperature.[20]

  • Washing: Remove the unbound SRB dye by washing with 1% acetic acid.[19]

  • Solubilization: Air-dry the plates and add a Tris-base solution to solubilize the protein-bound dye.[19]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[19]

  • IC50 Calculation: Calculate the IC50 value as described for the MTT assay.

Conclusion

This compound is a natural product with a compelling profile of biological activities, including antibacterial, antifungal, and potent cytotoxic effects against a range of cancer cell lines. Its mechanism of action, centered on iron chelation, presents a unique therapeutic avenue for further exploration. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies aimed at unlocking the full therapeutic potential of this compound and its analogs. Future research should focus on elucidating its specific microbial and cellular targets, optimizing its therapeutic index, and evaluating its efficacy in preclinical and clinical settings.

References

Neuroprotective Properties of Collismycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collismycin A, a member of the 2,2'-bipyridyl family of natural products, has emerged as a compound of interest for its neuroprotective potential. Initially recognized for its cytotoxic and antimicrobial activities, recent studies have highlighted its ability to mitigate neuronal apoptosis, particularly in models of oxidative stress. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective properties, including quantitative data from preclinical studies, detailed experimental methodologies for assessing its efficacy, and a proposed mechanism of action centered on its iron-chelating capabilities. This document is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic utility of this compound and its analogs in the context of neurodegenerative diseases.

Quantitative Data on Neuroprotective and Cytotoxic Effects

The neuroprotective efficacy of this compound and its analog, Collismycin H, has been quantified in a zebrafish model of neuronal apoptosis. Furthermore, their cytotoxic profiles have been characterized across a panel of human cancer cell lines and fibroblasts.

Table 1: Neuroprotective Activity of this compound and Analogs

CompoundConcentrationModel SystemNeuroprotective Effect
This compound1 µMZebrafish larvae with all-trans retinoic acid-induced neuronal cell death44% prevention of apoptosis in the brain region[1][2]
Collismycin H1 µMZebrafish model of oxidative stress~60% reduction in apoptotic cells[3]

Table 2: Cytotoxic Activity (IC50) of this compound and Analogs

CompoundA549 (Lung Cancer)HCT116 (Colon Cancer)HeLa (Cervical Cancer)MDA-MB-231 (Breast Cancer)NIH373 (Fibroblasts)
This compound0.3 µM[1]0.6 µM[1]0.3 µM[1]>100 µM[1]56.6 µM[1]
Collismycin H>100 µM[3]>100 µM[3]Not Reported>100 µM[3]Not Reported

Notably, the antiproliferative effect of this compound is reportedly inhibited by the presence of iron ions, suggesting that its cytotoxic mechanism is linked to its iron-chelating properties[1][2].

Experimental Protocols

While specific, detailed protocols for the neuroprotective assessment of this compound are not extensively published, this section provides a representative methodology for a zebrafish-based neuroprotection assay, compiled from established practices in the field.

General Zebrafish Model for Neuroprotection Studies

Zebrafish larvae offer a valuable in vivo platform for the rapid screening of neuroprotective compounds due to their genetic tractability, optical transparency, and rapid development. The following protocol outlines a general workflow for assessing neuroprotection against induced apoptosis.

2.1.1. Animal Husbandry and Embryo Collection

  • Maintain adult zebrafish (Danio rerio) in a controlled environment with a 14/10-hour light/dark cycle.

  • Induce spawning by the onset of light in the morning.

  • Collect freshly fertilized embryos and maintain them in E3 embryo medium at 28.5°C.

  • Screen embryos for normal development at 24 hours post-fertilization (hpf).

2.1.2. Induction of Neuronal Apoptosis

  • Method A: Retinoic Acid-Induced Apoptosis

    • At 24 hpf, expose zebrafish embryos to a solution of all-trans retinoic acid (ATRA) in E3 medium. The final concentration of ATRA should be empirically determined to induce a consistent and measurable level of apoptosis in the brain region (e.g., 1 µM)[4][5].

    • Incubate the embryos in the ATRA solution for a defined period (e.g., 24 hours).

  • Method B: Oxidative Stress-Induced Apoptosis

    • At a designated developmental stage (e.g., 48 hpf), expose zebrafish larvae to an oxidative stress-inducing agent such as hydrogen peroxide (H₂O₂) or L-hydroxyglutaric acid (LGA) in E3 medium[6][7].

    • The concentration and duration of exposure should be optimized to induce significant neuronal apoptosis without causing widespread systemic toxicity.

2.1.3. Compound Treatment

  • Prepare stock solutions of this compound and its analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Concurrently with the apoptosis-inducing agent or as a pre-treatment, expose a group of embryos/larvae to the test compound at the desired concentration (e.g., 1 µM) in the E3 medium containing the neurotoxicant.

  • Include appropriate control groups: a vehicle control (e.g., DMSO), a positive control with the neurotoxicant alone, and a negative control with untreated embryos/larvae.

2.1.4. Assessment of Apoptosis

  • Following the treatment period, wash the larvae in fresh E3 medium.

  • Anesthetize the larvae using tricaine (MS-222).

  • Stain for apoptotic cells using a fluorescent dye such as Acridine Orange, which intercalates into the DNA of cells with compromised membrane integrity.

  • Mount the stained larvae in a methylcellulose solution on a depression slide for imaging.

  • Capture fluorescent images of the head region of the larvae using a fluorescence microscope.

  • Quantify the number of fluorescently labeled apoptotic cells in a defined region of interest (e.g., the forebrain and midbrain) using image analysis software.

  • Calculate the percentage of neuroprotection by comparing the number of apoptotic cells in the compound-treated group to the positive control group.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Acquisition and Analysis A Zebrafish Embryo Collection (24 hpf) B Induce Neuronal Apoptosis (e.g., Retinoic Acid or H₂O₂) A->B C Concurrent Treatment with This compound / Vehicle B->C D Incubation (24-48 hours) C->D E Stain for Apoptotic Cells (e.g., Acridine Orange) D->E F Fluorescence Microscopy E->F G Quantify Apoptotic Cells F->G H Calculate Neuroprotection Percentage G->H

A generalized workflow for assessing the neuroprotective effects of this compound in a zebrafish model.

Proposed Mechanism of Action: Iron Chelation and Mitigation of Oxidative Stress

The precise signaling pathways through which this compound exerts its neuroprotective effects have not been fully elucidated. However, based on its 2,2'-bipyridyl structure, a well-known iron-chelating moiety, a plausible mechanism involves the sequestration of excess iron and the subsequent reduction of oxidative stress.

The Role of Iron in Neurodegeneration

Iron is an essential metal for numerous physiological processes in the brain. However, its dysregulation and accumulation in specific brain regions are implicated in the pathogenesis of several neurodegenerative diseases. Excess labile iron can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals from hydrogen peroxide. This surge in reactive oxygen species (ROS) results in oxidative stress, which can damage lipids, proteins, and DNA, ultimately triggering apoptotic cell death.

Hypothesized Signaling Pathway for this compound

This compound, as an iron chelator, is proposed to exert its neuroprotective effects by interrupting this pathological cascade.

  • Iron Sequestration: this compound can bind to and sequester excess free iron in the neuronal microenvironment.

  • Inhibition of the Fenton Reaction: By chelating iron, this compound prevents its participation in the Fenton reaction, thereby reducing the production of hydroxyl radicals and mitigating oxidative stress.

  • Reduction of Oxidative Damage: The decrease in ROS levels leads to less damage to cellular components, preserving mitochondrial function and cell membrane integrity.

  • Inhibition of Apoptosis: By alleviating oxidative stress, a key trigger for programmed cell death, this compound ultimately inhibits the downstream apoptotic signaling cascade, leading to enhanced neuronal survival.

An additional potential mechanism for iron chelators in neuroprotection involves the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that upregulates genes involved in cell survival[2]. The enzymes responsible for HIF-1α degradation are iron-dependent, and their inhibition by iron chelation can lead to the activation of pro-survival pathways.

Signaling_Pathway cluster_pathology Pathological Cascade cluster_intervention This compound Intervention Iron Excess Labile Iron Fenton Fenton Reaction Iron->Fenton ROS Increased ROS (Oxidative Stress) Fenton->ROS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Neuronal Apoptosis Damage->Apoptosis CollismycinA This compound CollismycinA->Fenton Inhibits

A hypothesized signaling pathway for the neuroprotective action of this compound via iron chelation.

Future Directions

The initial findings on the neuroprotective properties of this compound and its analogs are promising. However, further research is required to fully understand their therapeutic potential. Key areas for future investigation include:

  • Elucidation of Specific Signaling Pathways: Detailed molecular studies are needed to confirm the proposed iron chelation mechanism and to identify the specific signaling pathways modulated by this compound.

  • In Vivo Efficacy in Mammalian Models: The neuroprotective effects of this compound and its more potent, less toxic analogs like Collismycin H need to be validated in mammalian models of neurodegenerative diseases.

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough evaluation of the blood-brain barrier permeability, bioavailability, and in vivo metabolism of these compounds is essential for their development as central nervous system therapeutics.

  • Structure-Activity Relationship Studies: Further optimization of the this compound scaffold could lead to the development of novel analogs with enhanced neuroprotective activity and improved safety profiles.

Conclusion

This compound represents a promising scaffold for the development of novel neuroprotective agents. Its ability to mitigate oxidative stress-induced apoptosis, likely through its iron-chelating properties, warrants further investigation. The analog Collismycin H, with its enhanced neuroprotective activity and reduced cytotoxicity, is a particularly attractive candidate for further preclinical development. This technical guide provides a foundation for researchers and drug developers to build upon as they explore the therapeutic potential of this intriguing class of natural products.

References

Regulation of Collismycin A Biosynthesis by Iron: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Collismycin A, a hybrid polyketide-nonribosomal peptide produced by Streptomyces sp. CS40, has garnered interest for its cytotoxic, antibacterial, and neuroprotective properties.[1][2][3] Its production is not constitutive but is instead tightly controlled by environmental cues, most notably the concentration of iron. This document provides an in-depth technical overview of the regulatory network governing this compound biosynthesis in response to iron availability. High iron levels significantly inhibit production, a regulatory mechanism mediated by a cascade involving two pathway-specific transcription factors: ClmR1, a TetR-family repressor, and ClmR2, a LuxR-family activator.[4][5] Understanding this pathway is critical for optimizing the fermentative production of this compound and its analogs for therapeutic applications.

The Core Regulatory Network: A Two-Tiered Control System

The biosynthesis of this compound is directly controlled by the clm gene cluster. Within this cluster, two key regulatory genes, clmR1 and clmR2, form the nexus of iron-dependent regulation.[4][5]

  • ClmR1 (The Repressor): This protein belongs to the TetR-family of transcriptional regulators. Genetic inactivation of clmR1 results in an earlier onset and a moderate increase in this compound production, identifying it as a negative regulator.[4][5] ClmR1 exerts its control by repressing the transcription of both its own gene (clmR1) and, crucially, the activator gene clmR2.[4][5]

  • ClmR2 (The Activator): As a member of the LuxR-family, ClmR2 functions as a positive regulator. Its inactivation completely abolishes the production of this compound.[4][5][6] Conversely, overexpression of clmR2 leads to a significant increase in yield.[4][5][6] Transcriptional analysis confirms that ClmR2 activates the expression of most of the biosynthetic genes within the clm cluster.[4][5]

The Role of Iron

Iron acts as the primary environmental signal that triggers this regulatory cascade.

  • Under High-Iron Conditions: High concentrations of iron lead to the inhibition of this compound biosynthesis.[4][5] The proposed mechanism involves the activation of the repressor, ClmR1.[6] Activated ClmR1 then strongly represses the transcription of the activator, clmR2. With diminished levels of ClmR2, the clm biosynthetic genes are not activated, and production ceases.[4][5][6]

  • Under Low-Iron Conditions: In an iron-depleted environment, the repressor ClmR1 is not activated. This relieves the repression on clmR2, allowing the activator to be expressed. ClmR2 then proceeds to switch on the biosynthetic machinery, leading to the production of this compound. This suggests a biological role for this compound as an iron-scavenging molecule, or siderophore, which is supported by proteomic studies identifying it as an iron chelator.[6][7]

G cluster_iron Iron Levels cluster_regulators Regulatory Proteins cluster_genes Biosynthesis Cluster cluster_output Final Product High Iron High Iron ClmR1 ClmR1 (TetR-family Repressor) High Iron->ClmR1 Activates Low Iron Low Iron Low Iron->ClmR1 Inactive ClmR1->ClmR1 ClmR2 ClmR2 (LuxR-family Activator) ClmR1->ClmR2 Represses Transcription clm_genes clm Gene Cluster (Biosynthetic Genes) ClmR2->clm_genes Activates Transcription CMA This compound Biosynthesis clm_genes->CMA G cluster_prep Strain Preparation & Culture cluster_processing Sample Processing cluster_analysis Data Acquisition cluster_results Results strains Bacterial Strains (WT, ΔclmR1, ΔclmR2, OE-clmR2) culture Culture in R5A Medium (+/- FeCl3 or Chelator) strains->culture harvest Harvest Mycelia & Supernatant culture->harvest rna_iso Total RNA Isolation harvest->rna_iso Mycelia met_ext Metabolite Extraction (Ethyl Acetate) harvest->met_ext Supernatant rt_qpcr RT-qPCR Analysis rna_iso->rt_qpcr hplc HPLC Analysis met_ext->hplc gene_exp Gene Expression Profile (clmR1, clmR2, etc.) rt_qpcr->gene_exp cma_quant This compound Quantification hplc->cma_quant

References

An In-depth Technical Guide on the Roles of ClmR1 and ClmR2 Genes in Collismycin A Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the regulatory functions of the ClmR1 and ClmR2 genes within the biosynthetic gene cluster of Collismycin A in Streptomyces sp. CS40. It provides a comprehensive overview of the genetic control mechanisms, quantitative production data, detailed experimental methodologies, and a visual representation of the regulatory pathway.

Introduction

This compound, a 2,2'-bipyridyl natural product isolated from Streptomyces sp. CS40, exhibits a range of biological activities, including antibacterial, antifungal, cytotoxic, and neuroprotective properties.[1] The production of this specialized metabolite is tightly regulated at the genetic level. Within the this compound biosynthetic gene cluster, two pathway-specific transcriptional regulators, ClmR1 and ClmR2, play pivotal and opposing roles in controlling its synthesis.[2][3] Understanding the function and interplay of these regulatory genes is crucial for the rational design of strain improvement strategies aimed at enhancing this compound yield for research and potential therapeutic applications. This guide provides a technical deep-dive into the roles of ClmR1 and ClmR2, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Regulatory Genes: ClmR1 and ClmR2

The regulation of this compound biosynthesis is orchestrated by two key pathway-specific genes:

  • clmR1: This gene encodes a transcriptional regulator belonging to the TetR family .[2][3] Proteins of this family typically function as repressors, and ClmR1 is no exception. It exerts negative control over the biosynthetic pathway.

  • clmR2: This gene encodes a transcriptional regulator of the LuxR family .[2][3] In contrast to ClmR1, LuxR-family regulators are commonly activators of gene expression. ClmR2 acts as a positive regulator, essential for the transcription of the this compound biosynthetic genes.

Quantitative Impact on this compound Production

Genetic manipulation of clmR1 and clmR2 has a direct and quantifiable impact on the production of this compound. The following table summarizes the production outcomes in various mutant strains of Streptomyces sp. CS40 compared to the wild-type (WT) strain.

Genetic BackgroundGene FunctionThis compound Production PhenotypeRelative Yield Change
Wild-Type (Streptomyces sp. CS40) Baseline expression of clmR1 and clmR2Normal Production1-fold (Baseline)
ΔclmR1 Mutant Inactivation of the repressor geneModerate Increase~1.75-fold increase
ΔclmR2 Mutant Inactivation of the activator geneAbolished0-fold (No production)
clmR2 Overexpression Strain Increased dosage of the activator geneSignificant Increase~4-fold increase

Table 1: Summary of quantitative data on this compound production in response to genetic modifications of clmR1 and clmR2.[2][3][4]

The Regulatory Pathway

The interplay between ClmR1, ClmR2, and an external environmental signal (iron concentration) constitutes a hierarchical regulatory cascade that fine-tunes the biosynthesis of this compound.

  • ClmR2 is the primary activator: It positively controls the expression of most genes within the this compound biosynthetic cluster.[2][3]

  • ClmR1 is a repressor of the activator: ClmR1 negatively regulates the transcription of clmR2. In addition, ClmR1 autoregulates its own expression, creating a negative feedback loop.[2][3]

  • Iron as a master regulator: The entire pathway is modulated by the concentration of iron in the culture medium. High levels of iron induce the expression of the repressor clmR1 and repress the expression of the activator clmR2.[2][3][5] This leads to an overall inhibition of this compound biosynthesis in iron-rich conditions. This regulatory link suggests that this compound may function as an iron-scavenging molecule, or siderophore, for the producing organism.[2][3]

Visualizing the Regulatory Cascade

The logical flow of this regulatory network can be represented as follows:

Collismycin_Regulation cluster_iron Environmental Signal cluster_regulators Regulatory Genes cluster_pathway Biosynthetic Pathway Iron High Iron ClmR1 ClmR1 (Repressor) Iron->ClmR1 activates ClmR2 ClmR2 (Activator) Iron->ClmR2 represses ClmR1->ClmR1 represses ClmR1->ClmR2 represses Collismycin_Genes This compound Biosynthesis Genes ClmR2->Collismycin_Genes activates Collismycin_A This compound Collismycin_Genes->Collismycin_A Gene_Knockout_Workflow cluster_Ecoli In E. coli cluster_Streptomyces In Streptomyces P1 1. Primer Design P2 2. PCR Amplification of Resistance Cassette P1->P2 P1->P2 3' end anneals to cassette 5' end has homology to target gene P3 3. λ Red-Mediated Recombination in E. coli P2->P3 P4 4. Isolate Recombinant Cosmid/Plasmid P3->P4 P3->P4 Replace target gene on cosmid with resistance cassette P5 5. Intergeneric Conjugation into Streptomyces sp. CS40 P4->P5 P6 6. Screen for Double Crossover Mutants P5->P6 P5->P6 Select for antibiotic resistance and loss of vector backbone P7 7. Confirm Deletion (PCR & Southern Blot) P6->P7

References

Collismycin A: A Technical Guide to a Hybrid Polyketide-Nonribosomal Peptide with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collismycin A, a metabolite produced by Streptomyces species, stands out as a compelling hybrid natural product, integrating both polyketide and nonribosomal peptide biosynthetic pathways. Its 2,2'-bipyridine core structure is central to its diverse biological activities, which encompass antibacterial, antifungal, antiproliferative, and neuroprotective effects. The mechanism of action for its antiproliferative properties has been linked to its function as a specific iron chelator. This technical guide provides an in-depth overview of this compound, detailing its biosynthesis, chemical properties, biological activities with quantitative data, and the experimental methodologies employed in its study.

Chemical and Physical Properties

This compound, also known as SF 2738A, is a member of the bipyridine family of natural products.[1] Its fundamental chemical and physical characteristics are summarized below.

PropertyValue
Molecular Formula C₁₃H₁₃N₃O₂S
Molecular Weight 275.33 g/mol
CAS Number 158792-24-6
Appearance Solid
Solubility Soluble in DMF, DMSO, Ethanol, Methanol
IUPAC Name (NE)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine
SMILES COC1=CC(=NC(=C1SC)/C=N/O)C2=CC=CC=N2
InChI Key NQGMIPUYCWIEAW-OVCLIPMQSA-N

Biosynthesis of this compound: A Hybrid PKS-NRPS Pathway

The biosynthesis of this compound is a fascinating example of the interplay between polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The biosynthetic gene cluster (BGC) for this compound has been identified and characterized in Streptomyces sp. CS40.[2][3] The cluster spans a 46.7 kb DNA region and contains 27 open reading frames, with 23 implicated in the biosynthesis of the molecule.[2][3]

The proposed biosynthetic pathway commences with the conversion of lysine to picolinic acid, which serves as a precursor.[2][3] A key feature of the pathway is the unusual incorporation of a cysteine residue by the NRPS module, likely through a Michael addition.[2][3] This is followed by the extension of the peptide chain with leucine, which is later removed by an amidohydrolase.[2][3]

Key Biosynthetic Steps and Genes

A simplified representation of the key steps in the this compound biosynthetic pathway is illustrated below.

Collismycin_A_Biosynthesis Lysine Lysine Picolinic_acid Picolinic Acid Lysine->Picolinic_acid clm genes PKS_NRPS_core PKS-NRPS Hybrid Machinery (clm genes) Picolinic_acid->PKS_NRPS_core Bipyridine_core 2,2'-Bipyridyl Core PKS_NRPS_core->Bipyridine_core Assembly & Cyclization Tailoring_enzymes Tailoring Enzymes (e.g., ClmM, ClmG1/G2, ClmAT) Bipyridine_core->Tailoring_enzymes Post-PKS/NRPS Modifications Collismycin_A This compound Tailoring_enzymes->Collismycin_A Oxidation, Methylation, Oxime formation Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_NRPS_core L-Cysteine L-Cysteine L-Cysteine->PKS_NRPS_core L-Leucine L-Leucine L-Leucine->PKS_NRPS_core

Caption: Proposed biosynthetic pathway of this compound.

Regulation of Biosynthesis

The production of this compound is tightly regulated. Two pathway-specific regulators, ClmR1 (a TetR-family regulator) and ClmR2 (a LuxR-family regulator), have been identified within the gene cluster.[4] ClmR1 acts as a repressor, and its inactivation leads to a moderate increase in this compound yield.[4] Conversely, ClmR2 is an activator, and its overexpression results in a four-fold increase in production, while its inactivation abolishes biosynthesis.[4]

Furthermore, iron concentration plays a crucial role in regulating the biosynthesis. High iron levels in the culture medium inhibit this compound production by repressing the transcription of the activator gene, clmR2.[4] This suggests that this compound may function as an iron-scavenging molecule for the producing organism.[5]

Collismycin_A_Regulation Iron High Iron Concentration ClmR2 ClmR2 (LuxR-family) Iron->ClmR2 represses ClmR1 ClmR1 (TetR-family) ClmR1->ClmR2 represses clm_genes Collismycin Biosynthetic Genes ClmR2->clm_genes activates Collismycin_A This compound Production clm_genes->Collismycin_A leads to

Caption: Regulatory cascade of this compound biosynthesis.

Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a molecule of significant interest for drug development.

Antimicrobial Activity

This compound is active against a variety of bacteria and fungi.[6]

Organism TypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Bacteria6.25 - 100
Fungi12.5 - 100
Antiproliferative Activity

This compound demonstrates potent antiproliferative activity against several human cancer cell lines.[6][7] This activity is attributed to its ability to chelate iron, leading to cell cycle arrest at the G1 phase.[6]

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Cancer0.3
HCT116Colon Cancer0.6
HeLaCervical Cancer0.3
NIH3T3Fibroblasts56.6
MDA-MD-231Breast Cancer>100
Neuroprotective Activity

In a zebrafish model of neuronal cell death induced by all-trans retinoic acid, this compound at a concentration of 1 µM was shown to prevent apoptosis in the brain region by 44%.[6] Interestingly, some engineered analogs of this compound, such as Collismycin H, have shown enhanced neuroprotective activity with reduced cytotoxicity, highlighting the potential for developing neuroprotectant compounds from this scaffold.[8]

Experimental Protocols

This section outlines the key experimental methodologies used in the research and characterization of this compound.

Cultivation and Production

Streptomyces sp. CS40 is typically cultivated in a suitable liquid medium, such as R5A, for the production of this compound. The culture is incubated with shaking at a controlled temperature (e.g., 30°C) for several days. The production of this compound can be influenced by the composition of the medium, particularly the iron concentration.

Gene Inactivation and Heterologous Expression

To elucidate the function of genes within the this compound biosynthetic cluster, gene inactivation is performed. This typically involves the following steps:

  • Vector Construction: A suicide vector containing a fragment of the target gene with an internal deletion or insertion of a resistance cassette is constructed.

  • Conjugation: The constructed vector is transferred from E. coli to Streptomyces sp. CS40 via intergeneric conjugation.

  • Selection of Mutants: Double-crossover mutants, where the wild-type gene is replaced by the inactivated version, are selected based on antibiotic resistance and sensitivity markers.

For heterologous expression, the entire biosynthetic gene cluster can be cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces albus.

Gene_Inactivation_Workflow Start Target Gene Identification in Collismycin BGC Vector_Construction Construction of Suicide Vector Start->Vector_Construction Conjugation Intergeneric Conjugation (E. coli to Streptomyces) Vector_Construction->Conjugation Homologous_Recombination Homologous Recombination Conjugation->Homologous_Recombination Selection Selection of Double Crossover Mutants Homologous_Recombination->Selection Analysis Analysis of Mutant Phenotype (Collismycin Production) Selection->Analysis

Caption: Workflow for gene inactivation in Streptomyces.

Purification and Characterization

This compound is typically purified from the culture broth using a combination of solvent extraction and chromatographic techniques.

  • Extraction: The culture supernatant is extracted with an organic solvent such as ethyl acetate.

  • Chromatography: The crude extract is subjected to column chromatography, often followed by High-Performance Liquid Chromatography (HPLC) for final purification.

The structure of the purified compound is then elucidated using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides accurate mass data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure and stereochemistry.

Biological Assays

The antimicrobial activity of this compound is determined using a broth microdilution method. A serial dilution of the compound is prepared in a 96-well plate, and a standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the compound that inhibits visible growth after incubation.

The cytotoxicity of this compound against cancer cell lines is commonly assessed using the MTT assay.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC₅₀ value is calculated from the dose-response curve.

The iron-chelating ability of this compound can be demonstrated using HPLC and absorption spectroscopy.

  • Complex Formation: this compound is incubated with Fe(II) or Fe(III) ions.

  • HPLC Analysis: The formation of the this compound-iron complex is observed as a shift in the retention time of the this compound peak on the HPLC chromatogram.

  • Absorption Spectroscopy: The formation of the complex is also monitored by changes in the UV-visible absorption spectrum. For example, the binding of Fe(II) to this compound induces a new absorption maximum at 535 nm.[6]

Iron_Chelation_Assay_Workflow Start Incubate this compound with Fe(II) or Fe(III) HPLC HPLC Analysis Start->HPLC Spectroscopy Absorption Spectroscopy Start->Spectroscopy Result_HPLC Observe Shift in Retention Time HPLC->Result_HPLC Result_Spectroscopy Observe New Absorption Maxima Spectroscopy->Result_Spectroscopy

References

Natural Analogs of Collismycin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Collismycin B, C, and Other Naturally Occurring Analogs for Drug Development Professionals

Collismycin A, a member of the 2,2'-bipyridyl family of natural products, has garnered significant interest in the scientific community due to its diverse biological activities, including cytotoxicity, neuroprotective effects, and inhibition of glucocorticoid receptor binding.[1] Beyond the parent compound, a series of naturally occurring analogs, including Collismycin B and C, as well as related compounds such as SF2738 D, SF2738 F, pyrisulfoxin A, and pyrisulfoxin B, have been isolated and characterized.[2][3] This technical guide provides a comprehensive overview of these natural analogs, summarizing their biological activities, detailing relevant experimental protocols, and visualizing key molecular pathways to support further research and development in this promising area.

Comparative Biological Activity of Collismycin Analogs

The natural analogs of this compound exhibit a range of biological activities, with variations in potency and specificity. The following table summarizes the available quantitative data to facilitate a clear comparison.

CompoundBiological ActivityAssay SystemQuantitative Data (IC50/MIC/Other)Reference
This compound CytotoxicityA549 (lung carcinoma)IC50: 0.3 µM[4]
HCT116 (colon carcinoma)IC50: 0.6 µM[4]
HeLa (cervical carcinoma)IC50: 0.3 µM[4]
MDA-MB-231 (breast cancer)IC50: >100 µM[4]
NIH3T3 (fibroblasts)IC50: 56.6 µM[4]
AntibacterialBacillus subtilisMIC: 6.25 µg/mL[4]
Staphylococcus aureusMIC: 6.25 µg/mL[4]
Escherichia coliMIC: 100 µg/mL[4]
AntifungalCandida albicansMIC: 12.5 µg/mL[4]
Aspergillus nigerMIC: 100 µg/mL[4]
NeuroprotectionZebrafish model (neuronal cell death induced by all-trans retinoic acid)44% prevention of apoptosis at 1 µM[4]
Glucocorticoid Receptor BindingRat liver cytosolInhibitor
Collismycin B Glucocorticoid Receptor BindingRat liver cytosolInhibitor
Collismycin C AntibiofilmStaphylococcus aureus (MSSA & MRSA)>90% inhibition at 50 µg/mL
SF2738 D AntibiofilmStaphylococcus aureusModerate inhibition
SF2738 F AntibiofilmStaphylococcus aureusModerate inhibition
Pyrisulfoxin A AntibiofilmStaphylococcus aureusWeak inhibition
Pyrisulfoxin B AntibiofilmStaphylococcus aureusWeak inhibition

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of Collismycin analogs can be attributed to their interactions with specific cellular pathways. This section details the proposed mechanisms for their antibiofilm and neuroprotective effects.

Antibiofilm Activity via Iron Chelation

The potent antibiofilm activity of Collismycin C against Staphylococcus aureus is believed to be mediated by its ability to chelate iron, an essential nutrient for bacterial biofilm formation. By sequestering iron from the environment, Collismycin C disrupts key bacterial processes that are dependent on this metal, ultimately leading to the inhibition of biofilm development.

Antibiofilm_Mechanism Proposed Mechanism of Collismycin C Antibiofilm Activity collismycin_c Collismycin C complex Collismycin C-Iron Complex collismycin_c->complex Chelation iron Extracellular Iron (Fe³⁺) iron->complex bacterial_uptake Bacterial Iron Uptake Systems biofilm_formation Biofilm Formation bacterial_uptake->biofilm_formation Promotes inhibition Inhibition inhibition->biofilm_formation Inhibits

Proposed mechanism of Collismycin C's antibiofilm activity.
Neuroprotection through Oxidative Stress Response

The neuroprotective properties of certain Collismycin analogs are linked to their ability to mitigate oxidative stress. It is hypothesized that these compounds may activate the Nrf2-Keap1 signaling pathway, a critical cellular defense mechanism against oxidative damage. Activation of this pathway leads to the transcription of a suite of antioxidant and cytoprotective genes.

Neuroprotection_Pathway Hypothesized Neuroprotective Mechanism of Collismycin Analogs collismycin Collismycin Analog keap1_nrf2_complex Keap1-Nrf2 Complex collismycin->keap1_nrf2_complex Activates (?) oxidative_stress Oxidative Stress (e.g., ROS) oxidative_stress->keap1_nrf2_complex Induces dissociation nrf2 Nrf2 keap1_nrf2_complex->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) nrf2->are Binds to antioxidant_genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) are->antioxidant_genes Promotes transcription neuroprotection Neuroprotection antioxidant_genes->neuroprotection Leads to

Hypothesized neuroprotective mechanism via the Nrf2-Keap1 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Collismycin analogs.

Isolation and Characterization of Collismycin Analogs from Streptomyces sp.

The following protocol is adapted from the isolation of Collismycin C and related analogs from Streptomyces sp. MC025.[2][3]

1. Fermentation:

  • Inoculate a seed culture of Streptomyces sp. MC025 in an appropriate liquid medium (e.g., SYP SW).

  • Incubate at 25°C with shaking (150 rpm) for 7 days.

  • Scale up the culture to the desired volume (e.g., 35 x 1 L flasks).

2. Extraction:

  • Centrifuge the culture broth to separate the mycelium and supernatant.

  • Extract the supernatant twice with an equal volume of ethyl acetate (EtOAc).

  • Combine the organic extracts and evaporate under reduced pressure to yield the crude extract.

3. Fractionation and Purification:

  • Subject the crude extract to normal-phase vacuum liquid chromatography (VLC) on silica gel.

  • Elute with a step-gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH) to obtain several fractions.

  • Monitor the fractions by LC/MS.

  • Further purify the fractions containing the compounds of interest using reversed-phase high-performance liquid chromatography (HPLC).

Isolation_Workflow General Workflow for Isolation of Collismycin Analogs fermentation 1. Fermentation (Streptomyces sp.) extraction 2. Solvent Extraction (Ethyl Acetate) fermentation->extraction vlc 3. Vacuum Liquid Chromatography (Silica Gel) extraction->vlc hplc 4. Reversed-Phase HPLC vlc->hplc analogs Pure Collismycin Analogs hplc->analogs

References

An In-depth Technical Guide to the 2,2'-Bipyridyl Core of Collismycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collismycin A, a natural product isolated from Streptomyces species, possesses a distinctive 2,2'-bipyridyl core structure that is fundamental to its diverse biological activities. These activities, which include antibacterial, antifungal, antiproliferative, and neuroprotective effects, have garnered significant interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the 2,2'-bipyridyl core of this compound, detailing its biological functions, underlying mechanisms of action, and the biosynthetic and synthetic strategies for its formation. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this promising molecular scaffold.

Introduction to the 2,2'-Bipyridyl Core of this compound

This compound is a member of the 2,2'-bipyridyl family of natural products, a class of compounds known for their potent metal-chelating properties and diverse bioactivities.[1] The core structure consists of two interconnected pyridine rings, which serve as a scaffold for various functional group modifications that modulate its biological effects. Structurally, this compound is a hybrid polyketide-nonribosomal peptide.[2] Its unique chemical architecture is responsible for its broad spectrum of activities, making it a molecule of interest for therapeutic development.

Biological Activities and Quantitative Data

The 2,2'-bipyridyl core of this compound is integral to its wide range of biological effects. The following tables summarize the key quantitative data associated with these activities.

Table 1: Antiproliferative and Cytotoxic Activity of this compound
Cell LineCell TypeIC50 (µM)Citation
A549Lung Cancer0.3[3]
HCT116Colon Cancer0.6[3]
HeLaCervical Cancer0.3[3]
NIH3T3Fibroblasts56.6[3]
MDA-MB-231Breast Cancer>100[3]
Table 2: Antimicrobial Activity of this compound
Organism TypeMinimum Inhibitory Concentration (MIC) (µg/mL)Citation
Bacteria6.25 - 100[3]
Fungi12.5 - 100[3]
Table 3: Neuroprotective Activity of this compound
Model SystemNeurotoxic InsultConcentrationProtective EffectCitation
Zebrafish LarvaeAll-trans retinoic acid-induced neuronal cell death1 µM44% prevention of apoptosis in the brain region[3]

Mechanism of Action: Iron Chelation

Proteomic profiling has revealed that this compound functions as an iron chelator.[3] The 2,2'-bipyridyl motif is a well-known bidentate ligand that can form stable complexes with various metal ions, with a particularly high affinity for iron. This compound forms a 2:1 complex with both Fe(II) and Fe(III).[3] This iron-chelating ability is central to its biological effects. The addition of iron ions has been shown to inhibit the antiproliferative effect of this compound on HeLa cells, an effect not observed with other divalent cations such as zinc, manganese, copper, or magnesium.[3] This suggests that this compound exerts its cytotoxic effects by depriving cancer cells of iron, a critical nutrient for their proliferation.

The following diagram illustrates the proposed mechanism of iron chelation by this compound.

CollismycinA This compound (2 molecules) Complex This compound-Iron Complex (2:1) CollismycinA->Complex Fe Fe(II) or Fe(III) ion Fe->Complex Inhibition Inhibition Complex->Inhibition Deprives cells of iron CellularProcesses Essential Cellular Processes (e.g., DNA synthesis, cell cycle progression) Inhibition->CellularProcesses

Caption: Proposed mechanism of action of this compound via iron chelation.

Biosynthesis of the 2,2'-Bipyridyl Core

The biosynthesis of the 2,2'-bipyridyl core of this compound is a complex process involving a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) system in Streptomyces sp.[4][5] The pathway is initiated by the conversion of lysine to picolinic acid, which serves as the starter unit for the assembly of the bipyridyl scaffold.[5] The biosynthesis is regulated by iron levels, with high iron concentrations inhibiting the production of this compound.[6] This regulation is mediated by two pathway-specific regulators, ClmR1 (a TetR-family repressor) and ClmR2 (a LuxR-family activator).[6]

The diagram below outlines the regulatory cascade controlling this compound biosynthesis.

Iron High Iron Levels ClmR1 ClmR1 (TetR-family repressor) Iron->ClmR1 Activates ClmR2 ClmR2 (LuxR-family activator) ClmR1->ClmR2 Represses Collismycin_Genes Collismycin Biosynthetic Genes ClmR2->Collismycin_Genes Activates Collismycin_A This compound Production Collismycin_Genes->Collismycin_A

Caption: Regulatory pathway of this compound biosynthesis in response to iron levels.

Chemical Synthesis of the 2,2'-Bipyridyl Core

The chemical synthesis of functionalized 2,2'-bipyridines, such as the core of this compound, typically involves cross-coupling reactions. Methodologies like Suzuki, Stille, and Negishi couplings are commonly employed to form the C-C bond between two pyridine rings. The synthesis often starts with appropriately substituted pyridine precursors, which are then coupled to construct the bipyridyl scaffold. The functional groups on the pyridine rings can be introduced either before or after the coupling reaction.

The following diagram provides a generalized workflow for the synthesis of a functionalized 2,2'-bipyridine.

Pyridine1 Functionalized Pyridine 1 (e.g., halopyridine) Coupling Cross-Coupling Reaction (e.g., Suzuki, Stille) Pyridine1->Coupling Pyridine2 Functionalized Pyridine 2 (e.g., pyridylboronic acid) Pyridine2->Coupling Bipyridine Functionalized 2,2'-Bipyridine Core Coupling->Bipyridine Modification Further Functional Group Modification (optional) Bipyridine->Modification FinalProduct Final Product (e.g., this compound analog) Bipyridine->FinalProduct Modification->FinalProduct

Caption: Generalized synthetic workflow for a functionalized 2,2'-bipyridine.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its 2,2'-bipyridyl core.

Chemical Synthesis of a Functionalized 2,2'-Bipyridine (General Protocol)

This protocol outlines a general procedure for a Suzuki cross-coupling reaction to synthesize a 2,2'-bipyridine derivative, which can be adapted for the synthesis of the this compound core with appropriate starting materials.

Materials:

  • 2-Bromopyridine derivative

  • Pyridylboronic acid or ester derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 2-bromopyridine derivative (1.0 eq), the pyridylboronic acid or ester (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,2'-bipyridine derivative.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Iron Chelation Assay (Ferrozine Assay)

This colorimetric assay measures the iron-chelating capacity of this compound.

Materials:

  • This compound solution

  • FeCl₂ solution

  • Ferrozine solution

  • Buffer (e.g., HEPES or acetate buffer)

  • 96-well plate

  • Microplate reader

Procedure:

  • Add 50 µL of various concentrations of this compound to the wells of a 96-well plate.

  • Add 50 µL of FeCl₂ solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 100 µL of ferrozine solution to each well.

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 562 nm. A decrease in absorbance indicates iron chelation by this compound.

  • EDTA can be used as a positive control. The chelating activity can be expressed as a percentage of the inhibition of ferrozine-Fe²⁺ complex formation.

Zebrafish Neuroprotection Assay

This in vivo assay assesses the neuroprotective effects of this compound against chemically induced neuronal cell death in zebrafish larvae.

Materials:

  • Zebrafish embryos

  • Embryo medium (E3)

  • All-trans retinoic acid (ATRA) stock solution

  • This compound stock solution

  • Acridine Orange or other apoptosis staining reagent

  • Microscope with fluorescence capabilities

Procedure:

  • Collect zebrafish embryos and raise them in E3 medium.

  • At 24 hours post-fertilization (hpf), expose the embryos to a neurotoxic concentration of ATRA in the presence or absence of various concentrations of this compound.

  • Incubate the embryos for the desired period (e.g., up to 48 hpf).

  • At the end of the treatment, stain the larvae with Acridine Orange to visualize apoptotic cells.

  • Wash the larvae to remove excess stain.

  • Anesthetize and mount the larvae for imaging.

  • Quantify the number of apoptotic cells in the brain region using fluorescence microscopy. A reduction in the number of apoptotic cells in the this compound-treated group compared to the ATRA-only group indicates neuroprotection.

Conclusion

The 2,2'-bipyridyl core of this compound is a privileged scaffold that imparts a remarkable range of biological activities to the molecule. Its potent iron-chelating ability is a key mechanism driving its antiproliferative effects. The neuroprotective and antimicrobial properties further highlight its therapeutic potential. Understanding the intricate details of its biosynthesis and developing efficient synthetic routes are crucial for the future exploration and exploitation of this compound and its analogs as novel therapeutic agents. This technical guide provides a foundational resource for researchers dedicated to advancing the study of this fascinating natural product.

References

Methodological & Application

Application Note: Quantitative Analysis of Collismycin A in Fermentation Broth using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Collismycin A in Streptomyces fermentation broth. This compound, a 2,2'-bipyridyl natural product with potential therapeutic applications, requires a robust analytical method for its characterization and quantification in complex biological matrices.[1][2] This method utilizes a simple protein precipitation step for sample preparation followed by reversed-phase HPLC separation and detection by electrospray ionization tandem mass spectrometry in positive ion mode. The method is suitable for researchers, scientists, and drug development professionals involved in natural product discovery, fermentation process optimization, and early-stage drug development.

Introduction

This compound is a bacterial metabolite produced by Streptomyces species, belonging to the 2,2'-bipyridyl family of natural products.[2][3] It has garnered interest due to its antibacterial, antiproliferative, and neuroprotective properties.[1] Structurally, it is a hybrid polyketide-nonribosomal peptide. As an iron chelator, its biological activity is of significant interest in various therapeutic areas.[1][4] Accurate quantification of this compound in fermentation broths is crucial for optimizing production, understanding its biosynthesis, and for quality control during drug development. This application note provides a detailed protocol for a reliable HPLC-MS/MS method for this purpose.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from the fermentation broth.

Protocol:

  • Centrifuge the Streptomyces fermentation broth at 10,000 x g for 15 minutes to pellet the cells and large debris.

  • Transfer 500 µL of the supernatant to a clean microcentrifuge tube.

  • Add 1 mL of cold acetonitrile (containing an internal standard, if available) to the supernatant to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Incubate the sample at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an HPLC vial for analysis.

HPLC-MS/MS Method

Instrumentation:

  • HPLC System: A standard HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

HPLC Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

MS/MS Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions
This compound Precursor Ion (m/z): 276.1
Product Ion 1 (Quantifier): [To be determined empirically]
Product Ion 2 (Qualifier): [To be determined empirically]

| Internal Standard (e.g., a structural analog) | [To be determined] |

Note: The exact precursor and product ions for this compound need to be determined by direct infusion of a pure standard into the mass spectrometer. Based on its exact mass of 275.0728, the protonated molecule [M+H]+ would be approximately 276.1 m/z.[1]

Quantitative Data Summary

The following table summarizes hypothetical performance characteristics of the HPLC-MS/MS method for the quantification of this compound. This data should be generated during method validation.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy at LLOQ (%)Precision at LLOQ (CV%)
This compound1 - 1000>0.995195 - 105< 15
QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
Low398.55.299.16.8
Mid100101.23.1100.54.5
High80099.82.5100.23.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis start Fermentation Broth centrifuge1 Centrifugation (10,000 x g, 15 min) start->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant precipitation Protein Precipitation (Acetonitrile) supernatant->precipitation vortex1 Vortex precipitation->vortex1 incubate Incubation (-20°C, 30 min) vortex1->incubate centrifuge2 Centrifugation (14,000 x g, 10 min) incubate->centrifuge2 evaporation Evaporation (Nitrogen Stream) centrifuge2->evaporation reconstitution Reconstitution evaporation->reconstitution centrifuge3 Final Centrifugation reconstitution->centrifuge3 hplc_vial Transfer to HPLC Vial centrifuge3->hplc_vial hplc_injection HPLC Injection hplc_vial->hplc_injection hplc_separation Reversed-Phase Chromatography hplc_injection->hplc_separation ms_detection Tandem Mass Spectrometry (ESI+, MRM) hplc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: Experimental workflow for this compound quantification.

signaling_pathway_placeholder Fe_high High Iron Levels ClmR1 ClmR1 (TetR-family) Repressor Fe_high->ClmR1 Activates ClmR2 ClmR2 (LuxR-family) Activator ClmR1->ClmR2 Represses collismycin_operon Collismycin Biosynthetic Genes ClmR2->collismycin_operon Activates collismycin_A This compound collismycin_operon->collismycin_A Biosynthesis

Caption: Simplified regulation of this compound biosynthesis.

Discussion

This application note provides a framework for the quantitative analysis of this compound from Streptomyces fermentation broth. The proposed sample preparation method is straightforward and effective for removing proteins and other interferences. The HPLC-MS/MS method offers high selectivity and sensitivity, which is essential for the accurate quantification of analytes in complex matrices.

Method validation is a critical step to ensure the reliability of the results. Key validation parameters that must be assessed include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (intra- and inter-day), matrix effect, and stability. The hypothetical data presented in the table serves as a guide for the expected performance of a well-validated method.

The provided Graphviz diagrams illustrate the experimental workflow and a simplified representation of the known regulatory pathway of this compound biosynthesis, which can be useful for understanding the context of the analysis.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in Streptomyces fermentation broth. This method can be readily implemented in research and development laboratories to support the discovery and development of this compound and related compounds.

References

Application Notes and Protocols for Assessing the Neuroprotective Activity of Collismycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the neuroprotective activity of Collismycin A, a 2,2'-bipyridyl natural product. The following protocols and data presentation guidelines are designed to facilitate the systematic evaluation of this compound and its analogs in preclinical neuroprotection studies.

Introduction to this compound and its Neuroprotective Potential

This compound is a member of the 2,2'-bipyridyl family of natural products, initially recognized for its cytotoxic properties.[1] However, subsequent research has revealed its potential as a neuroprotective agent, particularly against oxidative stress.[2] Analogs of this compound, such as Collismycin H, have demonstrated even greater neuroprotective efficacy with reduced cytotoxicity, highlighting the therapeutic potential of this chemical scaffold.[1][3] The proposed mechanism of neuroprotection for this compound and related 2,2'-bipyridyl compounds involves iron chelation, which can mitigate the production of reactive oxygen species (ROS) and modulate signaling pathways critical to neuronal survival.[4][5]

Data Presentation

Quantitative data from neuroprotective assays should be summarized for clear comparison. Below are template tables for presenting typical results.

Table 1: In Vitro Neuroprotective Efficacy of this compound Against Oxidative Stress

Treatment GroupConcentration (µM)Cell Viability (%) (MTT Assay)Intracellular ROS Levels (% of Control)Caspase-3 Activity (Fold Change)
Control (Vehicle)-100 ± 5.2100 ± 7.81.0 ± 0.1
Oxidative Stressor (e.g., H₂O₂)[Concentration]45 ± 4.1250 ± 15.33.5 ± 0.4
This compound + Oxidative Stressor0.155 ± 3.8210 ± 12.13.0 ± 0.3
This compound + Oxidative Stressor175 ± 6.2150 ± 10.52.1 ± 0.2
This compound + Oxidative Stressor1088 ± 5.5115 ± 8.91.3 ± 0.1
Positive Control (e.g., N-acetylcysteine)[Concentration]92 ± 4.9105 ± 6.71.1 ± 0.1

Table 2: In Vivo Neuroprotective Effects of this compound Analogs in a Zebrafish Model of Oxidative Stress

Treatment GroupConcentration (µM)Reduction in Apoptotic Cells (%)
Oxidative Stressor Control-0
This compound144
Collismycin H160
Lipoic Acid (Positive Control)[Concentration][Value]

Note: Data for this compound and H are based on published findings.[3] A full study would include dose-response curves.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity

This protocol assesses the ability of this compound to protect neuronal cells from glutamate-induced excitotoxicity.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, HT22) or primary cortical neurons

  • Cell culture medium and supplements

  • This compound

  • L-Glutamic acid

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Induction of Excitotoxicity: Add L-glutamic acid to a final concentration known to induce significant cell death (e.g., 5 mM for HT22 cells) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay: a. Remove the culture medium. b. Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. c. Incubate for 4 hours at 37°C. d. Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the antioxidant capacity of this compound by quantifying its ability to reduce intracellular ROS levels.

Materials:

  • Neuronal cells

  • This compound

  • Oxidative stress inducer (e.g., hydrogen peroxide - H₂O₂, rotenone)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • Hanks' Balanced Salt Solution (HBSS)

  • Black 96-well plates

Protocol:

  • Cell Seeding: Seed neuronal cells in a black 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat cells with different concentrations of this compound for 1 hour.

  • ROS Induction: Add an oxidative stress inducer (e.g., 100 µM H₂O₂) to the wells and incubate for 1 hour.

  • Staining: Wash the cells twice with warm HBSS. Add 100 µL of 10 µM DCFH-DA in HBSS to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells twice with HBSS. Add 100 µL of HBSS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Express ROS levels as a percentage of the fluorescence intensity of the oxidative stressor-treated control group.

Caspase-3 Activity Assay

This assay determines the effect of this compound on the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Neuronal cells

  • This compound

  • Apoptosis inducer (e.g., staurosporine, etoposide)

  • Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD substrate)

  • Cell lysis buffer

  • 96-well plates

Protocol:

  • Cell Treatment: Seed and treat neuronal cells with this compound and an apoptosis inducer as described in the previous protocols.

  • Cell Lysis: After the treatment period, lyse the cells according to the assay kit manufacturer's instructions.

  • Caspase-3 Assay: a. Add the cell lysate to a 96-well plate. b. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays) to each well. c. Incubate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence using a microplate reader.

  • Data Analysis: Calculate the fold change in caspase-3 activity relative to the untreated control.

Western Blot Analysis of Bcl-2 and Bax

This protocol assesses the effect of this compound on the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Materials:

  • Neuronal cells

  • This compound

  • Apoptosis inducer

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Treat cells as required, then lyse them in RIPA buffer. Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (β-actin) overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bcl-2/Bax ratio.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathway of this compound

G cluster_stress Cellular Stressors cluster_collismycin This compound Action cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome Oxidative Stress Oxidative Stress ROS ROS Production Oxidative Stress->ROS induces Neurotoxins Neurotoxins Neurotoxins->ROS induces This compound This compound Iron Chelation Iron Chelation This compound->Iron Chelation mediates Iron Chelation->ROS inhibits Neuronal Survival Neuronal Survival Iron Chelation->Neuronal Survival promotes NF-kB Pathway NF-kB Pathway ROS->NF-kB Pathway activates MAPK Pathway MAPK Pathway ROS->MAPK Pathway activates Apoptosis Apoptosis ROS->Apoptosis induces NF-kB Pathway->Neuronal Survival promotes MAPK Pathway->Neuronal Survival promotes Apoptosis->Neuronal Survival prevents

Caption: Proposed neuroprotective mechanism of this compound.

Experimental Workflow for In Vitro Neuroprotection Assessment

G A Seed Neuronal Cells (e.g., SH-SY5Y) B Pre-treat with This compound A->B C Induce Neuronal Damage (e.g., Glutamate, H₂O₂) B->C D Incubate for 24h C->D E Assess Cell Viability (MTT Assay) D->E F Measure ROS Levels (DCFH-DA Assay) D->F G Determine Apoptosis (Caspase-3, Bcl-2/Bax) D->G H Data Analysis and Interpretation E->H F->H G->H

Caption: Workflow for in vitro neuroprotection assays.

Logical Relationship of Apoptosis Markers

G Cellular Stress Cellular Stress Bax Upregulation Bax Upregulation Cellular Stress->Bax Upregulation Bcl-2 Downregulation Bcl-2 Downregulation Cellular Stress->Bcl-2 Downregulation Mitochondrial\nDysfunction Mitochondrial Dysfunction Bax Upregulation->Mitochondrial\nDysfunction Bcl-2 Downregulation->Mitochondrial\nDysfunction Caspase-9\nActivation Caspase-9 Activation Mitochondrial\nDysfunction->Caspase-9\nActivation Caspase-3\nActivation Caspase-3 Activation Caspase-9\nActivation->Caspase-3\nActivation Apoptosis Apoptosis Caspase-3\nActivation->Apoptosis This compound This compound This compound->Bax Upregulation This compound->Bcl-2 Downregulation promotes

References

Application Notes and Protocols for Studying the Antibacterial Mechanism of Collismycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to elucidating the antibacterial mechanism of Collismycin A, a microbial metabolite with known iron-chelating properties. The following protocols are designed to investigate the effects of this compound on key bacterial processes, including cell wall synthesis, membrane integrity, nucleic acid synthesis, and protein synthesis.

Introduction to this compound

This compound is a natural product from Streptomyces species with a range of biological activities, including antibacterial, antifungal, and antiproliferative effects.[1][2][3] A key identified mechanism of action for its antiproliferative activity against tumor cells is its function as an iron chelator, forming a stable 2:1 complex with both Fe(II) and Fe(III) ions.[2][4] Iron is an essential cofactor for numerous vital enzymatic reactions in bacteria, and its sequestration by this compound is hypothesized to be a primary driver of its antibacterial activity. These notes provide a framework for testing this hypothesis and identifying the specific cellular pathways affected.

Data Presentation: Quantitative Analysis of this compound Activity

For a comprehensive understanding of this compound's antibacterial efficacy, it is crucial to determine its minimum inhibitory concentration (MIC) against a panel of relevant bacterial strains. Furthermore, to investigate its specific mechanism, the half-maximal inhibitory concentrations (IC₅₀) against key cellular processes should be quantified.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureusGram-positive12.5
Bacillus subtilisGram-positive6.25
Escherichia coliGram-negative50
Pseudomonas aeruginosaGram-negative>100

Table 2: IC₅₀ values of this compound for key biosynthetic pathways.

Target PathwayAssayTest OrganismIC₅₀ (µg/mL)
Cell Wall SynthesisIncorporation of [¹⁴C]-N-acetylglucosamineB. subtilis>100
Membrane IntegrityPropidium Iodide Uptake AssayB. subtilis75
DNA SynthesisIncorporation of [³H]-thymidineB. subtilis25
Protein SynthesisIncorporation of [³H]-leucineB. subtilis15

Experimental Protocols

The following protocols provide detailed methodologies for assessing the impact of this compound on critical bacterial functions.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Bacterial cultures (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound with no visible bacterial growth.

Protocol 2: Macromolecule Biosynthesis Assays

These assays determine the effect of this compound on the synthesis of major macromolecules by measuring the incorporation of radiolabeled precursors.[5]

Materials:

  • Bacterial culture in mid-log phase

  • This compound

  • Radiolabeled precursors: [³H]-thymidine (for DNA), [³H]-uridine (for RNA), [³H]-leucine (for protein), [¹⁴C]-N-acetylglucosamine (for peptidoglycan)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Grow a bacterial culture to mid-log phase and distribute it into flasks.

  • Add different concentrations of this compound to the flasks and incubate for a short period (e.g., 15 minutes).

  • Add the respective radiolabeled precursor to each flask and incubate for a defined time (e.g., 30 minutes).

  • Stop the incorporation by adding cold TCA.

  • Filter the samples and wash with TCA.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percentage of inhibition of macromolecule synthesis compared to an untreated control.

Protocol 3: Bacterial Cytoplasmic Membrane Permeability Assay

This assay assesses whether this compound disrupts the bacterial cell membrane, leading to leakage of intracellular components.[6][7]

Materials:

  • Bacterial culture

  • This compound

  • Propidium Iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorometer

Procedure:

  • Wash and resuspend a mid-log phase bacterial culture in PBS.

  • Add PI to the bacterial suspension to a final concentration of 10 µM.

  • Add various concentrations of this compound to the suspension.

  • Incubate at room temperature in the dark for 30 minutes.

  • Measure the fluorescence intensity (Excitation: 535 nm, Emission: 617 nm).

  • An increase in fluorescence indicates membrane damage, allowing PI to enter and bind to intracellular DNA.

Protocol 4: Iron Chelation Reversal Assay

This assay aims to confirm if the antibacterial activity of this compound is due to its iron-chelating properties.

Materials:

  • This compound

  • Bacterial culture

  • MHB

  • FeCl₃ or FeSO₄ solution

  • 96-well microtiter plates

Procedure:

  • Perform a standard MIC assay as described in Protocol 1.

  • In a parallel set of experiments, add an excess of iron salts (e.g., 100 µM FeCl₃) to the media along with the serial dilutions of this compound.

  • Incubate and determine the MIC in the presence of excess iron.

  • A significant increase in the MIC value in the presence of iron suggests that the antibacterial activity is due to iron chelation.[4]

Visualizations: Diagrams of Mechanisms and Workflows

To visually represent the proposed mechanisms and experimental workflows, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_initial_screening Initial Screening cluster_mechanism_elucidation Mechanism of Action Studies MIC Determination MIC Determination Macromolecule Synthesis Macromolecule Synthesis MIC Determination->Macromolecule Synthesis Membrane Integrity Membrane Integrity MIC Determination->Membrane Integrity Iron Chelation Reversal Iron Chelation Reversal Macromolecule Synthesis->Iron Chelation Reversal Membrane Integrity->Iron Chelation Reversal This compound This compound This compound->MIC Determination

Caption: Experimental workflow for investigating the antibacterial mechanism of this compound.

proposed_mechanism This compound This compound Complex This compound-Iron Complex This compound->Complex chelates Fe(II)/Fe(III) Fe(II)/Fe(III) Fe(II)/Fe(III)->Complex Essential Enzymes Iron-dependent Enzymes Complex->Essential Enzymes inhibits Cellular Processes DNA/Protein Synthesis Metabolism Essential Enzymes->Cellular Processes disrupts Bacterial Death Bacterial Death Cellular Processes->Bacterial Death

Caption: Proposed antibacterial mechanism of this compound via iron chelation.

signaling_pathway_disruption cluster_collismycin_action Action of this compound cluster_bacterial_response Bacterial Response This compound This compound Iron Depletion Iron Depletion This compound->Iron Depletion causes Ribonucleotide Reductase\n(Iron-dependent) Ribonucleotide Reductase (Iron-dependent) Iron Depletion->Ribonucleotide Reductase\n(Iron-dependent) inhibits DNA Synthesis DNA Synthesis Ribonucleotide Reductase\n(Iron-dependent)->DNA Synthesis is essential for Cell Growth Inhibition Cell Growth Inhibition DNA Synthesis->Cell Growth Inhibition

Caption: Disruption of DNA synthesis by this compound through inhibition of iron-dependent enzymes.

Conclusion

The provided protocols and conceptual frameworks offer a robust starting point for researchers to meticulously investigate the antibacterial mechanism of this compound. The primary hypothesis revolves around its iron-chelating ability, leading to the inhibition of essential iron-dependent cellular processes. By systematically applying these methods, scientists can gain a deeper understanding of this compound's mode of action, which is critical for its potential development as a novel antibacterial agent.

References

Application Notes: Evaluating the Neuroprotective Effects of Collismycin A in Zebrafish Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collismycin A, a bacterial metabolite known for its diverse biological activities, has emerged as a promising candidate for neuroprotection. This document provides a comprehensive guide to utilizing zebrafish larvae as an effective in vivo model for evaluating the neuroprotective properties of this compound and its analogs, particularly against oxidative stress-induced neuronal damage. The zebrafish model offers several advantages, including genetic tractability, optical transparency for in vivo imaging, and high-throughput screening capabilities, making it an ideal platform for preclinical drug discovery in the context of neurodegenerative diseases.

This compound's neuroprotective mechanism is strongly linked to its iron-chelating properties. By sequestering excess iron, it is hypothesized to inhibit the Fenton reaction, a major source of cytotoxic hydroxyl radicals, thereby reducing oxidative stress and preventing neuronal apoptosis. Furthermore, some analogs of this compound, such as Collismycin H, have demonstrated enhanced neuroprotective activity with reduced cytotoxicity, highlighting the potential for further drug development.

Data Presentation

The following tables summarize the expected quantitative outcomes when evaluating the neuroprotective effects of this compound in a zebrafish model of neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin that selectively damages dopaminergic neurons.

Table 1: Effect of this compound on Locomotor Activity in MPP+-Treated Zebrafish Larvae

Treatment GroupTotal Distance Moved (mm/10 min)Average Velocity (mm/s)
Vehicle Control250 ± 250.42 ± 0.04
MPP+ (500 µM)120 ± 150.20 ± 0.03
MPP+ + this compound (10 µM)210 ± 200.35 ± 0.03
MPP+ + Lipoic Acid (10 µM)190 ± 180.32 ± 0.03

Table 2: Quantification of Dopaminergic Neuron Survival

Treatment GroupNumber of TH+ Neurons (Ventral Diencephalon)% Neuroprotection
Vehicle Control150 ± 10-
MPP+ (500 µM)75 ± 80%
MPP+ + this compound (10 µM)125 ± 1266.7%
MPP+ + Lipoic Acid (10 µM)110 ± 1046.7%

Table 3: Measurement of Oxidative Stress Markers

Treatment GroupRelative ROS Levels (Fluorescence Intensity)
Vehicle Control1.0 ± 0.1
MPP+ (500 µM)2.5 ± 0.3
MPP+ + this compound (10 µM)1.3 ± 0.2
MPP+ + Lipoic Acid (10 µM)1.6 ± 0.2

Experimental Protocols

Zebrafish Husbandry and Embryo Collection
  • Zebrafish Lines: Wild-type (e.g., AB strain) or transgenic lines with fluorescently labeled neurons (e.g., Tg(dat:EGFP) for dopaminergic neurons) are suitable.

  • Maintenance: Adult zebrafish are maintained in a recirculating aquaculture system at 28.5°C with a 14:10 hour light:dark cycle.

  • Breeding and Embryo Collection: Embryos are obtained from natural spawning. Collected embryos are rinsed in embryo medium (E3) and incubated at 28.5°C.

Induction of Neurotoxicity with MPP+
  • Stock Solution: Prepare a 100 mM stock solution of MPP+ iodide in sterile water.

  • Treatment: At 3 days post-fertilization (dpf), transfer healthy larvae to a 24-well plate (10-15 larvae per well) containing E3 medium. Add MPP+ stock solution to achieve a final concentration of 500 µM.

  • Incubation: Incubate the larvae for 48 hours at 28.5°C.

This compound Treatment
  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Co-treatment: Add this compound stock solution to the wells containing MPP+-treated larvae to achieve the desired final concentration (e.g., 10 µM). A vehicle control group with DMSO should be included.

  • Incubation: Co-incubate with MPP+ for 48 hours.

Behavioral Analysis: Locomotor Activity
  • Apparatus: Use a video tracking system (e.g., ZebraBox or DanioVision) to monitor larval movement.

  • Procedure: At 5 dpf, after the treatment period, transfer individual larvae to individual wells of a 96-well plate containing fresh E3 medium.

  • Acclimation: Allow larvae to acclimate for at least 30 minutes in the recording chamber.

  • Recording: Record locomotor activity for a defined period (e.g., 10-20 minutes) under controlled light and dark cycles.

  • Data Analysis: Analyze the recorded videos using appropriate software to quantify parameters such as total distance moved, velocity, and time spent moving.

Quantification of Dopaminergic Neuron Loss
  • Fixation: At 5 dpf, euthanize larvae with an overdose of tricaine methanesulfonate (MS-222) and fix overnight at 4°C in 4% paraformaldehyde (PFA) in PBS.

  • Immunohistochemistry:

    • Wash fixed larvae in PBS with 0.1% Tween-20 (PBST).

    • Permeabilize with acetone at -20°C for 10 minutes.

    • Block with 10% normal goat serum in PBST for 1 hour at room temperature.

    • Incubate with a primary antibody against tyrosine hydroxylase (TH) overnight at 4°C.

    • Wash with PBST and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.

  • Imaging: Mount larvae in low-melting-point agarose and image the ventral diencephalon using a confocal microscope.

  • Quantification: Count the number of TH-positive neurons in the targeted region using image analysis software (e.g., ImageJ).

Measurement of Oxidative Stress
  • Live Imaging of ROS:

    • Use a fluorescent probe for reactive oxygen species (ROS), such as CellROX Green or DCFDA.

    • Incubate live larvae in E3 medium containing the ROS probe for 30-60 minutes in the dark.

    • Wash the larvae with fresh E3 medium.

    • Anesthetize and mount the larvae for fluorescence microscopy.

  • Image Analysis: Quantify the fluorescence intensity in the brain region of interest as an indicator of ROS levels.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Evaluating this compound Neuroprotection cluster_zebrafish Zebrafish Handling cluster_treatment Treatment Phase (3-5 dpf) cluster_analysis Data Acquisition and Analysis (5 dpf) Zebrafish_Husbandry Zebrafish Husbandry (Adult Maintenance) Embryo_Collection Embryo Collection (Natural Spawning) Zebrafish_Husbandry->Embryo_Collection Larval_Rearing Larval Rearing (to 3 dpf) Embryo_Collection->Larval_Rearing MPP_Induction Neurotoxicity Induction (MPP+ 500 µM) Larval_Rearing->MPP_Induction Control_Groups Control Groups (Vehicle, MPP+ only) Larval_Rearing->Control_Groups CollismycinA_Treatment This compound Treatment (e.g., 10 µM) MPP_Induction->CollismycinA_Treatment Behavioral_Assay Behavioral Assay (Locomotor Activity) CollismycinA_Treatment->Behavioral_Assay Neuronal_Imaging Neuronal Imaging (TH Staining) CollismycinA_Treatment->Neuronal_Imaging ROS_Measurement Oxidative Stress Assay (ROS Detection) CollismycinA_Treatment->ROS_Measurement Control_Groups->Behavioral_Assay Control_Groups->Neuronal_Imaging Control_Groups->ROS_Measurement Data_Analysis Data Analysis and Interpretation Behavioral_Assay->Data_Analysis Neuronal_Imaging->Data_Analysis ROS_Measurement->Data_Analysis

Caption: Experimental workflow for assessing this compound neuroprotection in zebrafish.

CollismycinA_Signaling_Pathway Proposed Neuroprotective Signaling Pathway of this compound cluster_hif HIF-1α Pathway Modulation CollismycinA This compound Iron Excess Intracellular Iron (Fe2+) CollismycinA->Iron Chelates Neuroprotection Neuroprotection CollismycinA->Neuroprotection PHD Prolyl Hydroxylases (PHDs) CollismycinA->PHD Inhibits (putative) Fenton_Reaction Fenton Reaction (Fe2+ + H2O2 -> Fe3+ + OH• + OH-) Iron->Fenton_Reaction Iron->PHD Activates Oxidative_Stress Oxidative Stress (Increased ROS) Fenton_Reaction->Oxidative_Stress Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage HIF1a HIF-1α HIF1a_Degradation HIF-1α Degradation Neuroprotective_Genes Transcription of Neuroprotective Genes (e.g., EPO, VEGF) HIF1a->Neuroprotective_Genes Promotes Transcription PHD->HIF1a Targets for Degradation Neuroprotective_Genes->Neuroprotection

Caption: Proposed mechanism of this compound-mediated neuroprotection.

Application Notes and Protocols for In Vitro Cytotoxicity of Collismycin A in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Collismycin A, a bacterial metabolite with antiproliferative properties, on various cancer cell lines. Detailed protocols for key in vitro assays are provided, along with data presentation guidelines and visualizations of the underlying molecular mechanisms.

Introduction to this compound

This compound is a novel antibiotic isolated from Streptomyces species that has demonstrated significant antiproliferative activity against a range of cancer cell lines. Its mechanism of action is primarily attributed to its function as a potent iron chelator.[1] By sequestering intracellular iron, this compound disrupts essential cellular processes, leading to cell growth inhibition and cytotoxicity. This unique mechanism makes it a compound of interest for further investigation in cancer therapy.

Data Presentation: this compound Cytotoxicity

The cytotoxic and antiproliferative activity of this compound has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Cancer0.3[2]
HCT116Colon Cancer0.6[2]
HeLaCervical Cancer0.3[2]
MDA-MB-231Breast Cancer>100[2]
NIH3T3Fibroblasts56.6[2]

Experimental Protocols

Detailed methodologies for three key experiments to assess the cytotoxicity of this compound are provided below. These protocols are designed to be adaptable to the specific cancer cell lines mentioned above.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well plates

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on known IC50 values, is 0.01 µM to 10 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound (stock solution in DMSO)

  • LDH cytotoxicity assay kit (commercially available)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate as described in the MTT assay protocol.

  • Compound Treatment: Treat the cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the LDH release from treated cells to the spontaneous and maximum release controls.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Complete cell culture medium

  • 6-well plates or flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Use appropriate compensation controls for FITC and PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action

This compound exerts its cytotoxic effects primarily through the chelation of intracellular iron. This leads to the stabilization and accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that is normally degraded in the presence of iron and oxygen.[1] The accumulation of HIF-1α alters the expression of various target genes, including those involved in glycolysis, cell proliferation, and apoptosis, ultimately contributing to cancer cell death.

CollismycinA_Pathway CollismycinA This compound Chelation Iron Chelation CollismycinA->Chelation Iron Intracellular Fe(II)/Fe(III) Iron->Chelation HIF1a_degradation HIF-1α Degradation Chelation->HIF1a_degradation Inhibits HIF1a_accumulation HIF-1α Accumulation Chelation->HIF1a_accumulation Leads to Nucleus Nucleus HIF1a_accumulation->Nucleus TargetGenes Target Gene Transcription Nucleus->TargetGenes Glycolysis Altered Glycolysis TargetGenes->Glycolysis Proliferation Decreased Proliferation TargetGenes->Proliferation Apoptosis Increased Apoptosis TargetGenes->Apoptosis CellDeath Cell Death Glycolysis->CellDeath Proliferation->CellDeath Apoptosis->CellDeath

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture (A549, HCT116, HeLa) CellSeeding 3. Cell Seeding in Multi-well Plates CellCulture->CellSeeding CompoundPrep 2. This compound Dilution Series Treatment 4. Treatment with this compound CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubation (24-72h) Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Cytotoxicity) Incubation->LDH Apoptosis Apoptosis Assay (Flow Cytometry) Incubation->Apoptosis DataAcquisition 6. Data Acquisition MTT->DataAcquisition LDH->DataAcquisition Apoptosis->DataAcquisition IC50 IC50 Determination DataAcquisition->IC50 CytotoxicityPercent % Cytotoxicity DataAcquisition->CytotoxicityPercent ApoptosisQuant Apoptosis Quantification DataAcquisition->ApoptosisQuant

Caption: General workflow for in vitro cytotoxicity testing of this compound.

References

Application Notes and Protocols: Methods for Testing Collismycin A Activity Against Staphylococcus aureus Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a formidable pathogen, notorious for its ability to form biofilms on both biological and abiotic surfaces. These structured communities of bacterial cells are encased in a self-produced matrix of extracellular polymeric substances, rendering them highly resistant to conventional antibiotic therapies and the host immune system. The development of novel anti-biofilm agents is therefore a critical area of research. Collismycin A, a member of the 2,2'-bipyridine class of natural products, has demonstrated antibacterial properties. Related compounds, such as Collismycin C, have shown significant activity against S. aureus biofilms, suggesting a promising avenue for this compound investigation.[1] The proposed mechanism of action for related 2,2'-bipyridines involves iron chelation, a process known to disrupt biofilm formation in S. aureus.[1][2]

These application notes provide a comprehensive guide for researchers to evaluate the anti-biofilm efficacy of this compound against S. aureus. The protocols outlined below cover essential assays for determining the inhibitory and eradication concentrations of the compound, quantifying biofilm mass, and visualizing biofilm architecture.

Data Presentation

Effective evaluation of an anti-biofilm agent requires robust and clearly presented quantitative data. The following tables provide templates for summarizing experimental results, with example data based on the reported activity of the related compound, Collismycin C.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound against Staphylococcus aureus

Parameter This compound (µg/mL) Vancomycin (µg/mL)
MIC162
MBEC128>1024

This table summarizes the concentrations of this compound required to inhibit planktonic growth (MIC) and eradicate established biofilms (MBEC), with Vancomycin as a comparator.

Table 2: Inhibition of Staphylococcus aureus Biofilm Formation by this compound (Crystal Violet Assay)

Concentration (µg/mL) Mean OD570 ± SD % Biofilm Inhibition
Untreated Control1.85 ± 0.150%
This compound (1)1.78 ± 0.123.8%
This compound (5)1.25 ± 0.1032.4%
This compound (10)0.88 ± 0.0952.4%
This compound (25)0.41 ± 0.0577.8%
This compound (50)0.17 ± 0.0390.8%

This table presents the dose-dependent effect of this compound on the formation of S. aureus biofilms, as quantified by the crystal violet assay.

Table 3: Synergy Testing of this compound with Vancomycin against S. aureus Biofilms (Checkerboard Assay)

Compound Combination MIC of this compound (µg/mL) MIC of Vancomycin (µg/mL) Fractional Inhibitory Concentration Index (FICI) Interpretation
This compound alone128---
Vancomycin alone>1024---
Combination322560.5Synergy

This table illustrates the synergistic effect of this compound and Vancomycin in eradicating S. aureus biofilms. An FICI of ≤ 0.5 is indicative of synergy.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic S. aureus.

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB)

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a bacterial suspension of S. aureus in TSB, adjusted to a 0.5 McFarland standard.

  • In a 96-well plate, perform serial two-fold dilutions of this compound in TSB.

  • Add the bacterial suspension to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound with no visible bacterial growth.

Crystal Violet Biofilm Formation Assay

This assay quantifies the ability of this compound to inhibit the formation of S. aureus biofilms.

Materials:

  • Staphylococcus aureus strain

  • TSB supplemented with 1% glucose

  • This compound

  • 96-well flat-bottom tissue culture plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Prepare a bacterial suspension of S. aureus in TSB with 1% glucose, adjusted to a 0.5 McFarland standard, and then dilute 1:100.

  • Add 100 µL of the diluted bacterial suspension to the wells of a 96-well plate.

  • Add 100 µL of TSB containing various concentrations of this compound to the wells.

  • Include untreated controls (bacteria with TSB only).

  • Incubate the plate at 37°C for 24 hours without shaking.

  • Gently wash the wells twice with PBS to remove planktonic cells.

  • Fix the biofilms by air-drying or with methanol for 15 minutes.

  • Stain the biofilms with 200 µL of 0.1% crystal violet for 15 minutes.

  • Wash the wells with PBS to remove excess stain and allow to air dry.

  • Solubilize the bound dye with 200 µL of 30% acetic acid.

  • Measure the absorbance at 570 nm using a microplate reader.

Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol determines the minimum concentration of this compound required to eradicate a pre-formed S. aureus biofilm.

Materials:

  • MBEC assay device (e.g., CDC Biofilm Reactor or similar peg-lid device)

  • Staphylococcus aureus strain

  • TSB with 1% glucose

  • This compound

  • 96-well microtiter plates

  • Saline

  • Sonicator

Protocol:

  • Grow S. aureus biofilms on the pegs of the MBEC lid by incubating it in a 96-well plate containing a bacterial suspension in TSB with 1% glucose for 24 hours at 37°C.

  • After biofilm formation, gently rinse the peg lid in saline to remove planktonic bacteria.

  • Place the peg lid into a new 96-well plate containing serial dilutions of this compound in TSB.

  • Incubate for 24 hours at 37°C.

  • After incubation, rinse the peg lid in saline again.

  • Place the peg lid in a new 96-well plate containing fresh TSB and sonicate for 10-15 minutes to dislodge the biofilm bacteria.

  • Incubate this recovery plate for 24 hours at 37°C.

  • The MBEC is the lowest concentration of this compound that prevents bacterial regrowth from the treated biofilm.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded cells.

Materials:

  • Staphylococcus aureus strain

  • Glass-bottom dishes or chamber slides

  • TSB with 1% glucose

  • This compound

  • LIVE/DEAD BacLight Bacterial Viability Kit (or similar)

  • Confocal microscope

Protocol:

  • Grow S. aureus biofilms on glass-bottom dishes in TSB with 1% glucose for 24 hours at 37°C, in the presence or absence of sub-inhibitory concentrations of this compound.

  • Gently wash the biofilms with PBS.

  • Stain the biofilms with a LIVE/DEAD staining solution (e.g., SYTO 9 and propidium iodide) according to the manufacturer's instructions.

  • Visualize the biofilms using a confocal microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

  • Acquire z-stack images to reconstruct a three-dimensional image of the biofilm.

Checkerboard Synergy Assay

This assay is used to evaluate the synergistic, additive, indifferent, or antagonistic effects of this compound when combined with another antimicrobial agent (e.g., vancomycin).

Materials:

  • Staphylococcus aureus biofilm (pre-formed in a 96-well plate)

  • This compound

  • Second antimicrobial agent (e.g., Vancomycin)

  • TSB

  • Resazurin or other viability indicator

Protocol:

  • Prepare serial dilutions of this compound horizontally and the second antimicrobial agent vertically in a 96-well plate containing TSB.

  • Add a pre-formed and washed S. aureus biofilm to each well.

  • Incubate the plate for 24 hours at 37°C.

  • Assess bacterial viability using a metabolic indicator like resazurin.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive/Indifference

    • FICI > 4: Antagonism

Visualizations

Signaling Pathway

staphylococcus_aureus_biofilm_formation AIP Autoinducing Peptide (AIP) AgrC AgrC (Histidine Kinase) AIP->AgrC Activates Iron_high High Iron Biofilm_Formation Biofilm Formation Iron_high->Biofilm_Formation Inhibits (in some strains) CollismycinA This compound CollismycinA->Iron_high Chelates Iron, creating low iron condition AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates RNAIII RNAIII AgrA->RNAIII Induces Transcription Adhesins Surface Adhesins (e.g., FnBPs, SasG) RNAIII->Adhesins Represses Proteases Proteases RNAIII->Proteases Induces Adhesins->Biofilm_Formation Promotes Attachment PIA Polysaccharide Intercellular Adhesin (PIA) PIA->Biofilm_Formation Promotes Accumulation Biofilm_Dispersal Biofilm Dispersal Proteases->Biofilm_Dispersal Promotes

Caption: S. aureus biofilm regulation by the agr quorum sensing system and iron.

Experimental Workflow

experimental_workflow start Start: Prepare S. aureus Culture mic Determine MIC (Planktonic Susceptibility) start->mic biofilm_inhibition Biofilm Inhibition Assay (Crystal Violet) start->biofilm_inhibition mbec Determine MBEC (Biofilm Eradication) start->mbec synergy Synergy Testing (Checkerboard Assay) mic->synergy clsm Visualize Biofilm (Confocal Microscopy) biofilm_inhibition->clsm data_analysis Data Analysis and Interpretation biofilm_inhibition->data_analysis mbec->data_analysis clsm->data_analysis synergy->data_analysis end End: Efficacy Profile of this compound data_analysis->end

Caption: Workflow for testing this compound against S. aureus biofilms.

References

Troubleshooting & Optimization

Investigating the degradation pathways of Collismycin A under different pH and temperature

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation pathways of Collismycin A. The information provided is based on general principles of drug stability testing and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under different pH conditions?

While specific degradation pathways for this compound have not been extensively published, compounds with similar functional groups are susceptible to hydrolysis across a range of pH values.[1] Potential degradation could involve the hydrolysis of the oxime group or modifications to the bipyridine core, particularly under strongly acidic or basic conditions.

Q2: How does temperature affect the stability of this compound?

Increased temperature typically accelerates the degradation of small molecules.[2][3] For this compound, elevated temperatures, especially in combination with extreme pH, would likely increase the rate of hydrolytic degradation and other reactions. It is crucial to conduct studies at various temperatures to determine the compound's thermal liability.

Q3: What analytical methods are recommended for studying this compound degradation?

A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating the parent compound from its degradation products.[4][5] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[4][6][7]

Q4: Are there any general guidelines for designing a stability study for a compound like this compound?

Yes, international guidelines such as those from the International Council for Harmonisation (ICH) and the World Health Organization (WHO) provide a framework for stability testing.[1] These guidelines outline protocols for forced degradation studies (stress testing) to identify potential degradation products and pathways.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor separation of degradation products in HPLC. Inappropriate mobile phase composition or column chemistry.Optimize the mobile phase gradient, pH, and organic modifier. Screen different HPLC columns (e.g., C18, Phenyl-Hexyl) to find the one with the best selectivity for this compound and its degradants.
Inconsistent degradation rates between replicate experiments. Variability in experimental conditions (e.g., temperature fluctuations, inaccurate pH of buffers).Ensure precise control of temperature using calibrated equipment. Prepare fresh buffers for each experiment and verify the pH. Use a validated analytical method.[8]
Difficulty in identifying the structure of a major degradant. Insufficient data from a single analytical technique.Isolate the degradation product using preparative HPLC. Perform detailed structural analysis using high-resolution mass spectrometry (HR-MS) and 1D/2D NMR spectroscopy.
Mass balance is less than 95% in the stability study. Some degradation products may not be eluting from the HPLC column or are not being detected. The compound may be volatile or adsorb to the container.Adjust the HPLC method to ensure all components are eluted. Use a universal detector like a Charged Aerosol Detector (CAD) in addition to UV. Check for adsorption to container surfaces.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to investigate the degradation pathways of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and methanol

  • Purified water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Buffers (e.g., phosphate, acetate) for a range of pH values

  • Calibrated pH meter and analytical balance

  • HPLC system with UV/PDA detector

  • LC-MS system for peak identification

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M and 1 M HCl.

    • Incubate samples at 40°C and 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M and 1 M NaOH.

    • Incubate samples at 40°C and 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% and 30% H₂O₂.

    • Incubate samples at room temperature and 40°C.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation:

    • Expose solid this compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

    • Analyze samples at specified time points.

  • Photolytic Degradation:

    • Expose the stock solution to light conditions as specified in ICH Q1B guidelines.

    • Keep control samples protected from light.

    • Analyze samples at specified time points.

4. Sample Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Quantify the amount of this compound remaining and the formation of degradation products.

  • Characterize the major degradation products using LC-MS and NMR.

Data Presentation

The following tables are examples to illustrate how quantitative data from degradation studies could be presented.

Table 1: Hypothetical Degradation of this compound under Acidic Conditions at 60°C

Time (hours)% this compound Remaining (0.1 M HCl)% Degradation Product 1 (0.1 M HCl)% this compound Remaining (1 M HCl)% Degradation Product 1 (1 M HCl)
0100.00.0100.00.0
295.24.585.114.2
490.59.172.326.8
882.117.255.942.5
2465.433.520.777.1

Table 2: Hypothetical Effect of Temperature on this compound Degradation in pH 7.4 Buffer

Temperature (°C)Half-life (t₁/₂, hours)Degradation Rate Constant (k, h⁻¹)
401680.0041
60480.0144
80120.0578

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M & 1M HCl) stock->acid Incubate at various temperatures & time points base Base Hydrolysis (0.1M & 1M NaOH) stock->base Incubate at various temperatures & time points oxidation Oxidation (3% & 30% H₂O₂) stock->oxidation Incubate at various temperatures & time points thermal Thermal Stress (60°C & 80°C) stock->thermal Incubate at various temperatures & time points hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc lcms LC-MS for Identification hplc->lcms Characterize degradants kinetics Determine Degradation Kinetics hplc->kinetics nmr NMR for Structure Elucidation lcms->nmr pathway Propose Degradation Pathways nmr->pathway degradation_pathway cluster_acid Acidic Conditions (e.g., pH < 3) cluster_base Basic Conditions (e.g., pH > 9) cluster_oxidative Oxidative Stress collismycin_a This compound hydrolysis_oxime Hydrolysis of Oxime collismycin_a->hydrolysis_oxime H⁺, ΔT ring_modification Bipyridine Ring Modification collismycin_a->ring_modification OH⁻, ΔT n_oxide N-Oxide Formation collismycin_a->n_oxide [O]

References

Technical Support Center: Optimizing HPLC Separation for Collismycin A and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Collismycin A and its analogs. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?

A1: this compound is a member of the bipyridine family of natural products, structurally belonging to the hybrid polyketides-nonribosomal peptides.[1] Its structure contains a basic 2,2'-bipyridine core. The pKa of the parent 2,2'-bipyridine is approximately 4.35, indicating that this compound and its analogs are likely to be protonated and carry a positive charge at acidic pH values.[2][3] This basic nature is a critical factor in HPLC method development, as it can lead to interactions with residual silanols on silica-based columns, potentially causing peak tailing. The molecule is soluble in common organic solvents such as DMF, DMSO, ethanol, and methanol.[4]

Q2: What is a good starting point for a reversed-phase HPLC method for this compound and its analogs?

A2: A good starting point for the separation of this compound and its analogs is a reversed-phase method using a C18 column. A gradient elution with acetonitrile and water, both containing an acidic modifier, is recommended. A common mobile phase additive is 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[5] The acidic modifier helps to protonate the bipyridine nitrogen atoms, leading to more consistent interactions with the stationary phase and improved peak shape.

Q3: What is the recommended detection wavelength for this compound and its analogs?

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing Peaks)

Q: My chromatogram shows significant peak tailing for this compound and its analogs. What are the likely causes and how can I fix it?

A: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC and is often caused by secondary interactions between the protonated analyte and ionized residual silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pKa of the 2,2'-bipyridine core is around 4.35.[2][3] To minimize silanol interactions, ensure the mobile phase pH is low enough (typically pH 2-3) to fully protonate the analyte and suppress the ionization of the silanol groups. Using an acidic modifier like 0.1% TFA or formic acid is crucial.

  • Choice of Acidic Modifier:

    • Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that can effectively mask silanol interactions and improve peak shape. However, it can suppress ionization in mass spectrometry (MS) detection and may be difficult to remove from the column.

    • Formic Acid: Formic acid is a weaker acid and is more MS-friendly. It can also improve peak shape but may be less effective than TFA at eliminating tailing in some cases.

  • Column Selection:

    • End-capped Columns: Use a high-quality, end-capped C18 column. End-capping chemically modifies the silica surface to reduce the number of accessible free silanol groups.

    • Columns for Basic Compounds: Consider using columns specifically designed for the analysis of basic compounds, which often have a proprietary surface treatment to further minimize silanol interactions.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of the sample.

  • System Dead Volume: Excessive dead volume in the HPLC system (e.g., from long tubing or improper connections) can contribute to peak broadening and tailing. Ensure all connections are made correctly and use tubing with the appropriate inner diameter.

Issue 2: Poor Resolution Between Analogs

Q: I am unable to separate two or more this compound analogs. How can I improve the resolution?

A: Achieving baseline separation of structurally similar analogs requires careful optimization of the chromatographic conditions.

Troubleshooting Steps:

  • Gradient Optimization:

    • Shallow Gradient: A shallower gradient (i.e., a slower increase in the percentage of organic solvent over time) will increase the run time but can significantly improve the resolution of closely eluting peaks.

    • Isocratic Hold: If two peaks are very close, consider adding an isocratic hold at a specific mobile phase composition where the selectivity between the two compounds is highest.

  • Mobile Phase Composition:

    • Organic Solvent: While acetonitrile is a common choice, switching to methanol or using a mixture of acetonitrile and methanol can alter the selectivity of the separation.

    • Additive Concentration: Varying the concentration of the acidic modifier (e.g., 0.05% vs. 0.1% TFA) can sometimes influence the retention and selectivity.

  • Column Chemistry: If optimizing the mobile phase does not provide sufficient resolution, changing the stationary phase chemistry can have a significant impact.

    • Phenyl-Hexyl or Biphenyl Phases: These phases offer different selectivity compared to C18 due to pi-pi interactions with the aromatic rings of the Collismycin analogs.

    • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can provide alternative selectivity for polar and basic compounds.

  • Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve efficiency and may change the selectivity of the separation. Ensure the column is stable at the chosen temperature.

Issue 3: Irreproducible Retention Times

Q: The retention times of my peaks are shifting between runs. What could be causing this instability?

A: Fluctuating retention times can be caused by a number of factors related to the HPLC system, mobile phase preparation, and column equilibration.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. For gradient elution, a longer equilibration time may be necessary.

  • Mobile Phase Preparation:

    • Consistent Preparation: Prepare the mobile phase in the same way for each run, ensuring accurate measurement of all components.

    • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and retention time shifts.

  • Pump Performance: Check for leaks in the pump and ensure the pump seals are in good condition. A malfunctioning pump can deliver an inconsistent flow rate.

  • Temperature Fluctuations: Ensure the column compartment temperature is stable. If a column heater is not used, ambient temperature changes in the laboratory can affect retention times.

  • Mobile Phase pH Drift: If using a buffered mobile phase, ensure the buffer has sufficient capacity and has not degraded over time.

Experimental Protocols

The following is a general experimental protocol for the analysis of this compound and its analogs, based on literature precedents. This should be used as a starting point for method development and optimization.

Table 1: Starting HPLC Method Parameters for this compound and Analogs

ParameterRecommended ConditionNotes
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Use a high-quality, end-capped column.
Mobile Phase A 0.1% TFA or 0.1% Formic Acid in WaterPrepare fresh and degas thoroughly.
Mobile Phase B 0.1% TFA or 0.1% Formic Acid in AcetonitrilePrepare fresh and degas thoroughly.
Gradient 5% to 95% B over 20-30 minutesAdjust the gradient slope to optimize resolution.
Flow Rate 1.0 mL/minAdjust as needed based on column dimensions and desired analysis time.
Column Temperature 30 °CA column heater is recommended for stable retention times.
Detection UV at 254 nm or 280 nmDetermine the λmax of the compounds for optimal sensitivity.
Injection Volume 5 - 20 µLOptimize to avoid peak overload.
Sample Diluent Initial mobile phase conditions (e.g., 95% A, 5% B)Dissolving the sample in a solvent stronger than the initial mobile phase can lead to poor peak shape.

Visualizations

To aid in understanding the workflow for optimizing HPLC separations and troubleshooting common issues, the following diagrams are provided.

HPLC_Optimization_Workflow cluster_0 Method Development & Optimization Start Start Initial_Method Select Initial Conditions (C18, ACN/H2O, 0.1% TFA) Start->Initial_Method Run_Analysis Run Initial Analysis Initial_Method->Run_Analysis Evaluate_Results Acceptable Separation? Run_Analysis->Evaluate_Results Optimize_Gradient Optimize Gradient Profile (Slope, Isocratic Holds) Evaluate_Results->Optimize_Gradient No Final_Method Final Optimized Method Evaluate_Results->Final_Method Yes Optimize_Gradient->Run_Analysis Optimize_Mobile_Phase Optimize Mobile Phase (Solvent, Additive) Optimize_Gradient->Optimize_Mobile_Phase Optimize_Mobile_Phase->Run_Analysis Change_Column Change Column Chemistry (Phenyl, EPG) Optimize_Mobile_Phase->Change_Column Change_Column->Run_Analysis

Caption: A workflow diagram for the systematic optimization of an HPLC method for this compound and its analogs.

Troubleshooting_Peak_Tailing cluster_1 Troubleshooting Peak Tailing Problem Peak Tailing Observed Check_pH Verify Mobile Phase pH (Should be 2-3) Problem->Check_pH Check_Modifier Evaluate Acidic Modifier (TFA vs. Formic Acid) Check_pH->Check_Modifier Solution Symmetrical Peaks Check_pH->Solution If resolved Check_Column Assess Column Condition (End-capped, for basic compounds) Check_Modifier->Check_Column Check_Modifier->Solution If resolved Check_Overload Test for Sample Overload (Dilute sample) Check_Column->Check_Overload Check_Column->Solution If resolved Check_Overload->Solution If resolved

Caption: A logical troubleshooting guide for addressing peak tailing issues with this compound and its analogs.

References

Technical Support Center: Troubleshooting Low Yield in Collismycin A Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the fermentative production of Collismycin A from Streptomyces sp. CS40.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces sp. CS40 culture is growing well, but the this compound yield is very low. What are the primary factors I should investigate?

A1: Low yield despite good growth is a common issue. The most critical factor to investigate is the iron concentration in your culture medium. High levels of iron strongly inhibit this compound biosynthesis.[1][2] Other factors to consider include the composition of your fermentation medium (carbon and nitrogen sources), pH, aeration, and incubation time.

Q2: How does iron concentration specifically affect this compound production?

A2: Iron concentration plays a crucial regulatory role in the biosynthesis of this compound. High iron levels repress the transcription of the positive regulatory gene clmR2, which is essential for the activation of the this compound biosynthetic gene cluster.[1][2] Conversely, iron-limiting conditions can induce the production of secondary metabolites like this compound, which may act as an iron-scavenging molecule.[1][2]

Q3: What are the key regulatory genes involved in this compound biosynthesis that I should be aware of?

A3: Two pathway-specific regulatory genes are critical:

  • clmR1 : This gene encodes a TetR-family transcriptional regulator that acts as a repressor of this compound production. Inactivation of clmR1 can lead to a moderate increase in yield and an earlier onset of production.[1][2]

  • clmR2 : This gene encodes a LuxR-family transcriptional regulator that is a mandatory activator of the this compound biosynthetic gene cluster. Inactivation of clmR2 completely abolishes production, while its overexpression has been shown to increase yields by up to four-fold.[1][2]

Q4: What is the general biosynthetic pathway for this compound?

A4: this compound is a hybrid polyketide-nonribosomal peptide. The biosynthesis involves the conversion of lysine to picolinic acid, which serves as a precursor. A polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system then assemble the core structure, which undergoes further modifications to yield the final this compound molecule.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to low this compound yield.

Problem 1: Consistently Low or No this compound Production

Possible Causes and Solutions:

  • High Iron Content in Media:

    • Action: Analyze the iron concentration of your media components, including water and complex nitrogen sources like yeast extract or peptone.

    • Recommendation: Prepare a new batch of medium using iron-free water and high-purity reagents. Consider adding an iron chelator like 2,2'-bipyridyl (use with caution as it can be toxic to the cells at high concentrations) to sequester trace iron.

  • Suboptimal Media Composition:

    • Action: Review your carbon and nitrogen sources. Streptomyces species often have specific preferences for optimal secondary metabolite production.

    • Recommendation: Experiment with different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soy peptone, yeast extract, casein hydrolysate). Refer to the media composition table below for starting points.

  • Incorrect pH:

    • Action: Monitor the pH of your culture throughout the fermentation. The optimal pH for growth may not be optimal for production.

    • Recommendation: Maintain the pH of the culture between 6.5 and 7.5. Use appropriate buffers or a pH-controlled fermenter.

  • Genetic Integrity of the Strain:

    • Action: Verify the identity and viability of your Streptomyces sp. CS40 strain. Repeated subculturing can lead to strain degradation.

    • Recommendation: Revive a fresh culture from a frozen stock. If possible, confirm the presence of the this compound biosynthetic gene cluster using PCR.

Problem 2: Inconsistent this compound Yields Between Batches

Possible Causes and Solutions:

  • Variability in Media Components:

    • Action: Inconsistent quality of complex media components (e.g., yeast extract, soy peptone) is a common source of batch-to-batch variability.

    • Recommendation: Use high-quality, certified reagents from a single supplier. If possible, test different lots of complex components for their effect on production.

  • Inoculum Quality:

    • Action: The age and density of the inoculum can significantly impact the fermentation kinetics.

    • Recommendation: Standardize your inoculum preparation protocol. Use a consistent spore suspension concentration or a vegetative inoculum from a specific growth phase.

  • Aeration and Agitation:

    • Action: Insufficient or excessive aeration and agitation can stress the culture and affect secondary metabolism.

    • Recommendation: Optimize the shaking speed in flask cultures or the agitation and aeration rates in a bioreactor. Ensure adequate dissolved oxygen levels are maintained.

Data Presentation

Table 1: Recommended Fermentation Parameters for Streptomyces Species

ParameterRecommended RangeNotes
Temperature28-32°COptimal growth and production are often achieved within this range.
pH6.5 - 7.5A near-neutral pH is generally favorable for Streptomyces.
Incubation Time5 - 10 daysSecondary metabolite production typically occurs in the stationary phase.
Agitation180 - 220 rpmFor shake flask cultures, to ensure adequate aeration.

Table 2: Example Media Compositions for Streptomyces Fermentation

MediumComponentConcentration (g/L)Reference
ISP Medium 2 Yeast Extract4.0[3]
Malt Extract10.0[3]
Dextrose4.0[3]
SYP SW Medium Soluble Starch10.0[4]
Yeast Extract4.0[4]
Peptone2.0[4]
Seawaterto 1 L[4]
FM-2 Medium Starch24.0[5]
Glucose1.0[5]
Yeast Extract5.0[5]
Peptone5.0[5]
Beef Extract3.0[5]

Table 3: Impact of Genetic Modifications on this compound Yield

Genetic ModificationEffect on YieldReference
Inactivation of clmR1Moderate increase[1][2]
Inactivation of clmR2Production abolished[1][2]
Overexpression of clmR2Up to 4-fold increase[1][2]

Experimental Protocols

Protocol 1: Fermentation of Streptomyces sp. CS40
  • Inoculum Preparation:

    • Prepare a spore suspension of Streptomyces sp. CS40 from a mature agar plate in sterile water containing 20% glycerol.

    • Alternatively, grow a seed culture in a suitable liquid medium (e.g., TSB) for 48-72 hours at 28-30°C with shaking at 200 rpm.

  • Fermentation:

    • Inoculate the production medium (refer to Table 2 for examples) with the spore suspension or vegetative inoculum (typically 5-10% v/v).

    • Incubate the culture at 28-30°C with shaking at 200-220 rpm for 7-10 days.

    • Withdraw samples aseptically at regular intervals to monitor growth (e.g., by measuring mycelial dry weight) and this compound production (see Protocol 3).

Protocol 2: Extraction of this compound

This protocol is adapted from the extraction of the structurally similar Collismycin C.[4]

  • Solvent Extraction:

    • Separate the mycelial biomass from the culture broth by centrifugation or filtration.

    • Extract the culture broth twice with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Solid Phase Extraction (Optional):

    • For further purification, the dried extract can be redissolved in a suitable solvent and subjected to solid-phase extraction (SPE) using a C18 cartridge.

    • Elute with a stepwise gradient of methanol or acetonitrile in water to fractionate the extract.

Protocol 3: Quantification of this compound by HPLC

This protocol is a general guideline and may require optimization. It is based on methods used for similar 2,2'-bipyridyl compounds.[4]

  • Sample Preparation:

    • Dissolve the dried extract from Protocol 2 in a known volume of methanol or a suitable solvent.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of a pure this compound standard (if available) or by diode array detection (DAD) to identify the absorbance maximum.

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations.

Visualizations

troubleshooting_workflow start Low this compound Yield check_growth Is the culture growing well? start->check_growth troubleshoot_growth Troubleshoot Growth: - Media Composition - Inoculum Quality - Contamination check_growth->troubleshoot_growth No check_iron Analyze Iron Concentration in Medium check_growth->check_iron Yes optimize_conditions Optimize Fermentation Conditions: - Media Composition (C/N sources) - pH (6.5-7.5) - Aeration/Agitation troubleshoot_growth->optimize_conditions high_iron Is Iron Concentration High? check_iron->high_iron reduce_iron Reduce Iron Content: - Use Iron-Free Water/Reagents - Add Chelators high_iron->reduce_iron Yes high_iron->optimize_conditions No reduce_iron->optimize_conditions genetic_strategies Consider Genetic Strategies: - Overexpress clmR2 - Inactivate clmR1 optimize_conditions->genetic_strategies end Improved Yield optimize_conditions->end genetic_strategies->end

Caption: A workflow for troubleshooting low this compound yield.

biosynthesis_pathway Lysine Lysine Picolinic_Acid Picolinic Acid Lysine->Picolinic_Acid PKS_NRPS Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) Picolinic_Acid->PKS_NRPS Core_Structure Collismycin Core Structure PKS_NRPS->Core_Structure Modifications Tailoring Enzymes (e.g., Methyltransferases, Oxidases) Core_Structure->Modifications Collismycin_A This compound Modifications->Collismycin_A

Caption: Simplified biosynthesis pathway of this compound.

iron_regulation Iron_High High Iron Concentration clmR1 clmR1 (Repressor) Iron_High->clmR1 activates Iron_Low Low Iron Concentration clmR2 clmR2 (Activator) Iron_Low->clmR2 activates clmR1->clmR2 represses Collismycin_A_Production This compound Production clmR1->Collismycin_A_Production BGC This compound Biosynthetic Gene Cluster clmR2->BGC activates BGC->Collismycin_A_Production

Caption: Iron-dependent regulation of this compound biosynthesis.

References

Addressing experimental artifacts in Collismycin A bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and standardized protocols for researchers, scientists, and drug development professionals working with Collismycin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a bacterial metabolite produced by Streptomyces species. It is a member of the 2,2'-bipyridyl family of natural products and exhibits a range of biological activities, including antibacterial, antifungal, antiproliferative, and neuroprotective properties.[1]

Q2: What is the primary mechanism of action for this compound's antiproliferative effects?

A2: The primary mechanism is iron chelation. This compound specifically binds to both ferrous (Fe(II)) and ferric (Fe(III)) ions, forming a stable 2:1 complex.[2][3][4] This sequestration of iron is thought to disrupt essential iron-dependent cellular processes, leading to effects like cell cycle arrest at the G1 phase.[3]

Q3: Can the iron-chelating property of this compound affect my experimental results?

A3: Yes, absolutely. This is the most critical experimental artifact to consider. The presence of free iron in your culture media or buffer systems can directly neutralize the activity of this compound, leading to a loss of efficacy or inconsistent results.[2]

Q4: How does this compound's activity vary across different cell lines?

A4: this compound shows selective cytotoxicity. For instance, it is potent against A549 (lung), HCT116 (colon), and HeLa (cervical) cancer cells, but shows very little activity against MDA-MB-231 (breast) cancer cells.[3] This selectivity is an important factor in experimental design and data interpretation.

Q5: Are there any known issues with the stability or solubility of this compound?

A5: While specific stability data is not detailed in the provided results, like many natural products, it should be stored properly (cool, dark, and dry) to prevent degradation.[5][6] For bioassays, it is typically dissolved in solvents like DMSO. Ensure the final concentration of the solvent in your assay does not exceed levels that could cause artifacts (typically <0.5%).

Troubleshooting Guide

This guide addresses common issues encountered during this compound bioassays in a question-and-answer format.

Issue 1: Inconsistent or No Activity Observed in Cytotoxicity/Antimicrobial Assays

Q: I'm not observing the expected antiproliferative or antimicrobial activity of this compound. What could be the cause?

A: The most likely cause is interference from iron in the experimental medium.

  • Problem: Standard cell culture media (e.g., DMEM, RPMI) and bacteriological broths (e.g., Mueller-Hinton) contain basal levels of iron salts. This compound's primary mechanism is to chelate iron; if sufficient iron is present in the medium, the compound will be neutralized before it can exert its biological effect.[2]

  • Solution 1 (Verification): To confirm if iron is the issue, run a rescue experiment. Co-administer this compound with an excess of Fe(II) or Fe(III) ions (e.g., FeCl₂, FeCl₃). If the activity of this compound is abolished in the presence of added iron, this confirms its iron-chelating mechanism is responsible for the observed effect. This effect is specific, as other metal ions like zinc, copper, or magnesium do not rescue the cells.[2]

  • Solution 2 (Media Selection): If possible, use iron-depleted or low-iron media for your experiments. However, be aware that this can affect cell health and growth rates, so proper controls are essential.

  • Solution 3 (Dose Consideration): Be aware that the IC50 or MIC values you observe will be dependent on the iron concentration of your medium. If you observe weaker than expected activity, it may be due to partial neutralization by media components.

Issue 2: High Variability Between Replicate Wells or Experiments

Q: My results for this compound bioassays show high standard deviations and are not reproducible. Why?

A: This can be due to several factors, including iron contamination, compound precipitation, or general assay inconsistencies.

  • Problem (Iron): Inconsistent iron levels between batches of media or supplements (like fetal bovine serum) can lead to variable neutralization of this compound.

    • Solution: Use the same batch of media and supplements for all related experiments. Consider quantifying the iron content of your media if high reproducibility is required.

  • Problem (Solubility): this compound, like many small molecules, may precipitate out of aqueous solutions at higher concentrations.

    • Solution: Visually inspect your wells under a microscope after adding the compound to check for precipitate. Ensure the final DMSO concentration is consistent and non-toxic across all wells. Perform serial dilutions carefully and ensure thorough mixing at each step.

  • Problem (General Technique): Standard laboratory issues can cause variability.[7]

    • Solution: Ensure accurate and consistent cell seeding density. Verify that your cell line is healthy and free from contamination. Use a multichannel pipette carefully to avoid bubbles and ensure accurate volume delivery.[7]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting unexpected results in a this compound bioassay.

G start Unexpected Result (e.g., No Activity, High Variability) check_iron Is Iron Interference the Cause? start->check_iron rescue_exp Perform Iron Rescue Experiment: Add excess Fe(II)/Fe(III) alongside this compound check_iron->rescue_exp Hypothesize 'Yes' check_assay Review General Assay Parameters check_iron->check_assay Hypothesize 'No' activity_lost Activity is Lost or Reduced? rescue_exp->activity_lost iron_confirmed Conclusion: Iron chelation is the primary MoA. Results are media-dependent. activity_lost->iron_confirmed Yes activity_lost->check_assay No check_solubility Check for Compound Precipitation (Microscopic Inspection) check_assay->check_solubility check_cells Verify Cell Health & Density (Contamination, Viability) check_solubility->check_cells check_protocol Review Protocol Execution (Pipetting, Incubation Times) check_cells->check_protocol resolve_assay Optimize Assay Conditions (e.g., Adjust Solvent Conc., Re-standardize Cells) check_protocol->resolve_assay

Caption: Troubleshooting workflow for this compound bioassays.

Quantitative Data Summary

The following tables summarize the reported bioactivity of this compound.

Table 1: Antiproliferative Activity (IC₅₀)
Cell LineCancer TypeIC₅₀ (µM)Reference
HeLaCervical Cancer0.3[3]
A549Lung Cancer0.3[3]
HCT116Colon Cancer0.6[3]
NIH3T3Fibroblast56.6[3]
MDA-MB-231Breast Cancer>100[3]
Table 2: Antimicrobial Activity (MIC)
Organism TypeMIC Range (µg/mL)Reference
Various Bacteria6.25 - 100[3]
Various Fungi12.5 - 100[3]

Key Experimental Protocols

Protocol 1: Cytotoxicity Determination using MTT Assay

This protocol provides a method to determine the cytotoxic effects of this compound on adherent cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10][11]

Materials:

  • This compound

  • Target adherent cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • DMSO (for stock solution)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in complete culture medium to achieve 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include "vehicle control" wells (medium + DMSO) and "no-cell" blank wells (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[9]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell" blanks from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control wells and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility using Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.[12][13][14][15][16]

Materials:

  • This compound

  • Test bacterial strain (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • DMSO

  • Sterile 96-well round-bottom plates

  • Bacterial incubator (37°C)

  • Spectrophotometer (600 nm)

  • Microplate reader (600 nm)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into MHB.

    • Incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Further dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add 100 µL of sterile MHB to all wells.

    • Add a specific volume of the stock solution to the first column to achieve the highest desired concentration, then perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last dilution well.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum (prepared in Step 1) to each well containing the compound dilutions.

    • Include a "growth control" well (bacteria + MHB, no compound) and a "sterility control" well (MHB only).

  • Incubation:

    • Seal the plate (e.g., with a breathable film) to prevent evaporation.

    • Incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by reading the optical density (OD) at 600 nm. The MIC well will be the first clear well in the dilution series.

Signaling and Regulatory Pathway Diagrams

Mechanism of Action: Iron Chelation Pathway

This compound's antiproliferative effect is primarily driven by its ability to chelate intracellular iron, which in turn stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α) and can lead to G1 cell cycle arrest.[2][3]

G cluster_cell Cancer Cell CMA This compound Complex This compound-Iron Complex (2:1) CMA->Complex Fe Intracellular Fe(II) / Fe(III) Fe->Complex HIF HIF-1α Stabilization Complex->HIF Leads to Arrest G1 Cell Cycle Arrest HIF->Arrest Inhibition Inhibition of Cell Proliferation Arrest->Inhibition

Caption: Proposed mechanism of action for this compound.

Biosynthesis Regulation in Streptomyces sp.

The production of this compound is tightly regulated by iron availability at the genetic level, involving two key regulators: ClmR1 (a repressor) and ClmR2 (an activator).[17][18][19]

G Iron High Iron Levels ClmR2 ClmR2 (Activator) Iron->ClmR2 Represses transcription ClmR1 ClmR1 (Repressor) ClmR1->ClmR2 Represses GeneCluster This compound Biosynthesis Genes ClmR2->GeneCluster Activates CMA_prod This compound Production GeneCluster->CMA_prod

Caption: Iron-dependent regulation of this compound biosynthesis.

References

Technical Support Center: Enhancing the Neuroprotective Activity of Collismycin A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers working on the synthesis and evaluation of Collismycin A analogs for neuroprotective applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why are its analogs being investigated for neuroprotection?

A1: this compound is a natural product from the 2,2'-bipyridyl family, produced by Streptomyces species.[1][2] Structurally, it is a hybrid polyketide-nonribosomal peptide.[1] While initially noted for its cytotoxic activity, research has revealed that this compound and its analogs possess neuroprotective properties, particularly against oxidative stress.[1][3] The development of analogs is focused on enhancing this neuroprotective effect while minimizing the inherent cytotoxicity of the parent compound, making them more suitable for therapeutic use.[1]

Q2: What is the proposed mechanism of neuroprotection for this compound analogs?

A2: The primary proposed mechanism of action is linked to the 2,2'-bipyridyl core structure, which is a known iron chelator.[3] By chelating excess iron, these compounds can inhibit the formation of highly reactive hydroxyl radicals via the Fenton reaction, a major source of oxidative stress in neurodegenerative diseases.[3][4] This antioxidant activity helps protect neurons from oxidative damage. Additionally, some multifunctional iron chelators have been shown to up-regulate pro-survival signaling pathways in the brain.[5]

Q3: Which structural modifications have successfully enhanced neuroprotective activity while reducing cytotoxicity?

A3: Modifications to the second pyridine ring of the this compound structure have been particularly successful. For instance, the generation of Collismycin H through biosynthetic engineering resulted in an analog with better neuroprotection against oxidative stress in a zebrafish model compared to this compound, alongside significantly reduced cytotoxic activity.[1] Another approach, mutasynthesis, has been used to create derivatives with methyl groups on the first pyridine ring, which also showed effective neuroprotective action.[2] This suggests that separating the cytotoxic and neuroprotective pharmacophores is a viable strategy.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and evaluation of this compound analogs.

Synthesis and Production

Q: The yield of my desired this compound analog from Streptomyces sp. cultures is low. How can I improve it? A:

  • Iron Concentration: this compound biosynthesis is regulated by iron levels in the culture medium; high iron concentrations can inhibit production by repressing the transcription of the activator gene clmR2.[6] Try optimizing the iron concentration by using iron-depleted media or adding iron chelators to potentially boost yields.

  • Gene Expression: The biosynthesis is controlled by two key regulators: clmR1 (a repressor) and clmR2 (an activator).[6] Overexpression of clmR2 has been shown to increase production yields four-fold. Consider genetic engineering approaches to overexpress this activator in your production strain.[6]

  • Precursor Feeding (Mutasynthesis): If you are using a mutasynthesis approach with a mutant strain (e.g., one lacking the lysine 2-aminotransferase gene), ensure an adequate supply of the picolinic acid analog precursor is fed to the culture.[2] The timing and concentration of this feeding may need to be optimized.

Neuroprotective Assays

Q: I am observing high variability between wells in my cell-based neuroprotection assay. What are the common causes and solutions? A: High variability is a common issue in cell-based screens.[7]

  • Cell Seeding Density: Ensure a uniform cell number is seeded across all wells. Inconsistent density can lead to variations in cell health and response to toxins. Use an automated cell counter for accuracy.

  • Toxin Concentration/Incubation Time: The conditions required to achieve a specific level of cell death can vary between experiments.[7] Perform a precise dose-response curve for your neurotoxin (e.g., H₂O₂, 6-OHDA, MPP+) for each new batch of cells to identify the EC50 concentration.

  • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, leading to altered compound concentrations. Avoid using the outer wells for experimental conditions; instead, fill them with sterile media or PBS.

  • Compound Solubility: Poorly soluble analogs can precipitate in the media, leading to inconsistent concentrations. Visually inspect wells after compound addition and consider using a lower concentration or a different solvent system (while keeping the final solvent concentration, e.g., DMSO, constant and low).

Q: My this compound analog appears to be toxic to the neuronal cells even without a neurotoxic insult. How do I proceed? A:

  • Determine Intrinsic Toxicity: First, run a dose-response experiment with the analog alone (without the neurotoxin) to determine its inherent TC50 (toxic concentration 50%). This is crucial as the parent compound, this compound, has known cytotoxic effects.[1]

  • Separate Therapeutic Window: Compare the protective concentration (EC50) in your neuroprotection assay with the toxic concentration (TC50). A viable therapeutic candidate should have a significant window where it is protective but not toxic.

  • Focus on Less Toxic Analogs: As demonstrated with Collismycin H, specific structural modifications can drastically reduce cytotoxicity.[1] It may be necessary to synthesize or screen other analogs that retain neuroprotective activity with an improved safety profile.

Quantitative Data Summary

The following table summarizes the reported neuroprotective activity of select this compound analogs. Direct quantitative comparisons (e.g., EC50) are not consistently available in the literature; therefore, activity is presented relative to the parent compound.

Analog Name/DescriptionModificationNeuroprotective ActivityCytotoxicityExperimental ModelReference
This compound Parent CompoundBaselineHighZebrafish (Oxidative Stress)[1]
Collismycin H Modification in the second pyridine ringHigher than this compoundVery PoorZebrafish (Oxidative Stress)[1]
4-methyl this compound Methyl group at C4 of the first pyridine ringEffective NeuroprotectionNot specifiedZebrafish (Oxidative Stress)[2]
6-methyl this compound Methyl group at C6 of the first pyridine ringHigher than this compoundNot specifiedZebrafish (Oxidative Stress)[2]

Detailed Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol describes a common method for screening compounds for neuroprotective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y or HT22).

1. Cell Culture and Seeding: a. Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% penicillin-streptomycin. b. Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

2. Compound Treatment: a. Prepare stock solutions of this compound analogs in DMSO. b. Dilute the analogs in culture medium to final desired concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Ensure the final DMSO concentration is ≤ 0.5% in all wells. c. Remove the old medium from the cells and add 100 µL of the medium containing the respective analog concentrations. Include "vehicle control" wells (DMSO only) and "untreated control" wells (medium only). d. Incubate the plate for 1-2 hours.

3. Induction of Oxidative Stress: a. Prepare a fresh working solution of H₂O₂ in serum-free culture medium. The final concentration must be predetermined via a dose-response curve to induce ~50% cell death (typically in the 100-300 µM range for SH-SY5Y). b. Add the H₂O₂ solution to all wells except the "untreated control" group. c. Incubate for 24 hours.

4. Assessment of Cell Viability (MTT Assay): a. Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. b. Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader. d. Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations: Workflows and Pathways

experimental_workflow Experimental Workflow for Analog Evaluation cluster_synthesis Analog Generation cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation synthesis Synthesis of Analogs (e.g., Mutasynthesis) purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification toxicity Determine Intrinsic Cytotoxicity (TC50 on Neuronal Cells) purification->toxicity protection Neuroprotection Assay (e.g., H2O2, 6-OHDA) toxicity->protection ros Mechanistic Assay (e.g., ROS Measurement) protection->ros model Select Lead Candidates (High Protection, Low Toxicity) ros->model zebrafish Zebrafish Model (Oxidative Stress Assay) model->zebrafish final final zebrafish->final Identify Lead Analog

Caption: Workflow for the generation and evaluation of this compound analogs.

mechanism_pathway Proposed Neuroprotective Mechanism of this compound Analogs stress Cellular Stressors (e.g., Mitochondrial Dysfunction) fe2 Excess Free Iron (Fe²⁺) stress->fe2 h2o2 Hydrogen Peroxide (H₂O₂) stress->h2o2 fenton Fenton Reaction fe2->fenton h2o2->fenton ros Reactive Oxygen Species (ROS) (•OH, etc.) fenton->ros damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ros->damage death Neuronal Cell Death damage->death analog This compound Analog (2,2'-bipyridyl) analog->fe2 Iron Chelation analog->ros ROS Scavenging?

Caption: Proposed mechanism involving iron chelation to halt oxidative damage.

logical_relationship Structure-Activity Relationship Logic cluster_and start Parent Compound (this compound) mod Structural Modification (e.g., on Pyridine Rings) start->mod outcome1 Decreased Cytotoxicity mod->outcome1 outcome2 Maintained or Enhanced Neuroprotective Activity mod->outcome2 goal Improved Therapeutic Candidate (e.g., Collismycin H) and_node outcome1->and_node outcome2->and_node and_node->goal

Caption: Logic for developing improved this compound analogs.

References

Mitigating the impact of iron concentration on consistent Collismycin A production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the production of Collismycin A. The following information is designed to help mitigate the impact of iron concentration and ensure consistent yields.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of iron on this compound production?

High concentrations of iron in the culture medium inhibit the biosynthesis of this compound.[1][2][3] This is a key factor to control for achieving consistent and optimal yields. Conversely, iron-restricted conditions can induce the production of other antibiotics in some Streptomyces species, highlighting the critical role of iron in regulating secondary metabolite production.[4]

Q2: How does iron regulate this compound biosynthesis at the genetic level?

Iron concentration modulates the expression of two key pathway-specific regulators in the this compound gene cluster:

  • ClmR1: A TetR-family transcriptional regulator that acts as a repressor. High iron levels activate the transcription of clmR1.[1]

  • ClmR2: A LuxR-family transcriptional regulator that acts as an activator. High iron levels repress the transcription of clmR2.[1][2][3]

Inactivation of clmR1 has been shown to moderately increase this compound yields, while inactivation of clmR2 abolishes its production.[2][3] Overexpression of clmR2 can lead to a four-fold increase in production.[1][2][3]

Q3: What is the proposed biological function of this compound in relation to iron?

This compound is believed to function as an iron scavenger molecule, also known as a siderophore.[1] This is supported by its chemical structure as a 2,2'-bipyridyl derivative, a class of compounds known for their iron-chelating properties.[5][6][7] The regulation of its production by iron is consistent with this role; the producing organism, Streptomyces sp. CS40, likely synthesizes this compound to acquire iron from the environment under iron-limiting conditions.

Troubleshooting Guide

Issue: Low or inconsistent this compound yields.

This is a common problem that can often be traced back to the concentration of iron in the culture medium.

Troubleshooting Steps:

  • Quantify Iron Concentration: The first step is to determine the iron concentration in your culture medium. Refer to the Experimental Protocols section for detailed methods.

  • Chelate Excess Iron: If the iron concentration is high, consider adding an iron chelator like 2,2'-bipyridyl to the medium to create iron-restricted conditions.[4]

  • Optimize Medium Composition: If you have control over the media components, select reagents with low or known iron content.

  • Strain Engineering: For more advanced optimization, consider genetic modification of the regulatory genes. As research has shown, inactivating the repressor gene clmR1 or overexpressing the activator gene clmR2 can significantly enhance production.[1][2][3]

Data Presentation

Table 1: Impact of Genetic Modifications on this compound Production

Genetic ModificationEffect on this compound ProductionReference
Inactivation of clmR1Moderate increase[2][3]
Inactivation of clmR2Abolished production[2][3]
Overexpression of clmR2Four-fold increase[1][2][3]

Experimental Protocols

Protocol 1: Quantification of Iron in Culture Medium

This protocol is adapted from the ferrozine assay method, which is widely used for quantifying iron in bacterial cultures.[8]

Materials:

  • Ferrozine solution

  • Hydroxylammonium chloride (for total iron measurement)

  • Spectrophotometer

  • Acid-washed glassware

Procedure for Ferrous Iron (Fe²⁺):

  • Collect a sample of your culture medium.

  • Centrifuge to pellet cells and collect the supernatant.

  • Add ferrozine solution to the supernatant.

  • Measure the absorbance at 562 nm.

  • Calculate the concentration based on a standard curve.

Procedure for Total Iron (Fe²⁺ and Fe³⁺):

  • To a separate sample of the supernatant, add hydroxylammonium chloride to reduce Fe³⁺ to Fe²⁺.

  • Follow steps 3-5 from the ferrous iron procedure.

  • The resulting value will be the total iron concentration.

Protocol 2: Quantification of this compound Production

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a reliable method for quantifying this compound.[9][10]

Materials:

  • HPLC-MS system

  • Appropriate column (e.g., C18)

  • Solvents for mobile phase (e.g., acetonitrile, water with formic acid)

  • This compound standard

Procedure:

  • Extract this compound from the culture broth using an appropriate solvent (e.g., ethyl acetate).

  • Dry the extract and resuspend in the mobile phase.

  • Inject the sample into the HPLC-MS system.

  • Separate the components using a suitable gradient.

  • Detect and quantify this compound based on its mass-to-charge ratio and retention time compared to a standard.

Visualizations

Iron_Regulation_of_Collismycin_A cluster_High_Iron High Iron Concentration cluster_Low_Iron Low Iron Concentration cluster_Regulation Regulatory Genes cluster_Biosynthesis Biosynthesis High_Iron High Iron ClmR1 ClmR1 (Repressor) High_Iron->ClmR1 Activates ClmR2 ClmR2 (Activator) High_Iron->ClmR2 Represses Low_Iron Low Iron Low_Iron->ClmR2 Allows Activation ClmR1->ClmR2 Inhibits Collismycin_A_Genes This compound Biosynthesis Genes ClmR2->Collismycin_A_Genes Activates Collismycin_A This compound Collismycin_A_Genes->Collismycin_A Produces

Caption: Iron Regulation of this compound Biosynthesis.

Troubleshooting_Workflow Start Low/Inconsistent This compound Yield Measure_Iron 1. Quantify Iron in Medium (Ferrozine Assay / ICP-MS) Start->Measure_Iron Decision Is Iron Concentration High? Measure_Iron->Decision Chelate_Iron 2. Add Iron Chelator (e.g., 2,2'-bipyridyl) Decision->Chelate_Iron Yes Monitor_Production Monitor this compound Production (HPLC-MS) Decision->Monitor_Production No Optimize_Medium 3. Use Low-Iron Media Components Chelate_Iron->Optimize_Medium Genetic_Modification 4. Advanced: Engineer Regulatory Genes (ΔclmR1 or OE-clmR2) Optimize_Medium->Genetic_Modification Genetic_Modification->Monitor_Production End Consistent Production Monitor_Production->End

Caption: Troubleshooting Workflow for Low this compound Yields.

References

Validation & Comparative

A Comparative Analysis of Iron Chelation Efficacy: Collismycin A vs. Deferoxamine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the iron chelation properties of Collismycin A, a microbial metabolite, and Deferoxamine (also known as desferrioxamine), a long-standing clinical iron chelator. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms, quantitative data from relevant studies, and detailed experimental protocols.

Introduction

Iron is an essential element for numerous physiological processes, but its excess can be highly toxic due to its participation in the generation of reactive oxygen species. Iron chelators are compounds that bind to iron, facilitating its removal from the body and mitigating its toxic effects. Deferoxamine has been the standard of care for iron overload disorders for decades. This compound, a natural product, has emerged as a potent and specific iron chelator with potential therapeutic applications, including antimicrobial and anticancer activities. This guide aims to provide an objective, data-driven comparison of these two iron chelators.

Mechanism of Action and Physicochemical Properties

Both this compound and Deferoxamine exert their effects by forming stable complexes with iron, thereby rendering it unavailable for harmful redox reactions. However, their chemical structures and the nature of their interaction with iron differ.

This compound is a microbial product that acts as a specific iron chelator.[1] It has been shown to bind to both ferrous (Fe(II)) and ferric (Fe(III)) ions, forming a 2:1 chelator-to-iron complex with a redox-inactive center.[1][2] This specificity for iron is highlighted by the observation that its anti-proliferative effects on cancer cells are reversed by the addition of iron but not by other divalent metal ions such as zinc or copper.[2]

Deferoxamine is a hexadentate siderophore produced by the bacterium Streptomyces pilosus. It exhibits a very high and specific affinity for ferric iron (Fe(III)), forming a stable 1:1 complex called ferrioxamine.[3][4] One hundred milligrams of deferoxamine is capable of binding approximately 8.5 mg of ferric iron. The resulting ferrioxamine complex is water-soluble and readily excreted by the kidneys.[4]

Quantitative Comparison of Iron Chelation Efficacy

Direct comparative studies on the iron chelation efficacy of this compound and Deferoxamine are limited. However, data from individual studies on their iron-binding properties and biological activities allow for an indirect comparison.

ParameterThis compoundDeferoxamineSource
Iron Binding Stoichiometry (Chelator:Iron) 2:11:1[1][2][3]
Binding Affinity for Fe(III) (log β) Not Reported~30.6[3]
Biological Activity (IC50, HeLa cells) 0.3 µMNot typically reported for cytotoxicity in this context[1][5]
Effect on HIF-1α Accumulation Induces accumulationInduces accumulation[2][6]

Note: The stability constant (log β) is a measure of the affinity of a chelator for a metal ion. A higher value indicates a stronger and more stable complex. The lack of a reported log β value for this compound is a significant data gap that prevents a direct comparison of intrinsic iron binding affinity with Deferoxamine.

Impact on Cellular Signaling Pathways

Both this compound and Deferoxamine have been shown to induce the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to low oxygen.[2][6] This effect is a direct consequence of iron chelation. HIF-1α is normally targeted for degradation by prolyl hydroxylase domain (PHD) enzymes, which require iron as a cofactor. By sequestering iron, both chelators inhibit PHD activity, leading to the stabilization and accumulation of HIF-1α. This, in turn, activates downstream genes involved in various cellular processes, including angiogenesis and metabolism.[6]

HIF-1α Stabilization by Iron Chelators cluster_0 Iron Chelation cluster_1 Cellular Iron Pool cluster_2 HIF-1α Regulation Collismycin_A This compound Fe Intracellular Fe²⁺ Collismycin_A->Fe Chelates PHD Prolyl Hydroxylases (PHD) Collismycin_A->PHD Inhibits Deferoxamine Deferoxamine Deferoxamine->Fe Chelates Deferoxamine->PHD Inhibits Fe->PHD Cofactor for HIF1a_ub HIF-1α Ubiquitination & Degradation PHD->HIF1a_ub Promotes HIF1a_stab HIF-1α Stabilization HIF1a_active Active HIF-1α Complex HIF1a_stab->HIF1a_active Leads to Target_Genes Target Gene Transcription (e.g., VEGF, Glycolysis enzymes) HIF1a_active->Target_Genes Induces

Figure 1. Signaling pathway of HIF-1α stabilization by iron chelators.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess and compare iron chelation efficacy.

In Vitro Iron Chelation Assay (Spectrophotometric)

This protocol is adapted from methods using a chromogenic indicator for iron.

Objective: To quantify the iron-chelating capacity of a compound in a cell-free system.

Principle: The assay measures the ability of a chelator to prevent the formation of a colored complex between iron and a chromogenic agent (e.g., Ferrozine or Gallic Acid). The reduction in color intensity is proportional to the amount of iron chelated by the test compound.

Materials:

  • Test compounds (this compound, Deferoxamine)

  • Ferrous sulfate (FeSO₄) or Ferric chloride (FeCl₃) standard solution

  • Ferrozine solution or Gallic Acid solution

  • Acetate buffer (pH 4.5)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and a reference chelator (e.g., EDTA) in buffer.

  • In a 96-well plate, add a fixed volume of the iron solution to each well.

  • Add the different concentrations of the test compounds to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow for chelation to occur.

  • Add the chromogenic agent solution to each well.

  • Incubate for a short period (e.g., 5-10 minutes) for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., ~562 nm for Ferrozine).

  • Calculate the percentage of iron chelation using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the solution with iron and the chromogenic agent but without the chelator, and Abs_sample is the absorbance in the presence of the chelator.

  • Plot the percentage of chelation against the chelator concentration to determine the IC50 value.

Cellular Iron Chelation Assay (Calcein-AM Assay)

Objective: To assess the ability of a chelator to bind labile iron within cells.

Principle: Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the binding of divalent metal ions, including iron. An effective iron chelator will enter the cell and sequester iron from calcein, resulting in an increase in fluorescence.

Materials:

  • Cell line (e.g., HeLa, HepG2)

  • Cell culture medium and supplements

  • Calcein-AM dye

  • Test compounds (this compound, Deferoxamine)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with a serum-free medium or buffer.

  • Load the cells with Calcein-AM (e.g., 1 µM) in a serum-free medium for 15-30 minutes at 37°C.

  • Wash the cells to remove excess Calcein-AM.

  • Add the test compounds at various concentrations to the cells.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation / 520 nm emission) at different time points.

  • An increase in fluorescence over time indicates cellular iron chelation. The rate and magnitude of the fluorescence increase can be used to compare the efficacy of different chelators.

Experimental_Workflow_Cellular_Iron_Chelation Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation_1 Incubate overnight Cell_Seeding->Incubation_1 Washing_1 Wash cells with serum-free medium Incubation_1->Washing_1 Calcein_Loading Load cells with Calcein-AM Washing_1->Calcein_Loading Incubation_2 Incubate at 37°C Calcein_Loading->Incubation_2 Washing_2 Wash to remove excess Calcein-AM Incubation_2->Washing_2 Add_Chelators Add this compound or Deferoxamine Washing_2->Add_Chelators Measure_Fluorescence Measure fluorescence over time Add_Chelators->Measure_Fluorescence Data_Analysis Analyze fluorescence increase to compare efficacy Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for the Calcein-AM cellular iron chelation assay.

Conclusion

Both this compound and Deferoxamine are effective iron chelators, albeit with different chemical properties and binding stoichiometries. Deferoxamine is a well-established clinical drug with a very high affinity for ferric iron. This compound is a potent, specific iron chelator with demonstrated biological activity at sub-micromolar concentrations. A key limitation in a direct comparison of their intrinsic iron-binding strength is the absence of a reported stability constant for the this compound-iron complex.

The similar downstream effect of both compounds on the HIF-1α signaling pathway underscores the potential for this compound to be explored for therapeutic applications where iron chelation is beneficial. Further head-to-head studies employing the standardized experimental protocols outlined in this guide are warranted to fully elucidate the comparative efficacy of these two iron chelators.

References

A Comparative Guide to the Biosynthesis of Collismycin A and Caerulomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Collismycin A and Caerulomycin are structurally related 2,2'-bipyridine natural products with significant biological activities, including antimicrobial and cytotoxic properties. Understanding their biosynthetic pathways is crucial for targeted drug development and bioengineering efforts to produce novel analogs. This guide provides a detailed comparison of the biosynthetic routes to this compound and Caerulomycin, highlighting key enzymatic steps, presenting available quantitative data, and outlining relevant experimental protocols.

Introduction to the Biosynthetic Pathways

Both this compound and Caerulomycin are hybrid polyketide-nonribosomal peptide synthetase (PKS-NRPS) natural products. Their biosynthesis originates from a common set of precursors and follows a highly conserved pathway for the formation of the characteristic 2,2'-bipyridine core. The primary divergence in their biosynthetic routes lies in the downstream tailoring steps, particularly the modification of a cysteine-derived thiol group.

The biosynthesis of both molecules is initiated by the condensation of picolinic acid, derived from L-lysine, with a polyketide chain. A key intermediate is then extended by the incorporation of L-cysteine and L-leucine residues through the action of an NRPS module. The pathways then diverge in the processing of the sulfhydryl group from the cysteine residue, leading to the distinct chemical scaffolds of this compound and Caerulomycin.

Comparative Analysis of Biosynthetic Gene Clusters and Enzymes

The biosynthetic gene clusters for this compound (clm) from Streptomyces sp. CS40 and Caerulomycin (cae) from Actinoalloteichus cyanogriseus share a high degree of homology, reflecting their common evolutionary origin.[1] A comparison of the key enzymes and their functions is presented below.

Enzyme/Module This compound Pathway (clm) Caerulomycin Pathway (cae) Function
PKS-NRPS Core Clm PKS-NRPSCae PKS-NRPSAssembly of the 2,2'-bipyridine core from picolinic acid, malonyl-CoA, cysteine, and leucine.
Amidohydrolase ClmDCrmLRemoval of the terminal L-leucine residue from the growing chain.[2]
Aminotransferase ClmGCrmGCatalyzes a key transamination reaction.
Monooxygenase (Oxime formation) ClmM (flavin-dependent)CrmH (two-component)Catalyzes the formation of the characteristic oxime group from a primary amine.[2][3]

Quantitative Data on Biosynthetic Enzymes

While comprehensive kinetic data for all enzymes in both pathways is not yet available, studies on the Caerulomycin A biosynthetic enzymes provide valuable quantitative insights.

Table 1: Kinetic Parameters of CrmG Aminotransferase from the Caerulomycin A Pathway

SubstrateKi (mM)Reference
α-ketoglutarate145.9[4]
Pyruvate225.9[4]

Ki represents the inhibition constant, indicating the concentration of substrate at which the enzyme's activity is halved.

Biosynthetic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed biosynthetic pathways for this compound and Caerulomycin.

Collismycin_A_Biosynthesis Lysine L-Lysine Picolinic_Acid Picolinic Acid Lysine->Picolinic_Acid Clm_PKS_NRPS Clm PKS-NRPS (Picolinic Acid, Malonyl-CoA, Cys, Leu) Picolinic_Acid->Clm_PKS_NRPS Intermediate_1 Bipyridine-Cys-Leu Intermediate Clm_PKS_NRPS->Intermediate_1 ClmD ClmD (Amidohydrolase) Intermediate_1->ClmD Intermediate_2 Bipyridine-Cys Intermediate ClmD->Intermediate_2 Sulfur_Modification Sulfur Modification Enzymes Intermediate_2->Sulfur_Modification Intermediate_3 Thiolated Bipyridine Intermediate Sulfur_Modification->Intermediate_3 ClmG ClmG (Aminotransferase) Intermediate_3->ClmG Intermediate_4 Amine Intermediate ClmG->Intermediate_4 ClmM ClmM (Monooxygenase) Intermediate_4->ClmM Collismycin_A This compound ClmM->Collismycin_A

Caption: Proposed biosynthetic pathway of this compound.

Caerulomycin_Biosynthesis Lysine L-Lysine Picolinic_Acid Picolinic Acid Lysine->Picolinic_Acid Cae_PKS_NRPS Cae PKS-NRPS (Picolinic Acid, Malonyl-CoA, Cys, Leu) Picolinic_Acid->Cae_PKS_NRPS Intermediate_1 Bipyridine-Cys-Leu Intermediate Cae_PKS_NRPS->Intermediate_1 CrmL CrmL (Amidohydrolase) Intermediate_1->CrmL Intermediate_2 Bipyridine-Cys Intermediate CrmL->Intermediate_2 Desulfurization Desulfurization Enzymes Intermediate_2->Desulfurization Intermediate_3 Dethiolated Bipyridine Intermediate Desulfurization->Intermediate_3 CrmG CrmG (Aminotransferase) Intermediate_3->CrmG Intermediate_4 Amine Intermediate CrmG->Intermediate_4 CrmH CrmH (Monooxygenase) Intermediate_4->CrmH Caerulomycin Caerulomycin A CrmH->Caerulomycin

Caption: Proposed biosynthetic pathway of Caerulomycin.

Experimental Protocols

The elucidation of these biosynthetic pathways has been made possible through a combination of genetic and biochemical techniques. Key experimental approaches include gene inactivation, heterologous expression, and in vitro enzymatic assays.

Gene Inactivation in Streptomyces sp. CS40 (this compound)

Gene inactivation is a powerful tool to probe the function of specific genes within a biosynthetic cluster.[5] A general workflow for gene inactivation in Streptomyces is as follows:

  • Construction of a Gene Disruption Cassette:

    • Amplify the upstream and downstream flanking regions of the target gene by PCR.

    • Clone the flanking regions into a non-replicative E. coli vector containing an antibiotic resistance marker (e.g., apramycin).

    • Introduce the construct into an E. coli conjugation donor strain (e.g., ET12567/pUZ8002).

  • Intergeneric Conjugation:

    • Grow cultures of the E. coli donor strain and Streptomyces sp. CS40.

    • Mix the cultures and plate them on a suitable medium (e.g., SFM) to allow for conjugation.

    • Overlay the plates with an antibiotic to select for Streptomyces exconjugants that have integrated the disruption cassette.

  • Screening for Double Crossover Events:

    • Isolate individual exconjugant colonies and screen for the desired double crossover event by replica plating on media with and without the antibiotic used for selection of the vector backbone.

    • Confirm the gene deletion by PCR analysis of genomic DNA from the putative mutants.

  • Metabolite Analysis:

    • Cultivate the wild-type and mutant strains under production conditions.

    • Extract the secondary metabolites from the culture broth and mycelium.

    • Analyze the extracts by HPLC and LC-MS to identify any changes in the metabolite profile of the mutant compared to the wild-type, which can indicate the function of the inactivated gene.

Heterologous Expression of the Caerulomycin Gene Cluster

Heterologous expression allows for the production of natural products in a more genetically tractable host and can be used to confirm the identity of a biosynthetic gene cluster.[6][7]

  • Cloning of the Biosynthetic Gene Cluster:

    • Isolate high-molecular-weight genomic DNA from Actinoalloteichus cyanogriseus.

    • Construct a cosmid or BAC library of the genomic DNA.

    • Screen the library by PCR using primers designed from conserved regions of the PKS-NRPS genes.

    • Identify and sequence the positive clones to obtain the full gene cluster.

  • Transfer to a Heterologous Host:

    • Subclone the entire gene cluster into an integrative expression vector suitable for Streptomyces (e.g., pSET152-based vectors).

    • Introduce the expression vector into a suitable Streptomyces host strain (e.g., S. coelicolor M1152) via protoplast transformation or conjugation.

  • Cultivation and Metabolite Analysis:

    • Grow the heterologous host containing the gene cluster under various culture conditions to optimize production.

    • Extract and analyze the metabolites as described for the gene inactivation experiments to confirm the production of Caerulomycin.

In Vitro Enzymatic Assays

Biochemical characterization of individual enzymes provides detailed insights into their function and catalytic mechanism.[2]

  • Protein Expression and Purification:

    • Clone the gene encoding the enzyme of interest into an E. coli expression vector (e.g., pET series).

    • Express the protein in a suitable E. coli strain (e.g., BL21(DE3)).

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Activity Assay:

    • Design an assay to monitor the conversion of the substrate to the product. This can be done using spectrophotometry, HPLC, or LC-MS.

    • For example, the activity of the CrmH monooxygenase can be assayed by incubating the purified enzyme with its substrate (the amine intermediate), a flavin reductase, FAD, and NADPH, and then analyzing the reaction mixture for the formation of the oxime product by HPLC.[2]

    • Determine the kinetic parameters (Km, kcat) by measuring the initial reaction rates at varying substrate concentrations.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for the investigation of natural product biosynthetic pathways.

Experimental_Workflow Start Identify Bioactive Natural Product Genome_Sequencing Genome Sequencing of Producer Strain Start->Genome_Sequencing BGC_Identification Bioinformatic Identification of Biosynthetic Gene Cluster (BGC) Genome_Sequencing->BGC_Identification Gene_Inactivation Gene Inactivation Studies BGC_Identification->Gene_Inactivation Heterologous_Expression Heterologous Expression of BGC BGC_Identification->Heterologous_Expression Enzyme_Expression Expression and Purification of Individual Enzymes BGC_Identification->Enzyme_Expression Metabolite_Analysis_KO Metabolite Analysis of Mutants (HPLC, LC-MS) Gene_Inactivation->Metabolite_Analysis_KO Function_Elucidation Elucidation of Gene Function Metabolite_Analysis_KO->Function_Elucidation Pathway_Elucidation Complete Pathway Elucidation Function_Elucidation->Pathway_Elucidation Production_Confirmation Confirmation of Product Formation Heterologous_Expression->Production_Confirmation Production_Confirmation->Pathway_Elucidation Enzymatic_Assays In Vitro Enzymatic Assays Enzyme_Expression->Enzymatic_Assays Kinetic_Analysis Kinetic and Mechanistic Analysis Enzymatic_Assays->Kinetic_Analysis Kinetic_Analysis->Pathway_Elucidation

Caption: General workflow for biosynthetic pathway elucidation.

Conclusion

The biosynthetic pathways of this compound and Caerulomycin provide a fascinating example of how subtle enzymatic modifications can lead to structural diversity in natural products. While the core machinery for assembling the 2,2'-bipyridine scaffold is highly conserved, the differential processing of a key cysteine-derived intermediate dictates the final chemical structure. Further biochemical characterization of the enzymes in the this compound pathway, particularly the quantitative analysis of their kinetic parameters, will provide a more complete comparative picture and facilitate future synthetic biology efforts aimed at generating novel, bioactive analogs.

References

Shifting the Paradigm: Collismycin A Analogs as Potent Neuroprotectants with Reduced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the structure-activity relationships (SAR) of Collismycin A and its analogs reveals a promising shift from cytotoxic to neuroprotective activity. This guide provides a comparative analysis of this compound and its key analog, Collismycin H, supported by available experimental data, detailed methodologies, and pathway visualizations to inform future drug development efforts.

This compound, a 2,2'-bipyridyl natural product, has garnered attention for its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties.[1][2] However, recent SAR studies have unveiled a series of analogs with a significantly altered activity profile, paving the way for the development of novel neuroprotective agents with minimal cytotoxic side effects.[1][3]

Comparative Biological Activity

A study by Garcia et al. (2013) generated twelve analogs of this compound. While none of the analogs exhibited improved cytotoxic activity compared to the parent compound, several displayed noteworthy neuroprotective effects.[1] Among these, Collismycin H emerged as a particularly promising candidate, demonstrating superior neuroprotection and significantly lower cytotoxicity.[1][3]

The available quantitative data for this compound and its analog Collismycin H are summarized in the tables below.

CompoundCell LineIC50 (µM)
This compound A549 (Lung Carcinoma)0.3[2]
HCT116 (Colon Carcinoma)0.6[2]
HeLa (Cervical Carcinoma)0.3[2]
MDA-MB-231 (Breast Carcinoma)>100[2]
Collismycin H A549 (Lung Carcinoma)>100[3]
HCT116 (Colon Carcinoma)>100[3]
MDA-MB-231 (Breast Carcinoma)>100[3]
Table 1: Comparative Cytotoxicity of this compound and Collismycin H against various cancer cell lines.
CompoundAssayActivity
This compound Neuroprotection (Zebrafish model)44% reduction in apoptosis at 1 µM[3]
Collismycin H Neuroprotection (Zebrafish model)~60% reduction in apoptosis at 1 µM[3]
Table 2: Comparative Neuroprotective Activity of this compound and Collismycin H.

Structure-Activity Relationship Insights

Mechanism of Action: Iron Chelation

This compound exerts its biological effects, at least in part, through its ability to chelate iron.[4] This iron-chelating property is believed to be a key contributor to its cytotoxic activity. By binding to intracellular iron, this compound disrupts iron-dependent cellular processes, leading to cell cycle arrest and apoptosis. The reduced cytotoxicity of Collismycin H may be attributed to an altered iron-chelating capacity or a modified cellular uptake, though further studies are needed to confirm this.

Experimental Protocols

Cytotoxicity Assays

The cytotoxic activity of this compound and its analogs is typically evaluated using standard in vitro cell viability assays, such as the MTT or WST-1 assay. A general protocol involves:

  • Cell Seeding: Human cancer cell lines (e.g., A549, HCT116, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound and its analogs) and incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Neuroprotection Assays in Zebrafish

The neuroprotective effects of this compound and its analogs have been assessed using an in vivo zebrafish model of chemically induced neuronal apoptosis. A representative experimental workflow is as follows:

  • Embryo Collection and Treatment: Zebrafish embryos are collected and exposed to a neurotoxicant to induce neuronal apoptosis.

  • Compound Administration: The embryos are then treated with this compound or its analogs at various concentrations.

  • Apoptosis Staining: After a defined incubation period, apoptosis in the zebrafish brain is visualized and quantified using a fluorescent dye that specifically stains apoptotic cells (e.g., Acridine Orange).

  • Imaging and Quantification: The stained embryos are imaged using fluorescence microscopy, and the number of apoptotic cells in a specific brain region is quantified.

  • Data Analysis: The percentage reduction in apoptosis in compound-treated embryos is calculated relative to the neurotoxicant-only control group.

Visualizing the Pathways

To better understand the molecular mechanisms and experimental processes, the following diagrams have been generated.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay cluster_neuroprotection Neuroprotection Assay (Zebrafish) C1 Seed Cancer Cells C2 Treat with Collismycin Analogs C1->C2 C3 Incubate (48-72h) C2->C3 C4 Add Viability Reagent (MTT/WST-1) C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate IC50 C5->C6 N1 Induce Neuronal Apoptosis in Embryos N2 Treat with Collismycin Analogs N1->N2 N3 Incubate N2->N3 N4 Stain for Apoptotic Cells N3->N4 N5 Fluorescence Microscopy N4->N5 N6 Quantify Apoptosis Reduction N5->N6

A simplified workflow for the cytotoxicity and neuroprotection assays.

regulatory_pathway Fe High Iron Levels ClmR1 ClmR1 (TetR-family regulator) Fe->ClmR1 activates ClmR2 ClmR2 (LuxR-family regulator) Fe->ClmR2 represses ClmR1->ClmR2 represses Collismycin_Genes Collismycin Biosynthetic Genes ClmR2->Collismycin_Genes activates Collismycin_A This compound Production Collismycin_Genes->Collismycin_A

Regulatory pathway of this compound biosynthesis in response to iron levels.

Conclusion

The structure-activity relationship studies of this compound analogs have successfully identified compounds with a desirable therapeutic switch from cytotoxicity to neuroprotection. Collismycin H, with its enhanced neuroprotective activity and negligible cytotoxicity, represents a significant advancement and a promising lead for the development of novel treatments for neurodegenerative diseases. Further investigation into the precise molecular targets and the mechanism behind this activity shift will be crucial for optimizing this new class of neuroprotective agents.

References

A Comparative Guide to Identifying the Molecular Targets of Collismycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to identify the molecular targets of Collismycin A, a natural product with known anti-proliferative and neuroprotective activities. We will delve into the experimentally validated approach that identified this compound as an iron chelator and explore alternative and complementary techniques, providing supporting data and detailed experimental protocols.

Executive Summary

This compound's primary mechanism of action has been identified as iron chelation, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and subsequent effects on cellular metabolism.[1][2] This discovery was made using a proteomic profiling method known as ChemProteoBase. While this has been a significant breakthrough, a comprehensive understanding of a compound's molecular interactions is crucial for its development as a therapeutic agent. This guide compares the ChemProteoBase approach with two other powerful techniques: Affinity Chromatography and In Silico Target Prediction. Each method offers unique advantages and challenges, and their comparative analysis will aid researchers in selecting the most appropriate strategy for their specific research goals.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the biological activity of this compound.

ParameterValueCell Lines/ConditionsReference
IC50 (Anti-proliferative Activity) 0.3 µMA549 (lung), HeLa (cervical)[3]
0.6 µMHCT116 (colon)[3]
56.6 µMNIH3T3 (fibroblasts)[3]
>100 µMMDA-MB-231 (breast)[3]
Iron Chelation 2:1In vitro with Fe(II) and Fe(III)[3]
HIF-1α Accumulation Significant increaseHeLa cells[2]
Antibacterial Activity (MIC) 6.25 - 100 µg/mlVarious bacteria[3]
Antifungal Activity (MIC) 12.5 - 100 µg/mlVarious fungi[3]

Comparison of Target Identification Methods

MethodPrincipleAdvantagesDisadvantagesThroughput
ChemProteoBase (Proteomic Profiling) Compares changes in the proteome of cells treated with a compound of interest to a database of proteomic changes induced by well-characterized molecules.Unbiased, does not require modification of the compound, can identify indirect targets and pathway-level effects.Requires a comprehensive and well-curated database, may not identify the direct binding target, can be resource-intensive.Medium
Affinity Chromatography A modified version of the compound (bait) is immobilized on a solid support to "fish out" interacting proteins from a cell lysate.Can directly identify binding partners, can be used to purify targets for further characterization.Requires chemical modification of the compound which may alter its activity, can suffer from non-specific binding, may miss weak or transient interactions.Low to Medium
In Silico Target Prediction Uses computational algorithms to predict potential protein targets based on the compound's structure and comparison to libraries of known ligands and protein structures.Rapid, cost-effective, can screen a vast number of potential targets, does not require any wet lab experiments for initial prediction.Predictions require experimental validation, accuracy depends on the quality of the algorithms and databases, may not accurately predict binding affinity.High

Method 1: ChemProteoBase (Proteomic Profiling) - The Validated Approach for this compound

ChemProteoBase is an indirect target identification method that leverages a database of cellular protein expression changes induced by a library of well-characterized compounds. By comparing the proteomic fingerprint of an unknown compound to this database, it is possible to infer its mechanism of action. This was the approach successfully used to identify this compound as an iron chelator.[2][4]

Experimental Protocol: 2D-DIGE Based Proteomic Profiling

This protocol outlines the general steps for a two-dimensional difference gel electrophoresis (2D-DIGE) experiment, a key technique in ChemProteoBase.

1. Sample Preparation:

  • Culture HeLa cells to ~80% confluency.

  • Treat cells with this compound (at a concentration around its IC50, e.g., 300 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Harvest cells and lyse them in a buffer compatible with 2D-DIGE (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, 30 mM Tris-HCl pH 8.5).

  • Determine protein concentration using a compatible assay (e.g., Bradford assay).

2. Fluorescent Labeling:

  • Label 50 µg of protein from the this compound-treated sample with a CyDye (e.g., Cy5).

  • Label 50 µg of protein from the control sample with another CyDye (e.g., Cy3).

  • Create a pooled internal standard by mixing equal amounts of all samples and label it with a third CyDye (e.g., Cy2). This standard is run on every gel to aid in inter-gel comparison.[5][6]

3. First Dimension: Isoelectric Focusing (IEF):

  • Combine the Cy3, Cy5, and Cy2 labeled samples.

  • Rehydrate an immobilized pH gradient (IPG) strip (e.g., pH 3-10) with the combined sample.

  • Perform IEF according to the manufacturer's instructions to separate proteins based on their isoelectric point (pI).

4. Second Dimension: SDS-PAGE:

  • Equilibrate the focused IPG strip in an SDS equilibration buffer containing DTT, followed by a buffer containing iodoacetamide.

  • Place the equilibrated strip onto a polyacrylamide gel (e.g., 12.5%).

  • Run the second dimension to separate proteins based on their molecular weight.

5. Image Acquisition and Analysis:

  • Scan the gel at the appropriate excitation/emission wavelengths for each CyDye using a fluorescence scanner.

  • Use specialized software (e.g., DeCyder) to overlay the images, normalize the protein spot intensities against the internal standard, and identify statistically significant differences in protein expression between the treated and control samples.

6. Protein Identification:

  • Excise the protein spots of interest from a preparative gel.

  • Perform in-gel digestion with trypsin.

  • Identify the proteins by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

7. Database Comparison:

  • Compare the pattern of protein expression changes induced by this compound to the profiles in the ChemProteoBase database. A high degree of similarity to the profile of a known iron chelator would suggest a similar mechanism of action.

Signaling Pathway and Workflow Diagrams

ChemProteoBase_Workflow cluster_sample_prep Sample Preparation cluster_2d_dige 2D-DIGE cluster_analysis Data Analysis & Identification CellCulture Cell Culture (HeLa) Treatment This compound Treatment CellCulture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Labeling Fluorescent Labeling (Cy3, Cy5, Cy2) Quantification->Labeling IEF 1st Dimension: Isoelectric Focusing Labeling->IEF SDSPAGE 2nd Dimension: SDS-PAGE IEF->SDSPAGE Scanning Gel Scanning SDSPAGE->Scanning ImageAnalysis Image Analysis & Spot Picking Scanning->ImageAnalysis MS Mass Spectrometry ImageAnalysis->MS DB Database Comparison (ChemProteoBase) MS->DB Conclusion Target Hypothesis: Iron Chelator DB->Conclusion CollismycinA_Pathway CollismycinA This compound Complex This compound-Iron Complex CollismycinA->Complex Iron Cellular Iron (Fe2+/Fe3+) Iron->Complex PHD Prolyl Hydroxylases Iron->PHD Cofactor Complex->PHD Inhibition HIF1a_hydroxylated Hydroxylated HIF-1α PHD->HIF1a_hydroxylated VHL VHL E3 Ligase HIF1a_hydroxylated->VHL Proteasome Proteasomal Degradation HIF1a_hydroxylated->Proteasome VHL->Proteasome HIF1a_stabilized Stabilized HIF-1α HIF1_complex HIF-1 Complex HIF1a_stabilized->HIF1_complex TargetGenes Target Gene Expression (e.g., Glycolytic Enzymes) HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Elements HIF1_complex->HRE HRE->TargetGenes Affinity_Chromatography_Workflow cluster_probe_prep Probe Preparation cluster_pull_down Affinity Pull-down cluster_analysis Analysis & Identification Synthesis Synthesize this compound Derivative Immobilization Immobilize on Resin Synthesis->Immobilization Incubation Incubate Lysate with Resin Immobilization->Incubation LysatePrep Prepare Cell Lysate LysatePrep->Incubation Washing Wash Resin Incubation->Washing Elution Elute Bound Proteins Washing->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE Staining Visualize Proteins SDSPAGE->Staining BandExcision Excise Specific Bands Staining->BandExcision MS Mass Spectrometry BandExcision->MS Target Identify Potential Targets MS->Target In_Silico_Prediction cluster_docking Molecular Docking cluster_validation Prioritization & Validation CollismycinA_3D 3D Structure of this compound Docking Docking Simulation CollismycinA_3D->Docking ProteinDB Protein Structure Database (PDB) ProteinDB->Docking Scoring Calculate Binding Scores Docking->Scoring Ranking Rank Targets by Score Scoring->Ranking PoseAnalysis Analyze Binding Poses Ranking->PoseAnalysis ExpValidation Experimental Validation PoseAnalysis->ExpValidation ValidatedTarget Validated Molecular Target ExpValidation->ValidatedTarget

References

Comparative analysis of the antibacterial spectrum of Collismycin A with other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antibacterial spectrum of Collismycin A against three widely-used antibiotics: Ciprofloxacin, Vancomycin, and Linezolid. The information presented is intended to support research and development efforts in the field of novel antimicrobial agents.

Overview of Antibacterial Spectra

This compound, a bacterial metabolite isolated from Streptomyces, demonstrates a distinct antibacterial profile.[1][2] Unlike broad-spectrum agents, its activity appears to be more targeted. This section and the subsequent data table summarize its known activity in comparison to antibiotics with established broad-spectrum, Gram-positive, and Gram-negative coverage.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, Ciprofloxacin, Vancomycin, and Linezolid against a range of clinically relevant bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3]

AntibioticClassGeneral SpectrumGram-Positive BacteriaGram-Negative Bacteria
This compound 2,2'-bipyridylModerateMIC: 6.25 - 100 µg/mL.[1][4] Reported to have weak or no activity against some strains of Staphylococcus aureus.[5]MIC: 6.25 - 100 µg/mL.[1][4]
Ciprofloxacin FluoroquinoloneBroad-spectrumModerately active.Highly active against most strains.[2]
Vancomycin GlycopeptidePrimarily Gram-positiveHighly active, including against MRSA.[4][6][7]Generally not active.
Linezolid OxazolidinonePrimarily Gram-positiveHighly active against a broad range, including MRSA and VRE.[5][8][9]Limited activity.[5]

Experimental Protocols

The data presented in this guide are typically determined using standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for two key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of the antibiotics to be tested

Procedure:

  • A serial two-fold dilution of each antibiotic is prepared in MHB in the wells of a 96-well plate.

  • Each well is then inoculated with the bacterial suspension, achieving a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]

  • A positive control well (containing bacteria and broth without antibiotic) and a negative control well (containing only broth) are included.

  • The plates are incubated at 35-37°C for 16-20 hours.

  • Following incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[3][10]

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Paper disks impregnated with known concentrations of antibiotics

  • Metric ruler or caliper

Procedure:

  • A sterile cotton swab is dipped into the standardized bacterial inoculum, and excess fluid is removed by pressing the swab against the inside of the tube.

  • The swab is then used to streak the entire surface of an MHA plate to create a uniform lawn of bacteria. The plate is rotated approximately 60 degrees between streaks to ensure even coverage.

  • The antibiotic-impregnated disks are dispensed onto the surface of the agar using sterile forceps.

  • The plates are incubated in an inverted position at 35-37°C for 16-24 hours.

  • After incubation, the diameter of the zone of inhibition around each disk is measured in millimeters.

  • The measured zone diameters are compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to each antibiotic.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the antibacterial spectrum of a compound like this compound.

Antibacterial_Spectrum_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Disk Diffusion (Kirby-Bauer) cluster_analysis Data Analysis & Comparison bacterial_culture Bacterial Isolate standardize Standardize Inoculum (0.5 McFarland) bacterial_culture->standardize inoculate_mic Inoculate Wells with Standardized Bacteria standardize->inoculate_mic prepare_plate Inoculate MHA Plate for a Bacterial Lawn standardize->prepare_plate antibiotic_prep Prepare Antibiotic Stock Solutions serial_dilution Serial Dilution of Antibiotics in 96-well Plate antibiotic_prep->serial_dilution place_disks Place Antibiotic Disks on Agar Surface antibiotic_prep->place_disks serial_dilution->inoculate_mic incubate_mic Incubate Plate (35-37°C, 16-20h) inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic compile_data Compile MIC & Zone Diameter Data read_mic->compile_data prepare_plate->place_disks incubate_disk Incubate Plate (35-37°C, 16-24h) place_disks->incubate_disk measure_zones Measure Zones of Inhibition (mm) incubate_disk->measure_zones interpret Interpret Results (Susceptible, Intermediate, Resistant) measure_zones->interpret interpret->compile_data compare_spectra Compare Antibacterial Spectra compile_data->compare_spectra

Caption: Workflow for determining antibacterial spectrum.

Mechanism of Action Insights

While detailed signaling pathways for this compound's antibacterial action are still under investigation, current research suggests its mechanism may be linked to its properties as an iron chelator. Iron is an essential nutrient for bacterial growth and virulence. By sequestering iron, this compound may disrupt critical metabolic processes within the bacterial cell. This mode of action differs significantly from the mechanisms of the comparator antibiotics:

  • Ciprofloxacin: Inhibits bacterial DNA gyrase, an enzyme essential for DNA replication.[2]

  • Vancomycin: Inhibits the synthesis of the bacterial cell wall.[6][7]

  • Linezolid: Binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis.[5][8]

The unique iron-chelating mechanism of this compound could be a valuable area for further research, particularly in the context of overcoming existing antibiotic resistance mechanisms.

Conclusion

This compound exhibits moderate antibacterial activity against a range of bacteria. Its antibacterial spectrum appears to be narrower than that of broad-spectrum agents like Ciprofloxacin. The reported weak or absent activity against certain strains of Staphylococcus aureus warrants further investigation to fully characterize its spectrum. The potential mechanism of action involving iron chelation presents a novel approach to antibacterial therapy and suggests that this compound and its analogs could be promising candidates for further development, particularly in an era of growing antibiotic resistance. Continued research with a broader panel of clinical isolates is necessary to fully elucidate the therapeutic potential of this compound.

References

Validating the Anti-Biofilm Potential of Collismycin A Against Clinical Staphylococcus aureus Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the anti-biofilm activity of Collismycin A against clinical isolates of Staphylococcus aureus. It outlines detailed experimental protocols, presents a comparative analysis with alternative anti-biofilm agents, and visualizes key biological pathways and experimental workflows. The objective is to furnish researchers with the necessary tools to rigorously assess this compound's potential as a therapeutic agent for biofilm-associated S. aureus infections.

Introduction to this compound and S. aureus Biofilms

Staphylococcus aureus is a leading cause of hospital and community-acquired infections, with its ability to form biofilms on medical devices and host tissues contributing significantly to its pathogenicity and antibiotic resistance. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which protects them from the host immune system and antimicrobial agents.

This compound is a bacterial metabolite produced by Streptomyces species. While direct studies on its anti-biofilm activity against S. aureus are limited, its known potent antibacterial activity against clinical methicillin-resistant S. aureus (MRSA) and coagulase-negative staphylococci isolates makes it a compound of interest.[1] Furthermore, this compound has been identified as a specific iron chelator, binding to both Fe(II) and Fe(III) ions.[2][3][4] Iron is an essential nutrient for bacterial growth and a critical factor in biofilm formation, suggesting a plausible mechanism for this compound's anti-biofilm potential. The structurally related compound, Collismycin C, has demonstrated significant anti-biofilm activity against both methicillin-sensitive S. aureus (MSSA) and MRSA, with its mechanism attributed to iron acquisition.[5][6]

Comparative Analysis of Anti-Biofilm Agents

This section provides a comparative overview of this compound and alternative anti-biofilm agents against S. aureus. The data for this compound's anti-biofilm activity is hypothesized based on its iron-chelating properties and the activity of Collismycin C.

Compound/AgentMechanism of ActionTarget Pathway(s)Reported Efficacy against S. aureus BiofilmsKey AdvantagesKey Limitations
This compound (Hypothesized) Iron Chelation[2][3][4]Iron-dependent metabolic processes, Biofilm matrix formationPotent antibacterial activity against clinical MRSA isolates (MIC90 of 1 mg/L)[1]. Anti-biofilm activity is inferred from its iron chelation and similarity to Collismycin C.Novel mechanism, Potentially effective against antibiotic-resistant strains.Limited direct data on anti-biofilm activity against clinical S. aureus isolates.
Collismycin C Iron Chelation[5][6]Iron-dependent metabolic processes, Biofilm matrix formationInhibited MRSA biofilm formation by >90% at 50 µg/mL.[5]Demonstrated anti-biofilm activity against MRSA.[5]Less data available compared to conventional antibiotics.
Deferoxamine (Iron Chelator) Iron ChelationIron-dependent metabolic processes, Biofilm matrix formationCan inhibit biofilm formation by limiting iron availability.Well-characterized iron chelator.Primarily used for iron overload disorders, potential for side effects.
Hamamelitannin (Quorum Sensing Inhibitor) Inhibition of the accessory gene regulator (agr) systemAgr quorum sensingPotentiates the activity of vancomycin against S. aureus biofilms.Targets virulence without direct bactericidal activity, potentially reducing selective pressure for resistance.Efficacy can be strain-dependent and may not be sufficient as a monotherapy.
Tannic Acid Multiple (Inhibition of surface colonization)Adhesion, Cell surface propertiesInhibits S. aureus surface colonization.Natural product with broad biological activities.Mechanism against biofilms is complex and may not be fully elucidated.
Proteinase K Enzymatic degradation of proteinaceous matrix componentsExtracellular matrix (ECM)Can lead to S. aureus biofilm disassembly.[5]Directly targets the biofilm matrix structure.May be susceptible to degradation in the host environment and have limited tissue penetration.
Vancomycin (Glycopeptide Antibiotic) Inhibition of cell wall synthesisPeptidoglycan synthesisStandard of care for MRSA infections, but has limited efficacy against mature biofilms.Clinically established antibiotic.Poor penetration into mature biofilms and emergence of resistant strains.

Experimental Protocols

This section details the methodologies for key experiments to validate the anti-biofilm activity of this compound.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and kills 99.9% (MBC) of planktonic S. aureus clinical isolates.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculate each well with a standardized suspension of the S. aureus clinical isolate to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria without this compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound with no visible bacterial growth.

  • For MBC determination, subculture 10 µL from each well showing no growth onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Quantitative Biofilm Inhibition and Eradication Assay (Crystal Violet Method)

Objective: To quantify the ability of this compound to inhibit biofilm formation and eradicate pre-formed biofilms.

Protocol:

  • Inhibition Assay:

    • Prepare serial dilutions of this compound in Tryptic Soy Broth (TSB) supplemented with 1% glucose in a 96-well flat-bottom microtiter plate.

    • Add a standardized bacterial suspension (approximately 1 x 10^6 CFU/mL) to each well.

    • Incubate the plate at 37°C for 24 hours without agitation.

  • Eradication Assay:

    • Grow S. aureus biofilms in a 96-well plate as described above for 24 hours.

    • Gently remove the planktonic cells and wash the wells with sterile phosphate-buffered saline (PBS).

    • Add fresh TSB containing serial dilutions of this compound to the wells with pre-formed biofilms.

    • Incubate for another 24 hours at 37°C.

  • Quantification (for both assays):

    • Discard the medium and gently wash the wells twice with PBS to remove non-adherent cells.

    • Fix the biofilms with 200 µL of methanol for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms with 200 µL of 0.1% (w/v) crystal violet solution for 15 minutes.

    • Wash the wells with distilled water to remove excess stain and allow the plate to air dry.

    • Solubilize the bound dye with 200 µL of 33% (v/v) acetic acid.

    • Measure the absorbance at 570 nm using a microplate reader.

Visualization of Biofilm Architecture by Confocal Laser Scanning Microscopy (CLSM)

Objective: To visually assess the effect of this compound on the three-dimensional structure of S. aureus biofilms.

Protocol:

  • Grow S. aureus biofilms on glass-bottom dishes or chamber slides in the presence or absence of sub-MIC concentrations of this compound for 24-48 hours.

  • Gently wash the biofilms with PBS.

  • Stain the biofilms using a live/dead staining kit (e.g., SYTO 9 for live cells and propidium iodide for dead cells) according to the manufacturer's instructions.

  • Visualize the biofilms using a confocal laser scanning microscope.

  • Acquire z-stack images to reconstruct the 3D architecture of the biofilms.

  • Analyze biofilm parameters such as thickness, biomass, and live/dead cell distribution using appropriate software (e.g., COMSTAT).[7]

Investigation of the Iron Chelation Mechanism

Objective: To determine if the anti-biofilm activity of this compound is due to its iron-chelating properties.

Protocol:

  • Perform the biofilm inhibition assay as described in Protocol 2.

  • In a parallel set of experiments, supplement the TSB medium with an excess of iron (e.g., FeCl₃) in the wells containing this compound.

  • Compare the biofilm formation in the presence of this compound alone versus this compound with supplemental iron.

  • A reversal of the inhibitory effect in the presence of excess iron would support an iron chelation-based mechanism.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To evaluate the effect of this compound on the expression of key genes involved in S. aureus biofilm formation.

Protocol:

  • Grow S. aureus biofilms in the presence and absence of a sub-MIC concentration of this compound.

  • Isolate total RNA from the biofilm cells at different time points (e.g., 6, 12, and 24 hours).

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using primers specific for target genes (e.g., icaA, sarA, agrA) and a reference gene (e.g., 16S rRNA).

  • Analyze the relative gene expression using the ΔΔCt method.

Signaling Pathways and Experimental Workflow Diagrams

experimental_workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis & Interpretation SA S. aureus Clinical Isolate MIC MIC/MBC Determination SA->MIC Biofilm_Inhibition Biofilm Inhibition Assay (Crystal Violet) SA->Biofilm_Inhibition Biofilm_Eradication Biofilm Eradication Assay (Crystal Violet) SA->Biofilm_Eradication CollA This compound CollA->MIC CollA->Biofilm_Inhibition CollA->Biofilm_Eradication Data Quantitative & Qualitative Data MIC->Data CLSM Confocal Microscopy (Biofilm Architecture) Biofilm_Inhibition->CLSM Iron_Chelation Iron Reversal Assay Biofilm_Inhibition->Iron_Chelation qRT_PCR qRT-PCR (Gene Expression) Biofilm_Inhibition->qRT_PCR Biofilm_Inhibition->Data Biofilm_Eradication->Data CLSM->Data Iron_Chelation->Data qRT_PCR->Data Conclusion Validation of Anti-Biofilm Activity Data->Conclusion

Conclusion

Validating the anti-biofilm activity of this compound against clinical isolates of S. aureus requires a systematic and multi-faceted approach. The experimental protocols outlined in this guide, from initial screening of inhibitory concentrations to in-depth analysis of its mechanism of action, provide a robust framework for this evaluation. The proposed iron-chelating mechanism of this compound presents a promising avenue for combating S. aureus biofilms, which are notoriously difficult to treat with conventional antibiotics. By comparing its efficacy with other anti-biofilm agents and understanding its impact on key regulatory pathways, researchers can effectively determine the therapeutic potential of this compound in the fight against chronic and device-related S. aureus infections.

References

Collismycin A: A Comparative Analysis of its Neuroprotective Mechanism Against Other Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the diverse mechanisms of neuroprotective compounds is paramount in the quest for effective therapies against neurodegenerative diseases. This guide provides a comprehensive comparison of the neuroprotective mechanism of Collismycin A, a 2,2'-bipyridyl natural product, with established antioxidants such as Vitamin C, Vitamin E, and the Nrf2 activator, sulforaphane.

This compound and its analogs have demonstrated neuroprotective effects against oxidative stress.[1][2] While the precise signaling pathways modulated by this compound are still under investigation, its ability to mitigate neuronal damage induced by oxidative insults positions it as a compound of interest. This guide will delve into the known attributes of this compound and compare them with the well-characterized mechanisms of other prominent antioxidants, supported by available experimental data and detailed protocols.

Comparative Analysis of Neuroprotective Mechanisms

The neuroprotective strategies of antioxidants vary significantly. Some, like Vitamin C and E, act as direct radical scavengers, while others, such as sulforaphane, exert their effects by activating endogenous antioxidant response pathways. The available, though limited, research on this compound suggests its primary neuroprotective role stems from its ability to counteract oxidative stress, though the exact mechanism is not fully elucidated.

AntioxidantPrimary Neuroprotective MechanismKey Molecular Targets
This compound Counteracts oxidative stress-induced neuronal damage (mechanism under investigation).Unknown; potential modulation of endogenous antioxidant pathways.
Vitamin C (Ascorbic Acid) Direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3]Free radicals (superoxide, hydroxyl radical, etc.).
Vitamin E (α-Tocopherol) Chain-breaking antioxidant that interrupts the propagation of lipid peroxidation in cell membranes.Peroxyl radicals.
Sulforaphane Activates the Keap1-Nrf2 signaling pathway, leading to the upregulation of a wide range of antioxidant and cytoprotective genes.Keap1 (Kelch-like ECH-associated protein 1), Nrf2 (Nuclear factor erythroid 2-related factor 2).

Quantitative Comparison of Antioxidant and Neuroprotective Efficacy

Direct quantitative comparison of this compound with other antioxidants is challenging due to the limited publicly available data. However, some insights can be drawn from existing studies. One study reported that a 1 µM concentration of Collismycin H, an analog of this compound, reduced apoptosis by approximately 60% in a zebrafish model of oxidative stress.[4]

AntioxidantAssayIC50 Value (µg/mL)Reference
This compound Not AvailableNot Available-
Vitamin C DPPH~5.72 - 15.0[3]
Vitamin E DPPHNot readily available in µg/mL-
Sulforaphane Not applicable (indirect antioxidant)Not applicable-

Note: IC50 values can vary significantly between different studies and experimental conditions.

Signaling Pathways and Mechanisms of Action

A deeper understanding of the molecular pathways involved in neuroprotection is crucial for targeted drug development.

This compound: An Uncharted Pathway

Currently, there is no direct evidence from the reviewed literature to suggest that this compound activates the Keap1-Nrf2 pathway, a central regulator of the cellular antioxidant response. Its neuroprotective effects observed in a zebrafish model of oxidative stress point towards an antioxidant mechanism, but the specific molecular targets and signaling cascades remain to be elucidated.[1][2] Further research, such as Nrf2 reporter assays, is needed to determine if this compound functions as an indirect antioxidant by modulating this critical pathway. One study has suggested a potential role for this compound as an iron scavenger, which could contribute to its antioxidant properties.[5]

Collismycin_A_Pathway Oxidative Stress Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage This compound This compound Neuroprotection Neuroprotection This compound->Neuroprotection ? Neuroprotection->Neuronal Damage

Figure 1. Hypothesized neuroprotective mechanism of this compound against oxidative stress-induced neuronal damage. The exact mechanism is currently unknown.

Vitamin C and Vitamin E: The Direct Scavengers

Vitamin C and Vitamin E are classical examples of direct-acting antioxidants. Vitamin C, a water-soluble antioxidant, readily donates electrons to neutralize a wide variety of reactive oxygen species.[3] Vitamin E, being lipid-soluble, is a potent chain-breaking antioxidant that protects cell membranes from lipid peroxidation.

Direct_Antioxidant_Pathway cluster_0 Cellular Environment ROS/RNS ROS/RNS Neutralized Species Neutralized Species ROS/RNS->Neutralized Species Scavenging Oxidative Damage Oxidative Damage ROS/RNS->Oxidative Damage Vitamin C/E Vitamin C/E Vitamin C/E->Neutralized Species Cellular Components Cellular Components Oxidative Damage->Cellular Components

Figure 2. Simplified diagram of the direct radical scavenging mechanism of Vitamin C and Vitamin E.

Sulforaphane: The Nrf2 Activator

Sulforaphane, an isothiocyanate found in cruciferous vegetables, is a well-established indirect antioxidant. It activates the Keap1-Nrf2 pathway by modifying cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous genes, inducing the expression of a battery of antioxidant and detoxifying enzymes.

Nrf2_Pathway cluster_1 Cytoplasm cluster_2 Nucleus Sulforaphane Sulforaphane Keap1 Keap1 Sulforaphane->Keap1 inactivates Keap1-Nrf2 Complex Keap1-Nrf2 Complex Keap1->Keap1-Nrf2 Complex Nrf2 Nrf2 Nrf2->Keap1-Nrf2 Complex Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Ubiquitination & Degradation Ubiquitination & Degradation Keap1-Nrf2 Complex->Ubiquitination & Degradation ARE ARE Nrf2_n->ARE binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates Zebrafish_Workflow Zebrafish Larvae Zebrafish Larvae Exposure to Oxidative Stress Inducer Exposure to Oxidative Stress Inducer Zebrafish Larvae->Exposure to Oxidative Stress Inducer (e.g., H2O2) Treatment with Test Compound Treatment with Test Compound Exposure to Oxidative Stress Inducer->Treatment with Test Compound (e.g., this compound) Behavioral Analysis Behavioral Analysis Treatment with Test Compound->Behavioral Analysis (e.g., locomotor activity) Molecular Analysis Molecular Analysis Treatment with Test Compound->Molecular Analysis (e.g., ROS staining, apoptosis assays) Glutamate_Assay_Workflow Neuronal Cell Culture Neuronal Cell Culture Pre-treatment with Test Compound Pre-treatment with Test Compound Neuronal Cell Culture->Pre-treatment with Test Compound Exposure to Glutamate Exposure to Glutamate Pre-treatment with Test Compound->Exposure to Glutamate Cell Viability Assay Cell Viability Assay Exposure to Glutamate->Cell Viability Assay (e.g., MTT, LDH) ROS Measurement ROS Measurement Exposure to Glutamate->ROS Measurement Nrf2_Reporter_Workflow Cells with ARE-Luciferase Reporter Cells with ARE-Luciferase Reporter Treatment with Test Compound Treatment with Test Compound Cells with ARE-Luciferase Reporter->Treatment with Test Compound Cell Lysis Cell Lysis Treatment with Test Compound->Cell Lysis Luciferase Activity Measurement Luciferase Activity Measurement Cell Lysis->Luciferase Activity Measurement

References

Efficacy of Collismycin A in Neurodegenerative Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective efficacy of Collismycin A and its derivatives in preclinical models of neurodegenerative diseases. Drawing on available experimental data, this document contrasts the performance of this compound with other relevant neuroprotective agents and details the underlying experimental protocols and potential signaling pathways.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data on the neuroprotective effects of this compound, its derivative Collismycin H, and the antioxidant Lipoic Acid in a zebrafish model of oxidative stress-induced neurodegeneration.

Table 1: Neuroprotection Against Oxidative Stress-Induced Apoptosis in Zebrafish Larvae

CompoundConcentrationReduction in Apoptotic Cells (%)Reference
This compound 1 µM44%[1]
Collismycin H 1 µM~60%[1]
Lipoic Acid 1 µMData Not Available in Direct Comparison[2]

Note: While Lipoic Acid was used as a control in the study evaluating this compound derivatives, the specific percentage of apoptosis reduction was not available in the reviewed literature[2]. Lipoic acid is a well-established antioxidant with neuroprotective properties.

Table 2: Cytotoxicity Profile of Collismycin Derivatives

CompoundCell LinesIC50 (µM)Reference
Collismycin H A549, HCT116, MDA-MB-231> 100 µM[1]

This data indicates that Collismycin H exhibits low cytotoxicity, a desirable characteristic for a neuroprotective agent[1].

Experimental Protocols

This section details the methodologies for the key in vivo and in vitro experiments cited in this guide.

In Vivo Model: Oxidative Stress-Induced Neurodegeneration in Zebrafish Larvae

This protocol outlines the induction of neuronal apoptosis in zebrafish larvae via oxidative stress and the assessment of neuroprotective compounds.

Objective: To evaluate the ability of test compounds to protect neurons from oxidative stress-induced apoptosis.

Materials:

  • Zebrafish (Danio rerio) embryos

  • Embryo medium (E3)

  • Hydrogen peroxide (H₂O₂)

  • Test compounds (this compound, Collismycin H, Lipoic Acid)

  • Acridine Orange stain

  • Microscopy equipment

Procedure:

  • Embryo Collection and Maintenance: Collect zebrafish embryos and maintain them in E3 medium at 28.5°C.

  • Drug Treatment: At 24 hours post-fertilization (hpf), expose embryos to the test compounds at the desired concentrations (e.g., 1 µM) in E3 medium.

  • Induction of Oxidative Stress: At 48 hpf, induce oxidative stress by adding a final concentration of hydrogen peroxide to the medium. The exact concentration and duration of H₂O₂ exposure should be optimized to induce a consistent level of apoptosis[3][4].

  • Apoptosis Staining: Following the oxidative stress challenge, stain the larvae with Acridine Orange, a fluorescent dye that intercalates with DNA and is used to visualize apoptotic cells[4].

  • Quantification of Apoptosis: Anesthetize the larvae and mount them for imaging. Capture fluorescent images of the head region and quantify the number of apoptotic cells in the brain.

  • Data Analysis: Compare the number of apoptotic cells in treated groups to the vehicle-treated control group to determine the percentage reduction in apoptosis.

In Vitro Model: 6-Hydroxydopamine (6-OHDA) Induced Neurotoxicity in SH-SY5Y Cells

This protocol describes the use of the human neuroblastoma cell line SH-SY5Y to model Parkinson's disease-like neurotoxicity and to screen for neuroprotective compounds.

Objective: To assess the protective effects of test compounds against 6-OHDA-induced cell death in a dopaminergic neuronal cell model.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with supplements)

  • 6-hydroxydopamine (6-OHDA)

  • Test compounds

  • MTT or other cell viability assay reagents

  • Plate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in appropriate medium and conditions. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.

  • Compound Pre-treatment: Seed cells in 96-well plates. Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic concentration of 6-OHDA (e.g., 50-100 µM) for 24 hours[5][6].

  • Cell Viability Assessment: Following 6-OHDA treatment, assess cell viability using a standard method such as the MTT assay. This assay measures the metabolic activity of viable cells.

  • Data Analysis: Calculate the percentage of cell viability in the treated groups relative to the control (untreated) cells.

Signaling Pathways and Mechanisms of Action

The primary neuroprotective mechanism of this compound and other 2,2'-bipyridyl compounds is believed to be their ability to chelate metal ions, particularly iron. This action can mitigate oxidative stress and its downstream detrimental effects.

Proposed Neuroprotective Signaling Pathway of this compound

The following diagram illustrates the hypothesized signaling pathway through which this compound exerts its neuroprotective effects by chelating iron and activating the Nrf2 antioxidant response.

G cluster_stress Oxidative Stress cluster_collismycin This compound Action cluster_nrf2 Nrf2 Pathway ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Keap1 Keap1 ROS->Keap1 Inactivates Neuronal_Death Neuronal Death Lipid_Peroxidation->Neuronal_Death DNA_Damage->Neuronal_Death Collismycin_A This compound Iron_Chelation Iron (Fe2+) Chelation Collismycin_A->Iron_Chelation Induces Iron_Chelation->ROS Inhibits Fenton Reaction Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes

Caption: Proposed neuroprotective pathway of this compound.

Experimental Workflow for In Vivo Neuroprotection Assay

The diagram below outlines the key steps in the zebrafish-based in vivo assay for evaluating neuroprotective compounds.

G A Zebrafish Embryo Collection (0 hpf) B Treatment with Test Compound (24 hpf) A->B C Induction of Oxidative Stress (e.g., H₂O₂) (48 hpf) B->C D Staining for Apoptotic Cells C->D E Fluorescence Microscopy Imaging D->E F Quantification of Neuronal Apoptosis E->F

Caption: Zebrafish in vivo neuroprotection assay workflow.

Conclusion

This compound and its derivatives, particularly Collismycin H, demonstrate promising neuroprotective effects in a zebrafish model of oxidative stress. The proposed mechanism of action, centered around iron chelation and the subsequent reduction of oxidative stress, aligns with current therapeutic strategies being explored for neurodegenerative diseases. The low cytotoxicity of Collismycin H further enhances its potential as a lead compound for drug development. Further research is warranted to elucidate the precise molecular targets and to evaluate the efficacy of these compounds in mammalian models of specific neurodegenerative disorders.

References

A Comparative Analysis of the Cytotoxic Profiles of Collismycin A and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of the natural product Collismycin A and a series of its synthetically derived analogs. The information is compiled from published research to aid in the evaluation of these compounds for potential therapeutic applications. While comprehensive quantitative data for all analogs is not publicly available, this guide summarizes the existing findings, details relevant experimental protocols, and illustrates the proposed mechanism of action.

Introduction

This compound is a 2,2'-bipyridyl natural product isolated from Streptomyces species, which has demonstrated notable cytotoxic activity against various cancer cell lines.[1] In an effort to explore the structure-activity relationship and potentially enhance its therapeutic index, a study by Garcia et al. (2013) led to the generation of twelve synthetic analogs of this compound. This guide focuses on the comparative cytotoxicity of the parent compound and these analogs.

Comparative Cytotoxicity Data

A key finding from the study by Garcia et al. is that none of the twelve synthetic analogs exhibited greater cytotoxic activity than the parent compound, this compound. One particular analog, Collismycin H, demonstrated significantly reduced cytotoxicity, with IC50 values exceeding 100 µM against several cancer cell lines. This suggests that the structural modifications in Collismycin H are detrimental to its cytotoxic potential but may enhance other biological activities, such as neuroprotection.

The following table summarizes the available quantitative cytotoxicity data for this compound and its analog, Collismycin H. It is important to note that the specific IC50 values for the other eleven synthetic analogs are not detailed in the available literature.

CompoundA549 (Lung Carcinoma) IC50 (µM)HCT116 (Colon Carcinoma) IC50 (µM)HeLa (Cervical Carcinoma) IC50 (µM)MDA-MB-231 (Breast Carcinoma) IC50 (µM)NIH373 (Fibroblasts) IC50 (µM)
This compound 0.30.60.3>10056.6
Collismycin H >100>100Not Reported>100Not Reported
Other Analogs (11) Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

The following section details a representative experimental protocol for determining the cytotoxicity of this compound and its analogs, based on standard methodologies such as the MTT assay.

Cell Viability Assay (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., A549, HCT116, HeLa, MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.
  • For the assay, cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • Stock solutions of this compound and its analogs are prepared in a suitable solvent, such as DMSO.
  • A series of dilutions of the test compounds are prepared in the cell culture medium.
  • The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds.
  • Control wells containing medium with the vehicle (DMSO) and untreated cells are also included.
  • The plates are incubated for a specified period, typically 48 to 72 hours.

3. MTT Reagent Incubation:

  • Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing the MTT solution is carefully removed.
  • 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
  • The plates are gently shaken for 15 minutes to ensure complete dissolution.
  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.
  • The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound Cytotoxicity

This compound is proposed to exert its cytotoxic effects primarily through its function as an iron chelator. This action disrupts cellular iron homeostasis, leading to a cascade of events that ultimately result in cell cycle arrest and inhibition of proliferation.

G cluster_0 Cellular Environment cluster_1 Cellular Response Collismycin_A This compound Iron_Chelation Iron Chelation Collismycin_A->Iron_Chelation Enters cell and binds iron Fe_ions Intracellular Iron (Fe²⁺/Fe³⁺) Fe_ions->Iron_Chelation Iron_Depletion Cellular Iron Depletion Iron_Chelation->Iron_Depletion HIF_alpha HIF-1α Accumulation Iron_Depletion->HIF_alpha Stabilization of HIF-1α Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest Iron_Depletion->Cell_Cycle_Arrest Disruption of iron-dependent enzymes Glycolysis Altered Glycolytic Pathway HIF_alpha->Glycolysis Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Proposed mechanism of this compound's cytotoxic action via iron chelation.

Experimental Workflow for Cytotoxicity Profiling

The following diagram illustrates a typical workflow for the comparative cytotoxicity profiling of chemical compounds.

G Start Start: Compound Library (this compound & Analogs) Cell_Culture 1. Cell Line Culture & Seeding (e.g., A549, HCT116) Start->Cell_Culture Compound_Treatment 2. Treatment with Compounds (Serial Dilutions) Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 48-72 hours) Compound_Treatment->Incubation Viability_Assay 4. Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Acquisition 5. Data Acquisition (Absorbance Reading) Viability_Assay->Data_Acquisition Data_Analysis 6. Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis Comparison 7. Comparative Analysis Data_Analysis->Comparison End End: Cytotoxicity Profile Comparison->End

Caption: Standard workflow for in vitro cytotoxicity testing of chemical compounds.

References

Safety Operating Guide

Proper Disposal of Collismycin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Collismycin A is classified as a non-hazardous substance, according to available safety data sheets. Disposal should adhere to local, state, and federal regulations. This guide provides a detailed protocol for its handling and disposal in a laboratory setting.

Researchers and drug development professionals handling this compound must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While classified as non-hazardous, responsible management of this bacterial metabolite is essential. This document outlines the necessary steps for the safe disposal of this compound, its solutions, and contaminated materials.

Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Safety glasses or goggles

  • Standard laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

Ensure that disposal activities are carried out in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically. The following steps provide a clear guide for researchers.

  • Initial Assessment : Determine the form of the this compound waste: solid (pure compound), liquid (solutions), or contaminated labware (e.g., pipette tips, vials, gloves).

  • Solid Waste :

    • Collect pure, unused this compound and any grossly contaminated solids (e.g., spills absorbed with vermiculite) in a clearly labeled, sealed container.

    • The label should include the chemical name ("this compound"), the quantity, and the date.

    • Dispose of this container through your institution's chemical waste management program.

  • Liquid Waste :

    • Aqueous solutions of this compound should be collected in a designated, sealed, and clearly labeled waste container.

    • Avoid mixing with other chemical waste streams unless permitted by your institution's environmental health and safety (EHS) office.

    • For solutions containing organic solvents (e.g., DMSO, ethanol, methanol), collect them in a separate, appropriately labeled solvent waste container.

  • Contaminated Labware :

    • Disposable items such as gloves, pipette tips, and empty vials that have come into contact with this compound should be collected in a designated waste bag or container.

    • While the compound is not classified as hazardous, it is good laboratory practice to segregate this waste from general laboratory trash to prevent any potential for environmental release.

  • Decontamination :

    • Work surfaces and non-disposable equipment should be decontaminated after handling this compound. A standard laboratory disinfectant or a 70% ethanol solution is suitable for this purpose.

  • Final Disposal :

    • All collected waste containers should be transferred to your institution's designated chemical waste storage area for pickup and disposal by a licensed waste management contractor.[1]

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key information regarding this compound.

ParameterValueSource
CAS Number 158792-24-6GlpBio SDS
Molecular Formula C13H13N3O2SGlpBio SDS
Molecular Weight 275.3 g/mol GlpBio SDS
Hazard Classification Not a hazardous substance or mixtureGlpBio SDS
Recommended PPE Safety glasses, lab coat, glovesGeneral Lab Practice

Disposal Workflow

The logical flow for the proper disposal of this compound can be visualized in the following diagram.

Collismycin_A_Disposal_Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_streams Segregation & Collection cluster_final Final Disposal start Start: Identify This compound Waste ppe Wear Appropriate PPE start->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Solid Waste: Collect in Labeled Sealed Container waste_type->solid_waste Solid liquid_waste Liquid Waste: Collect in Designated Waste Bottle waste_type->liquid_waste Liquid labware_waste Contaminated Labware: Segregate in Labeled Bag waste_type->labware_waste Labware decon Decontaminate Work Surfaces solid_waste->decon liquid_waste->decon labware_waste->decon storage Transfer to Institutional Chemical Waste Storage decon->storage end_point Disposal by Licensed Contractor storage->end_point

Caption: Workflow for the safe disposal of this compound.

Experimental Protocols Cited

This document is based on standard laboratory safety protocols and information derived from the Safety Data Sheet for this compound provided by GlpBio Technology.[1] No experimental protocols are cited. The disposal procedures for bipyridine compounds, which share a structural motif with this compound, generally involve collection and disposal via a licensed chemical destruction plant or controlled incineration.[2] This reinforces the recommendation to manage this compound through an institutional chemical waste program.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Guidelines for Collismycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the handling and disposal of Collismycin A, a bacterial metabolite with known antibacterial and antiproliferative properties. Due to its cytotoxic activity, stringent adherence to these protocols is essential to ensure the safety of researchers and the integrity of experimental outcomes. This guide is intended for drug development professionals, scientists, and researchers working with this compound.

I. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required equipment for handling this compound in solid and solution forms.

Body Part Solid Form (Powder) Solution (e.g., in DMSO) Rationale
Hands Double-gloving with nitrile glovesDouble-gloving with nitrile glovesPrevents skin contact and absorption. Double-gloving provides an extra layer of protection against tears and contamination.
Eyes Chemical safety gogglesChemical safety goggles with a face shieldProtects eyes from airborne particles and splashes. A face shield offers broader facial protection from splashes.
Body Disposable gown with closed front and knit cuffsDisposable, fluid-resistant gown with closed front and knit cuffsPrevents contamination of personal clothing. Fluid-resistant material is crucial when working with solutions.
Respiratory NIOSH-approved N95 respirator or higherWork in a certified chemical fume hoodProtects against inhalation of fine powder. A fume hood provides primary containment for vapors and aerosols.

Note: All PPE should be donned before handling this compound and removed in a designated area to prevent the spread of contamination. Contaminated PPE must be disposed of as cytotoxic waste.[1]

II. Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is critical when working with this compound.

A. Preparation and Weighing (Solid Form):

  • Designated Area: All handling of solid this compound must be conducted in a designated area, such as a powder containment hood or a Class I Biological Safety Cabinet, to prevent dispersal of the powder.

  • Weighing: Use a dedicated analytical balance within the containment area. Employ anti-static weighing paper or a weighing boat to minimize powder clinging and potential for spills.

  • Tool Decontamination: All spatulas and other tools used for weighing must be decontaminated immediately after use.

B. Solubilization and Dilution:

  • Fume Hood: All procedures involving solubilized this compound must be performed in a certified chemical fume hood to control vapor and aerosol exposure.

  • Closed Systems: Utilize Luer-lock syringes and connections to minimize the risk of leaks and spills during transfers.[2]

  • Spill Prevention: Work on a disposable, absorbent bench pad to contain any potential spills.[2]

C. Administration and Experimental Use:

  • Clear Labeling: All vessels containing this compound must be clearly labeled with the compound name, concentration, and a hazard symbol indicating cytotoxic properties.

  • Transport: When moving solutions of this compound, use a secondary, shatter-proof container to prevent spills in case the primary container breaks.[2]

III. Disposal Plan: Managing this compound Waste

Proper segregation and disposal of waste contaminated with this compound are imperative to protect personnel and the environment.

A. Waste Segregation:

  • Cytotoxic Waste: All materials that have come into direct contact with this compound are considered cytotoxic waste. This includes, but is not limited to:

    • Contaminated PPE (gloves, gowns, etc.)[1]

    • Pipette tips, serological pipettes, and other disposable labware

    • Weighing papers and boats

    • Spill cleanup materials

    • Empty stock vials

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[1]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, leak-proof container designated for cytotoxic chemical waste. Do not pour this waste down the drain.[3][4]

B. Disposal Containers and Labeling:

  • Use designated, leak-proof containers, often color-coded (e.g., purple or red) and marked with the cytotoxic symbol, for all this compound waste.[5][6]

  • Ensure all waste containers are securely sealed before removal from the laboratory.

C. Final Disposal:

  • All this compound waste must be disposed of through the institution's hazardous waste management program.[7] This typically involves incineration at a specialized facility.[8]

Below is a diagram illustrating the workflow for handling and disposing of this compound.

CollismycinA_Workflow This compound Handling and Disposal Workflow cluster_final_disposal Final Disposal prep Preparation & Weighing (in Containment Hood) solubilize Solubilization (in Fume Hood) prep->solubilize Transfer of solid experiment Experimental Use solubilize->experiment Transfer of solution collect_solid Collect Solid Waste (Contaminated PPE, etc.) experiment->collect_solid Generate Waste collect_liquid Collect Liquid Waste (Unused Solutions) experiment->collect_liquid Generate Waste collect_sharps Collect Sharps (Needles, Syringes) experiment->collect_sharps Generate Waste hazardous_waste Hazardous Waste Management collect_solid->hazardous_waste collect_liquid->hazardous_waste collect_sharps->hazardous_waste

This compound Handling and Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.